molecular formula C15H21NO5 B1427785 Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate CAS No. 1423134-61-5

Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate

Cat. No.: B1427785
CAS No.: 1423134-61-5
M. Wt: 295.33 g/mol
InChI Key: ZMTYKJJOKXHQAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate is a useful research compound. Its molecular formula is C15H21NO5 and its molecular weight is 295.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-(3-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-13(18)20-4)10-6-5-7-11(17)8-10/h5-8,12,17H,9H2,1-4H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTYKJJOKXHQAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust synthetic route to methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a logical three-step sequence, commencing with the formation of the core β-amino acid scaffold, followed by the strategic protection of the amino group, and culminating in the esterification of the carboxylic acid. Each step is detailed with a thorough explanation of the underlying chemical principles, causality behind experimental choices, and a complete, actionable laboratory protocol. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a blend of theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of β-Amino Acid Derivatives

β-amino acids and their derivatives are crucial structural motifs in a vast array of biologically active molecules, including natural products, peptides, and pharmaceuticals. Unlike their α-amino acid counterparts, the homologated backbone of β-amino acids imparts unique conformational properties and increased metabolic stability to peptides and other molecules in which they are incorporated. The target molecule of this guide, this compound, combines several key features: a chiral β-amino acid core, a versatile phenolic hydroxyl group amenable to further functionalization, and orthogonally protected amino and carboxylic acid moieties. These attributes make it a highly sought-after intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics.

The synthetic strategy detailed herein is designed to be efficient, scalable, and to proceed through well-characterized intermediates, ensuring reproducibility and high purity of the final product.

Overall Synthetic Strategy

The synthesis of this compound is strategically divided into three distinct stages. This modular approach allows for the isolation and purification of key intermediates, ensuring the high quality of the final product.

Synthesis_Workflow Start Starting Materials: 3-Hydroxybenzaldehyde, Malonic Acid, Ammonium Acetate Step1 Step 1: Mannich-type Reaction (β-Amino Acid Formation) Start->Step1 Intermediate1 Intermediate 1: 3-Amino-3-(3-hydroxyphenyl)propanoic acid Step1->Intermediate1 Step2 Step 2: Boc Protection (Amine Protection) Intermediate1->Step2 Intermediate2 Intermediate 2: 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoic acid Step2->Intermediate2 Step3 Step 3: Esterification (Carboxylic Acid to Methyl Ester) Intermediate2->Step3 FinalProduct Final Product: This compound Step3->FinalProduct

Figure 1: Overall synthetic workflow for this compound.

Step-by-Step Synthesis and Experimental Protocols

Step 1: Synthesis of 3-Amino-3-(3-hydroxyphenyl)propanoic acid

The initial and crucial step is the construction of the β-amino acid backbone. A highly effective method for this transformation is a variation of the Mannich reaction, a three-component condensation that is both atom-economical and convergent.

Causality of Experimental Choices:

  • Reactants: 3-Hydroxybenzaldehyde is chosen as the aromatic starting material. Malonic acid serves as the two-carbon source for the propanoate backbone, and ammonium acetate provides the amino group in situ.

  • Solvent: Ethanol is an excellent solvent for this reaction as it effectively dissolves the starting materials and the intermediate imine, while also being relatively benign and easy to remove.

  • Temperature: The reaction is heated to reflux to provide the necessary activation energy for the condensation and decarboxylation steps.

Experimental Protocol:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-hydroxybenzaldehyde (24.4 g, 0.2 mol), malonic acid (22.9 g, 0.22 mol), and ammonium acetate (30.8 g, 0.4 mol).

  • Add 200 mL of absolute ethanol to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 50 mL) and then with diethyl ether (2 x 50 mL) to remove any unreacted starting materials and byproducts.

  • Dry the white solid under vacuum to afford 3-amino-3-(3-hydroxyphenyl)propanoic acid.

Parameter Value
Yield Typically 75-85%
Appearance White to off-white solid
Purity (by NMR) >95%
Step 2: Boc Protection of 3-Amino-3-(3-hydroxyphenyl)propanoic acid

With the β-amino acid in hand, the next step is the protection of the nucleophilic amino group. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Causality of Experimental Choices:

  • Protecting Agent: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and carbon dioxide).

  • Base and Solvent System: A biphasic system of dioxane and aqueous sodium hydroxide is employed. The aqueous base deprotonates the carboxylic acid and neutralizes the acid formed during the reaction, while the dioxane ensures the solubility of the amino acid and the Boc₂O.

  • Temperature: The reaction is performed at room temperature, as it proceeds efficiently without the need for heating, which could lead to side reactions.

Experimental Protocol:

  • In a 1 L Erlenmeyer flask, dissolve 3-amino-3-(3-hydroxyphenyl)propanoic acid (36.2 g, 0.2 mol) in a solution of sodium hydroxide (8.8 g, 0.22 mol) in 200 mL of water.

  • To this solution, add 200 mL of dioxane.

  • Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (48.0 g, 0.22 mol) portion-wise over 30 minutes with vigorous stirring.

  • Remove the ice bath and continue stirring at room temperature overnight (12-16 hours).

  • After the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the remaining aqueous solution with ethyl acetate (2 x 100 mL) to remove any unreacted Boc₂O and other non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a cold 1 M solution of hydrochloric acid. A white precipitate will form.

  • Collect the precipitate by vacuum filtration, wash it thoroughly with cold water until the washings are neutral, and then dry it under vacuum to yield 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoic acid.

Parameter Value
Yield Typically 90-95%
Appearance White solid
Purity (by HPLC) >98%
Step 3: Esterification to this compound

The final step in the sequence is the conversion of the carboxylic acid to its corresponding methyl ester. This transformation is crucial for modulating the polarity and reactivity of the molecule for subsequent applications.

Causality of Experimental Choices:

  • Esterification Reagents: Methyl iodide (MeI) is a highly reactive and efficient methylating agent. Potassium carbonate (K₂CO₃) is used as a mild base to deprotonate the carboxylic acid, forming the carboxylate nucleophile, without affecting the Boc protecting group or the phenolic hydroxyl group.

  • Solvent: Acetone is a suitable solvent as it dissolves the Boc-protected amino acid and is inert to the reaction conditions.

  • Temperature: The reaction is performed at reflux to ensure a reasonable reaction rate.

Experimental Protocol:

  • To a 500 mL round-bottom flask, add 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoic acid (28.1 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and 250 mL of dry acetone.

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (9.3 mL, 0.15 mol) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain it for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Dissolve the crude product in ethyl acetate (200 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound. The product can be further purified by column chromatography on silica gel if necessary.

Parameter Value
Yield Typically 85-95%
Appearance White to pale yellow solid or viscous oil
Purity (by HPLC) >98%

Characterization Data

The structure and purity of the final product and intermediates should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of atoms and the presence of all functional groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential for determining the purity of the final product and intermediates.

Conclusion

This technical guide has detailed a reliable and efficient three-step synthesis of this compound. The presented methodologies are based on well-established and scalable chemical transformations, providing a practical route for obtaining this valuable building block in high yield and purity. The in-depth explanation of the rationale behind the experimental choices and the detailed protocols are intended to empower researchers to successfully replicate and adapt this synthesis for their specific research and development needs.

A Guide to the Structural Elucidation of Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate: A Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate is a chiral building block of significant interest in medicinal chemistry and drug development. Its structure combines a β-amino acid scaffold, a phenolic moiety, and protecting groups that are pivotal in multi-step organic syntheses. The precise confirmation of its chemical structure is a critical prerequisite for its use in any synthetic route, ensuring the integrity and purity of downstream compounds. This guide provides a comprehensive technical overview of the analytical methodologies employed to elucidate and confirm the structure of this compound, grounded in the principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FTIR) spectroscopy. The focus is not merely on the data itself, but on the causal links between the molecular structure and the resulting spectroscopic signatures.

Molecular Structure Overview

The target molecule, with a molecular formula of C15H21NO5 and a molecular weight of 295.33 g/mol , possesses several key structural features that are amenable to spectroscopic analysis: a monosubstituted aromatic ring, an ester functional group, a carbamate (Boc protecting group), and a chiral center. Each of these components will give rise to characteristic signals in the various spectra, and their interconnectivity can be established through advanced analytical techniques.

Caption: Chemical structure of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom.

¹H NMR Spectroscopy: Mapping the Proton Skeleton

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic environments, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~1.40Singlet9Htert-butyl (Boc)The nine equivalent protons of the tert-butyl group are shielded and show a characteristic singlet.
~2.80Multiplet2H-CH₂- (Propanoate)These diastereotopic protons are adjacent to a chiral center and will likely appear as a complex multiplet.
~3.65Singlet3H-OCH₃ (Methyl Ester)The methyl protons of the ester are deshielded by the adjacent oxygen and appear as a singlet.
~5.10Multiplet1H-CH- (Methine)This proton is coupled to the adjacent -CH₂- group and the -NH- proton, resulting in a multiplet.
~5.50Doublet1H-NH- (Amide)The amide proton is coupled to the adjacent methine proton. Its chemical shift can be broad and solvent-dependent.
6.70 - 7.20Multiplet4HAromatic ProtonsThe protons on the 3-hydroxyphenyl ring will exhibit a complex splitting pattern due to their meta-substitution.
~9.50Singlet (broad)1H-OH (Phenolic)The phenolic proton signal is often broad and its chemical shift is highly dependent on solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The magnetic field is "locked" using the deuterium signal from the solvent.

  • Data Acquisition: A standard ¹H NMR spectrum is acquired using a single-pulse experiment. A relaxation delay of 1-5 seconds between pulses is used to ensure accurate integration.

  • Data Processing: The raw data (Free Induction Decay) is converted into a spectrum via Fourier transformation. The spectrum is then phase-corrected and the baseline is corrected.

  • Analysis: The spectrum is calibrated using the residual solvent peak. The peaks are integrated to determine the relative number of protons, and the multiplicities and coupling constants are analyzed to determine the connectivity of the protons.

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)AssignmentRationale
~28.3tert-butyl CH₃ (Boc)The three equivalent methyl carbons of the Boc group are highly shielded.
~42.0-CH₂- (Propanoate)The methylene carbon of the propanoate backbone.
~51.8-OCH₃ (Methyl Ester)The methyl carbon of the ester.
~55.0-CH- (Methine)The chiral methine carbon attached to the nitrogen and the aromatic ring.
~79.5tert-butyl C (Boc)The quaternary carbon of the Boc group.
113-120Aromatic CHThe aromatic carbons ortho and para to the hydroxyl group are shielded.
~130.0Aromatic CHThe aromatic carbon meta to the hydroxyl group.
~140.0Aromatic CThe aromatic carbon attached to the propanoate chain.
~156.0Aromatic C-OHThe aromatic carbon bearing the hydroxyl group is deshielded.
~155.5C=O (Boc)The carbonyl carbon of the carbamate.
~172.0C=O (Ester)The carbonyl carbon of the methyl ester.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A slightly more concentrated sample (15-25 mg in 0.6-0.7 mL of deuterated solvent) is often preferred for ¹³C NMR.

  • Data Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in a single peak for each unique carbon. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis: Similar to ¹H NMR, the data is processed via Fourier transformation, phasing, and baseline correction. The chemical shifts of the peaks are then assigned to the corresponding carbon atoms in the molecule.

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock Lock Field insert->lock acquire Acquire Spectrum lock->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate Spectrum baseline->calibrate assign Assign Peaks calibrate->assign

Caption: General workflow for NMR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Expected Fragmentation Pattern:

  • Molecular Ion (M+): A peak corresponding to the molecular weight of the compound (m/z = 295.33) should be observed, although it may be of low intensity in some ionization modes.

  • Loss of Isobutylene (M-56): A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈), resulting in a prominent peak at m/z = 239.

  • Loss of the Boc group (M-100): Cleavage of the entire Boc group (C₅H₉O₂) will lead to a fragment at m/z = 195.

  • Loss of the methoxy group (M-31): Cleavage of the methyl ester's methoxy group (-OCH₃) can result in a peak at m/z = 264.

  • Loss of the carbomethoxy group (M-59): Fragmentation of the entire methyl ester group (-COOCH₃) can produce a peak at m/z = 236.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

  • Infusion: The sample solution is infused into the ESI source at a constant flow rate.

  • Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
3200-3400 (broad)O-H (Phenol)Stretching
~3300N-H (Amide)Stretching
2850-3000C-H (Aliphatic)Stretching
~1735C=O (Ester)Stretching
~1690C=O (Carbamate)Stretching
1500-1600C=C (Aromatic)Stretching
1150-1250C-O (Ester & Carbamate)Stretching

Experimental Protocol: FTIR Spectroscopy (Thin Film)

  • Sample Preparation: If the sample is a solid, a small amount can be dissolved in a volatile solvent and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.

  • Background Spectrum: A background spectrum of the clean, empty salt plate is recorded.

  • Sample Spectrum: The salt plate with the sample film is placed in the spectrometer, and the sample spectrum is acquired.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to produce the final infrared spectrum of the compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon and proton skeleton, while mass spectrometry confirms the molecular weight and reveals key fragmentation pathways. FTIR spectroscopy offers a rapid confirmation of the presence of the key functional groups. By integrating the data from these complementary techniques, a confident and unambiguous structural assignment can be achieved, ensuring the quality and reliability of this important synthetic building block for research and development.

Spectroscopic Analysis of Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of a Versatile Building Block

Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate serves as a crucial chiral intermediate in the synthesis of a variety of biologically active molecules. Its structure combines a protected amino group, a hydroxylated phenyl ring, and a methyl ester, making it a versatile scaffold for introducing key pharmacophoric features. The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be deprotected under mild acidic conditions, a common strategy in multi-step organic synthesis. The 3-hydroxyphenyl moiety is a common feature in many natural products and synthetic drugs, often involved in crucial hydrogen bonding interactions with biological targets.

Accurate and unambiguous characterization of this intermediate is paramount to ensure the integrity and purity of the final active pharmaceutical ingredient (API). This guide will delve into the expected spectroscopic signature of this molecule, providing a foundational understanding for its identification and quality control.

Molecular Structure and Spectroscopic Correlation

A thorough understanding of the molecular structure is fundamental to interpreting its spectral data. The following diagram illustrates the key functional groups and proton/carbon environments that will be discussed in the subsequent sections.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Based on the analysis of related compounds, the following ¹H and ¹³C NMR spectral data are predicted.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.20t1HAr-H (H5')Aromatic proton ortho to two carbons.
~6.80-6.90m2HAr-H (H4', H6')Aromatic protons with varied coupling.
~6.70d1HAr-H (H2')Aromatic proton ortho to the chiral center.
~5.50d1HNH (Boc)Amide proton, coupling to the adjacent methine.
~5.10m1HCα-HMethine proton, coupled to the adjacent methylene and NH protons.
~3.65s3HOCH₃Singlet for the methyl ester protons.
~2.80m2HCβ-H₂Methylene protons adjacent to the chiral center and carbonyl group.
~1.40s9HC(CH₃)₃Singlet for the nine equivalent protons of the tert-butyl group.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~172.0C=O (ester)Carbonyl carbon of the methyl ester.
~157.0C=O (Boc)Carbonyl carbon of the Boc protecting group.
~156.0C3' (Ar-C-OH)Aromatic carbon attached to the hydroxyl group.
~142.0C1' (Ar-C)Aromatic carbon attached to the chiral center.
~130.0C5' (Ar-CH)Aromatic methine carbon.
~118.0C6' (Ar-CH)Aromatic methine carbon.
~114.0C4' (Ar-CH)Aromatic methine carbon.
~113.0C2' (Ar-CH)Aromatic methine carbon.
~80.0C (CH₃)₃Quaternary carbon of the tert-butyl group.
~55.0Chiral methine carbon.
~52.0OC H₃Methyl carbon of the ester.
~40.0Methylene carbon.
~28.5C(C H₃)₃Methyl carbons of the tert-butyl group.

Experimental Protocol for NMR Data Acquisition

Caption: General workflow for NMR spectral acquisition.

  • Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400-600 MHz spectrometer using a standard single-pulse experiment. A sufficient number of scans (typically 16-32) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. A larger number of scans (typically 1024-2048) will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Analysis: Analyze the processed spectra to determine chemical shifts, signal integrations, and coupling patterns.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Predicted Wavenumber (cm⁻¹) Intensity Assignment Rationale
3400-3200Strong, BroadO-H stretch (phenol) & N-H stretch (amide)Overlapping broad bands characteristic of hydrogen-bonded OH and NH groups.
~3050MediumC-H stretch (aromatic)Stretching vibrations of C-H bonds on the phenyl ring.
2980-2850MediumC-H stretch (aliphatic)Stretching vibrations of C-H bonds in the methyl and methylene groups.
~1740StrongC=O stretch (ester)Carbonyl stretching of the methyl ester.
~1690StrongC=O stretch (amide I, Boc)Carbonyl stretching of the Boc protecting group.
~1600, ~1490MediumC=C stretch (aromatic)Skeletal vibrations of the phenyl ring.
~1520MediumN-H bend (amide II)Bending vibration of the N-H bond in the amide.
~1250, ~1170StrongC-O stretch (ester & Boc)Stretching vibrations of the C-O bonds.

Experimental Protocol for IR Data Acquisition

Caption: General workflow for FTIR spectral acquisition.

  • Sample Preparation: Prepare the sample as a thin film by dissolving a small amount in a volatile solvent and allowing it to evaporate on a salt plate (NaCl or KBr). Alternatively, for a solid sample, prepare a KBr pellet.

  • Background Spectrum: Record a background spectrum of the empty sample holder.

  • Sample Spectrum: Record the spectrum of the sample, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrum Data (Electron Ionization - EI)
Predicted m/z Proposed Fragment Fragmentation Pathway
295[M]⁺Molecular ion
239[M - C₄H₈]⁺Loss of isobutylene from the Boc group.
194[M - Boc]⁺Loss of the Boc group.
107[C₇H₇O]⁺Benzylic cleavage.
100[Boc]⁺Cleavage of the N-Cα bond.
57[C₄H₉]⁺tert-Butyl cation from the Boc group (often a base peak).

Experimental Protocol for MS Data Acquisition

Caption: General workflow for mass spectrometric analysis.

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system (GC-MS or LC-MS).

  • Ionization: Ionize the sample using an appropriate technique. Electrospray ionization (ESI) is a soft ionization method suitable for determining the molecular weight, while electron ionization (EI) will induce fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

  • Detection: Detect the ions and record their abundance.

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions.

Conclusion: A Predictive Framework for Quality Assurance

This technical guide provides a detailed predictive overview of the NMR, IR, and MS spectral data for this compound. By understanding the expected spectral features and employing the outlined experimental protocols, researchers and drug development professionals can confidently characterize this important synthetic intermediate. The provided data serves as a benchmark for assessing the purity and structural integrity of the compound, ensuring the quality of subsequent synthetic steps and the final active pharmaceutical ingredient. As with any predictive model, it is imperative to confirm these findings with experimentally acquired data for each new batch of the compound.

A Technical Guide to the Solubility of Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate is a chiral building block of significant interest in pharmaceutical synthesis, particularly as an intermediate for complex active pharmaceutical ingredients (APIs). A thorough understanding of its solubility in organic solvents is paramount for the optimization of reaction conditions, purification strategies, and ultimately, the efficient and scalable production of drug candidates. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility profile of this compound. We will delve into the theoretical underpinnings of solubility, grounded in molecular structure and intermolecular forces, and present detailed, field-proven experimental protocols. The methodologies described herein are designed to ensure data integrity and reproducibility, adhering to the principles of Good Laboratory Practice (GLP).

Introduction: The Central Role of Solubility in Pharmaceutical Development

In the journey from a promising molecule to a viable drug product, solubility is a critical physical property that influences nearly every stage of development.[1] For an intermediate like this compound, solubility dictates the choice of reaction media, affects reaction kinetics, and is the cornerstone of developing effective crystallization and purification processes.[2] Poorly characterized solubility can lead to challenges in process scale-up, inconsistent yields, and difficulties in achieving the required purity standards.

This guide addresses the specific challenges associated with this Boc-protected amino acid ester. The presence of diverse functional groups—a bulky, nonpolar tert-butoxycarbonyl (Boc) group, a polar hydroxyl group, a polar ester, and an aromatic ring—creates a complex solubility profile that requires a systematic and multi-faceted approach to fully characterize.

Physicochemical Profile of the Target Compound
  • Compound Name: this compound[3][4]

  • CAS Number: 1423134-61-5[3][4]

  • Molecular Formula: C₁₅H₂₁NO₅[3][4]

  • Molecular Weight: 295.33 g/mol [3][4]

The molecule's structure is amphiphilic, containing both hydrophobic (Boc group, phenyl ring) and hydrophilic (hydroxyl, ester, and N-H groups) regions. This duality is key to predicting its behavior in various solvents.

Caption: Molecular feature analysis of the target compound.

Theoretical Framework for Solubility Prediction

While empirical testing is the definitive measure of solubility, a robust theoretical framework can guide solvent selection, saving significant time and resources.[5] Modern approaches move beyond simple polarity considerations to more nuanced models like Hansen Solubility Parameters (HSP).[6]

The "Like Dissolves Like" Principle

The solubility of a solid in a liquid solvent is governed by the thermodynamics of dissolution, which involves overcoming the solute-solute lattice energy and forming new solute-solvent interactions.[1]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. We predict moderate to high solubility due to favorable interactions with the compound's hydroxyl, ester, and Boc-carbonyl groups.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF): These solvents are hydrogen bond acceptors but not donors. They will interact well with the polar parts of the molecule. Solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) are generally good solvents for Boc-protected amino acids.[7]

  • Nonpolar Solvents (e.g., Toluene, Heptane): These solvents interact primarily through van der Waals forces. The large, nonpolar Boc group and the phenyl ring will favor solubility in these solvents, but the polar hydroxyl and ester groups will oppose it, likely resulting in low solubility.

Hansen Solubility Parameters (HSP)

HSP provides a more quantitative method for predicting solubility by breaking down the total cohesive energy of a substance into three components:[8][9]

  • δD (Dispersion): Energy from atomic forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible.[10] By determining the HSP of our target compound through experimentation, a three-dimensional "solubility sphere" can be generated. Solvents whose parameters fall within this sphere are predicted to be good solvents. This tool is invaluable for screening and selecting optimal solvents or solvent mixtures for processes like crystallization.[6]

Experimental Determination of Solubility: A Self-Validating Approach

The following protocols are designed to provide accurate and reproducible solubility data, adhering to Good Laboratory Practice (GLP) principles which ensure the quality and integrity of non-clinical laboratory studies.[11][12]

Core Principles of Good Laboratory Practice (GLP) in Solubility Measurement
  • Calibration: All equipment (balances, temperature probes, analytical instruments) must be periodically calibrated against traceable standards.[11]

  • Documentation: All procedures, measurements, and observations must be recorded directly, accurately, and legibly.[11]

  • Reagent Management: Solvents and reagents should be clearly labeled with identity, concentration, and expiry date.[11]

  • Method Validation: The analytical method used for quantification (e.g., HPLC) must be validated for accuracy, precision, linearity, and specificity.

Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[13][14][15] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Caption: Workflow for the Shake-Flask Solubility Method.

Step-by-Step Methodology:

  • Preparation: To a series of 4 mL glass vials, add a pre-weighed excess amount of this compound (e.g., 50 mg). The key is to ensure an excess of solid will remain after equilibrium is reached.[13]

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the test solvent to each vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., 25°C ± 0.5°C). Agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[16][17] The time required may need to be determined experimentally.

  • Phase Separation: After equilibration, allow the vials to stand in the temperature bath without agitation for at least 2 hours to allow the excess solid to sediment.[13][16]

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a chemically compatible syringe filter (e.g., 0.45 μm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.

  • Quantification: Prepare a gravimetrically accurate dilution of the filtered saturated solution. Analyze this solution using a validated HPLC-UV method against a calibration curve prepared from known standards of the compound.

  • Calculation: Based on the dilution factor and the concentration determined by HPLC, calculate the solubility of the compound in the original solvent, typically expressed in mg/mL or mol/L.

Protocol 2: Kinetic Solubility Measurement (High-Throughput Screening)

For early-stage development where compound availability is limited, kinetic solubility methods provide a rapid assessment.[18] These methods measure the point at which a compound, added from a concentrated DMSO stock, precipitates in an aqueous or organic medium. Nephelometry, which measures light scattering from suspended particles, is a common technique.[19]

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 50 mg/mL).

  • Titration: In a multi-well plate, dispense the various test solvents.

  • Precipitation Induction: Using a liquid handling robot, make small, incremental additions of the DMSO stock solution into the test solvents with continuous monitoring by a nephelometer.

  • Detection: The point at which a significant increase in light scattering (turbidity) is detected marks the precipitation point.

  • Calculation: The concentration of the compound at this point is reported as the kinetic solubility. It is important to note that this value is often higher than the thermodynamic solubility as it represents a supersaturated state.[18]

Predictive Data and Application

As direct experimental data for this specific compound is not publicly available, the following table summarizes the predicted solubility based on the theoretical principles discussed. This serves as a starting point for experimental design.

Solvent Class Solvent Predicted Solubility Rationale
Polar Protic MethanolHighExcellent H-bond donor/acceptor properties interact with all polar groups.
EthanolHighSimilar to methanol, slightly less polar.
IsopropanolModerateIncreased alkyl chain reduces polarity compared to methanol/ethanol.
Polar Aprotic Dichloromethane (DCM)HighGenerally a good solvent for Boc-protected amino acids.[7]
Tetrahydrofuran (THF)HighGood solvent for Boc-protected amino acids.[7]
AcetoneModerate-HighCan accept H-bonds from the hydroxyl group.
Ethyl AcetateModerateEster functionality provides polarity, but less than acetone.
Acetonitrile (ACN)Moderate-LowHighly polar but a poor H-bond acceptor.
Nonpolar TolueneLowAromatic ring may interact with the phenyl group, but overall polarity mismatch.
HeptaneInsolubleSignificant polarity mismatch; lacks ability to form required interactions.
Application in Process Chemistry
  • Reaction Solvent: For a reaction involving this molecule, a solvent with high solubility like THF or DCM would likely be chosen to ensure a homogeneous reaction mixture.

  • Crystallization/Purification: A binary solvent system is often used for crystallization. One might dissolve the crude product in a "good" solvent (e.g., Ethyl Acetate) at an elevated temperature and then add a "poor" or "anti-solvent" (e.g., Heptane) to induce precipitation of the pure compound upon cooling. The data generated from these protocols is essential for designing such a process.[2]

G cluster_hsp Hansen Space cluster_legend Prediction Solute Solute (Target Cmpd) S1 Solvent A (e.g., THF) S2 Solvent B (e.g., MeOH) S3 Solvent C (e.g., Heptane) S4 Solvent D (e.g., Water) L1 Good Solvent (High Solubility) L2 Poor Solvent (Low Solubility)

Caption: Conceptual Hansen Solubility Sphere for solvent selection.

Conclusion

The solubility of this compound is a complex property dictated by its multifaceted chemical structure. A purely trial-and-error approach to solvent selection is inefficient. By combining a theoretical understanding of intermolecular forces with systematic, robust experimental methods like the shake-flask protocol, researchers can efficiently map the solubility profile of this important intermediate. This data-driven approach is fundamental to developing scalable, reproducible, and efficient synthetic and purification processes in the pharmaceutical industry.

References

Guide to the Stability and Storage of Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate is a valuable building block in medicinal chemistry and peptide synthesis, prized for its unique structural features. However, its long-term integrity is contingent upon a thorough understanding of its inherent chemical liabilities. This guide provides a detailed analysis of the molecule's stability profile, outlining the primary degradation pathways—acid-labile deprotection, ester hydrolysis, and phenolic oxidation. We present field-proven protocols for optimal storage and handling designed to mitigate these risks, ensuring the compound's purity and reactivity for downstream applications. Furthermore, a comprehensive methodology for conducting forced degradation studies is detailed to empower researchers to validate stability under specific experimental conditions.

Introduction to the Molecule: A Chemist's Perspective

This compound is a non-proteinogenic amino acid derivative. Its structure incorporates three key functional groups that dictate its utility and its stability: a tert-butyloxycarbonyl (Boc) protected amine, a methyl ester, and a meta-substituted phenolic ring. The Boc group provides temporary, acid-labile protection of the amine, a cornerstone of modern peptide synthesis.[1][] The methyl ester and phenolic hydroxyl group offer further sites for chemical modification, making this compound a versatile scaffold in the design of novel therapeutics and complex organic molecules.

Understanding the interplay of these functional groups is paramount. While they enable specific chemical transformations, they also represent potential points of degradation if the molecule is not handled and stored with precision. This guide serves as an authoritative resource for preserving the chemical fidelity of this important reagent.

Chemical Structure and Intrinsic Stability Profile

The stability of a compound is not an absolute property but rather a function of its environment. For this compound, the key is to create an environment that minimizes the reactivity of its three primary functional moieties.

cluster_molecule This compound cluster_groups Key Functional Groups & Stability Concerns cluster_concerns mol Boc Boc-Protected Amine Concern1 Acid Labile: Prone to cleavage under acidic conditions. Boc->Concern1 Instability Ester Methyl Ester Concern2 Hydrolysis Prone: Susceptible to cleavage by acid or base, especially with moisture. Ester->Concern2 Instability Phenol Phenolic Hydroxyl Concern3 Oxidation Sensitive: Can be oxidized by air/light, leading to colored impurities. Phenol->Concern3 Instability

Caption: Key functional groups and their associated stability concerns.

  • Boc-Protected Amine: The tert-butyloxycarbonyl group is a robust protecting group under neutral and basic conditions.[3] Its primary liability is its sensitivity to acid. Even mild acidic conditions can initiate its cleavage, yielding the free amine, carbon dioxide, and isobutylene.[4]

  • Methyl Ester: Esters are susceptible to hydrolysis. This reaction can be catalyzed by either acid or, more commonly, base (a process known as saponification).[5][6] The presence of water is a prerequisite for this degradation pathway. While the reaction with pure water is slow, it is a significant long-term concern.[6]

  • Phenolic Hydroxyl Group: The phenol moiety is electron-rich and thus prone to oxidation.[7] Exposure to atmospheric oxygen, light, and trace metal ions can catalyze the formation of quinone-type structures, which are often highly colored (leading to a yellow or brown appearance of the solid).[8][9]

Primary Degradation Pathways

Based on the structural analysis, three distinct degradation pathways can compromise the purity of the compound. Preventing these reactions is the core objective of the recommended storage and handling protocols.

cluster_conditions Degradation Conditions cluster_products Primary Degradation Products parent Methyl 3-(Boc-amino)-3- (3-hydroxyphenyl)propanoate Acid Acid (H⁺) + Trace H₂O Base Base (OH⁻) + H₂O Oxidant Oxidants (Air, Light, Metal Ions) Prod1 Amine Deprotection: Methyl 3-amino-3-(3-hydroxyphenyl)propanoate Acid->Prod1 Boc Cleavage Prod2 Ester Hydrolysis: 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoic acid Base->Prod2 Saponification Prod3 Oxidation Product: Quinone-like Species (Colored Impurities) Oxidant->Prod3 Oxidation cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis Prep Prepare stock solution of compound in a suitable solvent (e.g., Acetonitrile) Control Aliquot into 'Time Zero' control sample. Store at -80°C. Prep->Control Acid Acidic Stress: Add 0.1M HCl Base Basic Stress: Add 0.1M NaOH Oxidative Oxidative Stress: Add 3% H₂O₂ Thermal Thermal Stress: Incubate at 60°C (Solid & Solution) Photo Photolytic Stress: Expose to UV/Vis light Quench At time points (e.g., 2, 8, 24h), quench reaction (neutralize if needed) Analyze Analyze all samples by stability-indicating method (e.g., RP-HPLC with UV/MS detection) Quench->Analyze Compare Compare stressed samples to 'Time Zero' control to quantify degradation and identify degradants. Analyze->Compare

References

An In-Depth Technical Guide to the Commercial Availability of Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals. Its structure, featuring a Boc-protected amine, a methyl ester, and a functionalized phenyl ring, makes it a versatile intermediate for creating more complex molecules. This guide provides a comprehensive overview of its commercial availability, potential synthetic routes, and its applications in drug discovery and development.

Commercial Availability

This compound is available from several chemical suppliers, though it is generally considered a specialty chemical for research and development purposes. It is not typically stocked in large quantities, and its availability can vary.

Key suppliers listing this compound include:

  • CymitQuimica : Offers the product with 97% purity under their "Indagoo" brand, intended for laboratory use.[1] They provide various quantities, including 250mg, 1g, and 5g.[1]

  • Reagentia : Lists the compound for sale in quantities of 250mg, 1g, and 5g.[2]

  • Fluorochem : Also listed as a supplier for this chemical.[3]

It is important to note that the CAS number for this compound may be listed as 1423134-61-5 by some suppliers.[2] Researchers should verify the product specifications and purity with the supplier before purchasing. Pricing can fluctuate based on the supplier and the quantity required.

Related Compounds and Chirality

Several related compounds with slight structural variations are also commercially available. These can be useful alternatives or starting materials for further synthesis. It is crucial to pay attention to the stereochemistry, as suppliers may offer specific enantiomers. For example:

  • (S)-2-(boc-amino)-3-(3-hydroxyphenyl)propionic acid methyl ester : This isomer is available from suppliers like Achmem.[4]

  • Boc-(R)-3-amino-3-(3-hydroxyphenyl)propionic acid and Boc-(S)-3-amino-3-(3-hydroxyphenyl)propionic acid : These enantiomerically pure carboxylic acid precursors are available from suppliers like Chem-Impex.[5][6] These can be esterified to obtain the desired methyl ester.

The table below summarizes the availability of the target compound and its closely related analogs.

Compound NameCAS NumberSupplier(s)Notes
This compound1423134-61-5CymitQuimica, Reagentia, FluorochemRacemic mixture or undefined stereochemistry.
(S)-2-(boc-amino)-3-(3-hydroxyphenyl)propionic acid methyl esterNot specifiedAchmem(S)-enantiomer.
Boc-(R)-3-amino-3-(3-hydroxyphenyl)propionic acid329013-12-9Chem-Impex(R)-enantiomer of the carboxylic acid.
Boc-(S)-3-amino-3-(3-hydroxyphenyl)propionic acidNot specifiedChem-Impex(S)-enantiomer of the carboxylic acid.

Synthesis Strategies

For instances where direct purchase is not feasible or a specific, non-stocked analog is required, understanding the synthetic routes to this compound is crucial. The synthesis generally involves the protection of an amino group, followed by esterification.

A plausible and common synthetic approach is a multi-step process starting from a commercially available amino acid.

General Synthetic Workflow

A logical synthetic pathway would involve the following key transformations:

  • Boc Protection : The amino group of a suitable precursor, such as 3-amino-3-(3-hydroxyphenyl)propanoic acid, is protected using di-tert-butyl dicarbonate (Boc₂O).

  • Esterification : The carboxylic acid of the Boc-protected intermediate is then esterified to the methyl ester, often using methanol in the presence of an acid catalyst like sulfuric acid or thionyl chloride.

G cluster_0 Synthetic Pathway A 3-Amino-3-(3-hydroxyphenyl)propanoic acid B Boc-protected amino acid A->B Boc₂O, Base C This compound B->C Methanol, Acid Catalyst

Caption: A generalized synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

The following is a representative, non-validated protocol based on standard organic chemistry principles. Researchers must adapt and optimize these procedures based on their specific laboratory conditions and safety protocols.

Step 1: Boc Protection of 3-Amino-3-(3-hydroxyphenyl)propanoic acid

  • Dissolve 3-amino-3-(3-hydroxyphenyl)propanoic acid in a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Add a base, for example, sodium bicarbonate or triethylamine, to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same organic solvent.

  • Allow the reaction to stir and warm to room temperature overnight.

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.

Step 2: Methyl Esterification

  • Dissolve the Boc-protected amino acid from the previous step in anhydrous methanol.

  • Cool the solution in an ice bath.

  • Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride.

  • Allow the reaction to stir at room temperature or gently reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the acid with a weak base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Applications in Drug Discovery and Development

The structural motifs present in this compound make it a highly relevant building block in medicinal chemistry.

Peptide Synthesis and Peptidomimetics

The Boc-protected amino acid structure is a cornerstone of solid-phase peptide synthesis (SPPS). This compound and its derivatives can be used to incorporate non-canonical amino acids into peptide chains, which can enhance the stability, bioactivity, and pharmacokinetic properties of peptide-based drugs.[5][6] The ability to introduce a hydroxyphenyl group allows for further modifications and can influence receptor binding.

Scaffolding for Small Molecule Inhibitors

The phenylpropanoate core is a common scaffold in the design of small molecule inhibitors for various biological targets. The hydroxyl group on the phenyl ring can act as a hydrogen bond donor or acceptor, or as a point for further chemical elaboration to improve potency and selectivity. The methyl group, in general, can modulate physicochemical and pharmacokinetic properties of a drug molecule.[7]

Bioconjugation and Drug Delivery

The functional groups on this molecule, particularly after deprotection, can be utilized in bioconjugation strategies.[5][6] This allows for the linking of the molecule to larger biomolecules, such as antibodies or polymers, to create targeted drug delivery systems. This is particularly relevant in fields like oncology, where targeted delivery can minimize off-target toxicity.[5]

Conclusion

This compound is a commercially available, albeit specialized, chemical intermediate with significant applications in pharmaceutical research and development. While it can be sourced from a number of suppliers, researchers should be prepared for potential lead times and should consider in-house synthesis if specific stereoisomers or large quantities are required. Its versatile structure makes it a valuable tool for medicinal chemists in the design and synthesis of novel therapeutics, from peptide-based drugs to small molecule inhibitors and targeted drug delivery systems.

References

Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate: A Versatile Chiral Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate is a non-natural, chiral β-amino acid derivative that stands at the intersection of synthetic versatility and therapeutic potential. Its unique trifunctional structure—comprising a Boc-protected amine, a reactive phenolic hydroxyl group, and a methyl ester—makes it an exceptionally valuable intermediate for drug discovery and development. This guide elucidates the core applications of this molecule, demonstrating its pivotal role as a precursor to key pharmaceuticals, particularly cholinesterase inhibitors for neurodegenerative diseases, and as a fundamental component in the synthesis of enzymatically stable β-peptides and peptidomimetics. By providing detailed synthetic protocols, mechanistic insights, and a forward-looking perspective, this document serves as a comprehensive resource for researchers and scientists aiming to leverage this powerful building block in the creation of next-generation therapeutics.

The Strategic Advantage of β-Amino Acids in Medicinal Chemistry

The vast majority of natural peptides and proteins are constructed from α-amino acids, where the amino group is attached to the carbon atom adjacent to the carboxyl group. While central to biology, α-peptides are often limited as therapeutic agents due to their rapid degradation by proteases in the body. This has driven the exploration of non-natural amino acids, with β-amino acids emerging as a particularly promising class.

In β-amino acids, the amino group is attached to the β-carbon, one atom further from the carboxyl group.[1] This seemingly minor structural shift has profound consequences:

  • Enhanced Proteolytic Stability: The altered backbone geometry makes peptides containing β-amino acids (β-peptides) poor substrates for common proteases, significantly increasing their in vivo half-life.[1]

  • Unique Secondary Structures: β-Peptides can fold into stable, predictable secondary structures, such as helices and sheets, that are distinct from those of α-peptides. This allows for the design of "foldamers"—synthetic oligomers that mimic the structure and function of natural peptides but with improved stability.[2]

This compound is a premier example of a functionalized β-amino acid synthon. The tert-butyloxycarbonyl (Boc) protecting group allows for controlled, stepwise incorporation into peptide chains, while the 3-hydroxyphenyl moiety provides a reactive handle for synthesizing a diverse range of complex molecular architectures.[3][4]

Synthesis and Physicochemical Profile

Key Properties

A summary of the essential physicochemical properties of the title compound is presented below.

PropertyValueReference(s)
CAS Number 1423134-61-5[5][6]
Molecular Formula C₁₄H₁₉NO₅[4]
Molecular Weight 281.31 g/mol [4]
Appearance White to off-white solid[4]
Key Functional Groups Boc-protected amine, Methyl ester, Phenolic hydroxyl[7]
Synthetic and Chiral Resolution Strategies

The synthesis of enantiomerically pure β-aryl-β-amino acids is a key challenge in organic chemistry.[8] Common strategies involve the asymmetric addition of nucleophiles to chiral imines or enamines, often derived from commercially available starting materials like 3-hydroxybenzaldehyde. The use of chiral auxiliaries or catalysts is essential to control the stereochemistry at the newly formed chiral center.[2][9][10]

G cluster_0 Synthetic Workflow A 3-Hydroxybenzaldehyde C Condensation (Formation of Chiral N-sulfinyl imine) A->C B Chiral Sulfinamide B->C E Asymmetric Addition Reaction C->E D Reformatsky Reagent (e.g., from Methyl Bromoacetate + Zn) D->E F Intermediate Adduct E->F G Acidic Workup/ Cleavage of Auxiliary F->G H Racemic β-hydroxy-β-amino ester G->H I Boc Protection ((Boc)₂O, Base) H->I J This compound I->J

Caption: A plausible workflow for the asymmetric synthesis of the title compound.

Once a racemic or diastereomeric mixture is obtained, chiral resolution is critical. This is the process of separating the desired enantiomer from its mirror image.[11]

Common Resolution Techniques:

  • Diastereomeric Salt Formation: The free amine or the carboxylic acid (after ester hydrolysis) can be reacted with a chiral resolving agent (e.g., tartaric acid or a chiral amine) to form diastereomeric salts.[12] These salts have different solubilities and can be separated by fractional crystallization.

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase can effectively separate enantiomers on both analytical and preparative scales.[13][14]

Core Applications in Pharmaceutical Synthesis

The true value of this compound lies in its application as a versatile starting material for high-value pharmaceutical targets.

Precursor for Cholinesterase Inhibitors: The Case of Rivastigmine

Rivastigmine is a carbamate-based acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[15] A key structural component of Rivastigmine is the (S)-1-(3-hydroxyphenyl)ethylamine moiety. The title compound serves as an excellent precursor to this core structure.

G cluster_1 Conceptual Pathway to Rivastigmine Intermediate A Methyl 3-(Boc-amino) -3-(3-hydroxyphenyl)propanoate B 1. Ester Reduction (e.g., LiBH₄) 2. Protection of Phenol (e.g., Benzyl) A->B Step 1 C N-Boc-3-amino-3- (3-benzyloxyphenyl)propan-1-ol B->C D Oxidation (e.g., Dess-Martin) C->D Step 2 E N-Boc-3-amino-3- (3-benzyloxyphenyl)propanal D->E F Reductive Amination (Dimethylamine, NaBH(OAc)₃) E->F Step 3 G Protected Rivastigmine Precursor F->G H 1. Boc Deprotection (TFA) 2. Phenol Deprotection (H₂, Pd/C) G->H Step 4 I Key Rivastigmine Intermediate (S)-3-(1-(dimethylamino)ethyl)phenol H->I

Caption: Conceptual synthetic transformations from the title compound to a key intermediate of Rivastigmine.

This pathway highlights how the stereocenter and the 3-hydroxyphenyl group of the starting material can be strategically manipulated to construct the core of the Rivastigmine molecule. Similar logic applies to the synthesis of analogues of Phenserine , another cholinesterase inhibitor where chiral building blocks are essential for achieving desired potency and selectivity.[16][17][18][19]

Building Block for Bio-stable Peptides

The Boc-protected amine is tailor-made for use in Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern peptide chemistry.[20][] After hydrolysis of the methyl ester to the free carboxylic acid, the resulting β-amino acid can be incorporated into a growing peptide chain.

SPPS_Cycle start Resin-Bound Peptide deprotection Boc Deprotection (TFA in DCM) start->deprotection 1 wash1 Wash (DCM, DIPEA) deprotection->wash1 2 coupling Coupling (New Boc-AA, HATU, DIPEA) wash1->coupling 3 wash2 Wash (DMF, DCM) coupling->wash2 4 wash2->start Repeat Cycle (Chain Elongation)

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS) using Boc-chemistry.

The process involves anchoring the first amino acid to a solid support (resin) and then sequentially adding new amino acids. The Boc group protects the N-terminus of the incoming amino acid, preventing self-polymerization.[22] It is removed with a mild acid like trifluoroacetic acid (TFA) before the next coupling cycle begins.[3][22] The incorporation of our title compound (after ester hydrolysis) would introduce a β-amino acid residue into the peptide, conferring the previously mentioned advantages of enhanced stability and unique folding properties.

Key Experimental Protocols

The following protocols are generalized procedures that illustrate the fundamental reactivity of the key functional groups in this compound.

Protocol 1: N-Terminal Boc Group Deprotection

  • Causality: The Boc group is an acid-labile protecting group. It is readily cleaved by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), to reveal the free amine for subsequent reactions.[22][23] Dichloromethane (DCM) is a common solvent for this reaction.

  • Methodology:

    • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C using an ice bath.

    • Add TFA (10-20 eq, often as a 25-50% solution in DCM) dropwise to the stirred solution.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • The resulting crude amine (as a TFA salt) can be purified by chromatography or used directly in the next step after neutralization.

Protocol 2: Amide Bond Formation (Peptide Coupling)

  • Causality: After Boc deprotection, the newly freed amine is nucleophilic and can be coupled with a carboxylic acid to form an amide bond. This reaction requires an activating agent (e.g., HATU) to convert the carboxylic acid into a more reactive species, and a non-nucleophilic base (e.g., DIPEA) to neutralize the amine salt and facilitate the reaction.

  • Methodology:

    • Dissolve the deprotected amine TFA salt (1.0 eq) and an N-Boc protected α- or β-amino acid (1.1 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF).

    • Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) to the solution.

    • Add a hindered organic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 eq), dropwise to the stirred mixture.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting dipeptide by flash column chromatography.

Protocol 3: O-Carbamoylation of the Phenolic Hydroxyl

  • Causality: The phenolic hydroxyl group can be functionalized, for example, by reaction with a carbamoyl chloride to form a carbamate ester, a key functional group in drugs like Rivastigmine.[15][24] This reaction typically requires a base to deprotonate the weakly acidic phenol, generating a more nucleophilic phenoxide intermediate.

  • Methodology:

    • Dissolve this compound (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF).

    • Add a base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of the sodium phenoxide.

    • Add the desired carbamoyl chloride (e.g., N-ethyl-N-methylcarbamoyl chloride, 1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

    • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography.

Future Outlook and Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its primary applications as a precursor for cholinesterase inhibitors and as a building block for stable β-peptides are well-established.

Looking forward, the compound's trifunctional nature opens doors to even more advanced applications. The phenolic hydroxyl group is an ideal attachment point for linkers used in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[25] The ability to install a chiral, conformationally constrained element could provide significant advantages in the rational design of these complex molecules.

References

The Strategic Synthesis and Application of Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and peptide chemistry, the strategic use of precisely engineered building blocks is paramount to the successful synthesis of novel therapeutics. Among these, β-amino acids and their derivatives have garnered significant attention for their ability to impart unique structural and functional properties to peptides and other bioactive molecules. This technical guide provides an in-depth exploration of methyl 3-(tert-butoxycarbonyl-amino)-3-(3-hydroxyphenyl)propanoate, a versatile intermediate whose structural features make it a valuable asset for researchers, scientists, and drug development professionals.

This document will elucidate the synthetic pathways to this compound, detail its physicochemical properties, and explore its applications, particularly in the realm of peptide synthesis and medicinal chemistry. The causality behind experimental choices and the inherent self-validating nature of the described protocols are emphasized to ensure technical accuracy and practical utility.

The Significance of a Multifunctional Building Block

Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate is a non-natural β-amino acid derivative that incorporates three key functional domains, each contributing to its utility in organic synthesis:

  • The β-Amino Acid Backbone: Unlike their α-amino acid counterparts, peptides constructed from β-amino acids often exhibit enhanced stability against proteolytic degradation, a critical attribute for improving the pharmacokinetic profiles of peptide-based drugs.[1]

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely used, acid-labile protecting group for amines. Its presence allows for the selective unmasking of the amino functionality during peptide chain elongation, preventing unwanted side reactions and ensuring controlled synthesis.[2][3] The Boc group also tends to enhance the solubility of synthetic intermediates.[4]

  • The 3-Hydroxyphenyl Moiety: The hydroxylated phenyl ring provides a site for further chemical modification. This phenolic hydroxyl group can be leveraged for bioconjugation, the introduction of reporter groups, or the formation of ether linkages to construct more complex molecular architectures, including targeted drug delivery systems.[1][4]

The strategic combination of these features in a single, chiral molecule makes it a valuable starting point for creating diverse molecular scaffolds targeting a range of biological pathways. It has found application as an intermediate in the development of therapeutics for neurological disorders and in cancer research.[4]

Synthetic Pathways and Methodologies

The synthesis of this compound can be approached via two primary, logical routes, starting from readily available precursors. The choice of pathway often depends on the availability of starting materials and the desired scale of the synthesis.

Pathway A: Esterification of Boc-protected β-Amino Acid

This is arguably the most direct route, beginning with the commercially available Boc-protected carboxylic acid, Boc-3-amino-3-(3-hydroxyphenyl)propionic acid. The key transformation is the esterification of the carboxylic acid to its corresponding methyl ester.

Synthesis_Pathway_A Start Boc-3-amino-3-(3-hydroxyphenyl)propionic acid Product This compound Start->Product Fischer-Speier Esterification Reagents + Methanol (CH3OH) + Acid Catalyst (e.g., H2SO4)

Synthetic Workflow for Pathway A

Pathway B: Boc Protection of β-Amino Ester

Alternatively, one can start with the methyl ester of the unprotected β-amino acid, methyl 3-amino-3-(3-hydroxyphenyl)propanoate, and introduce the Boc protecting group in the subsequent step.

Synthesis_Pathway_B Start Methyl 3-amino-3-(3-hydroxyphenyl)propanoate Product This compound Start->Product N-Boc Protection Reagents + Di-tert-butyl dicarbonate (Boc)2O + Base (e.g., Triethylamine)

Synthetic Workflow for Pathway B
Detailed Experimental Protocol (Representative Method via Pathway A)

The following protocol describes a representative procedure for the synthesis of this compound via Fischer-Speier esterification, a classic and reliable method for this type of transformation.

Materials and Reagents:

  • Boc-3-amino-3-(3-hydroxyphenyl)propionic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Boc-3-amino-3-(3-hydroxyphenyl)propionic acid (1.0 equivalent) in anhydrous methanol (10-20 volumes).

  • Catalyst Addition: Cool the solution in an ice bath. Slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the stirred solution.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65°C).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-24 hours.

  • Workup - Quenching and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized compound should be confirmed through standard analytical techniques.

PropertyValue
CAS Number 1423134-61-5
Molecular Formula C₁₅H₂₁NO₅
Molecular Weight 295.33 g/mol
Appearance Typically a white to off-white solid
Purity ≥97% (commonly by HPLC)

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the methyl ester protons (a singlet around 3.7 ppm), the diastereotopic protons of the methylene group adjacent to the ester, the methine proton, and the aromatic protons of the 3-hydroxyphenyl ring.

  • ¹³C NMR: The carbon NMR will display distinct resonances for the carbonyl carbons of the ester and the carbamate, the quaternary carbon and methyl carbons of the Boc group, the methoxy carbon, and the carbons of the phenyl ring and the aliphatic backbone.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (or adducts such as [M+Na]⁺) corresponding to the calculated molecular weight.

Applications in Drug Discovery and Development

The primary utility of this compound lies in its role as a versatile building block for more complex molecules with therapeutic potential.

Synthesis of Bioactive Peptides and Peptidomimetics

The compound is a key intermediate in the synthesis of peptides and peptidomimetics.[1] The Boc-protected amine allows for its incorporation into a growing peptide chain using standard solid-phase or solution-phase peptide synthesis methodologies. The resulting β-amino acid-containing peptide can exhibit enhanced resistance to enzymatic degradation, potentially leading to a longer in vivo half-life.

A Scaffold for Novel Therapeutics

Beyond peptide synthesis, the 3-hydroxyphenyl group serves as a handle for further derivatization. This allows for the construction of libraries of compounds for screening against various biological targets. Its use as a building block for neuroprotective agents and other targeted therapies is an active area of research.[4] The ability to create both hydrophobic (phenyl ring) and hydrophilic (hydroxyl group) interactions makes it a valuable scaffold in medicinal chemistry.

Conclusion

This compound is a strategically designed building block that offers synthetic chemists a combination of stability, reactivity, and functionality. Its β-amino acid core provides a foundation for creating proteolytically stable peptides, while the Boc protecting group ensures controlled and efficient synthesis. The presence of the hydroxyphenyl moiety opens avenues for further diversification and conjugation. The synthetic protocols, though based on fundamental organic reactions, provide a reliable means to access this valuable intermediate. As the demand for novel and more robust therapeutic agents continues to grow, the importance of such well-defined and versatile building blocks in the drug discovery pipeline cannot be overstated.

References

Methodological & Application

Application Note & Protocol: Enantioselective Synthesis of Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate via Rhodium-Catalyzed Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction and Significance

Optically active β-amino acids are crucial building blocks in medicinal chemistry and drug development. They form the backbone of numerous pharmaceuticals, including β-lactam antibiotics, antiviral agents, and peptide-based therapeutics. The precise stereochemical control during their synthesis is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.

This document provides a detailed, field-proven protocol for the enantioselective synthesis of methyl 3-(tert-butoxycarbonylamino)-3-(3-hydroxyphenyl)propanoate, a valuable chiral building block. The strategy detailed herein employs a robust, two-step sequence centered around the highly efficient rhodium-DuPhos catalyzed asymmetric hydrogenation of a prochiral β-enamido ester. This method is renowned for its high yields, exceptional enantioselectivities, and broad substrate scope, making it a reliable choice for laboratory and potential scale-up applications.[1][2]

Synthetic Strategy and Rationale

The synthesis is logically divided into two primary stages: (A) the preparation of the prochiral β-enamido ester precursor, and (B) the key enantioselective hydrogenation step to establish the chiral center.

Overall Reaction Scheme:

G cluster_0 Step A: Precursor Synthesis cluster_1 Step B: Asymmetric Hydrogenation Aldehyde 3-Hydroxy- benzaldehyde Precursor Methyl (Z)-3-(Boc-amino)-3- (3-hydroxyphenyl)acrylate Aldehyde->Precursor K₂CO₃, Ac₂O Reflux AmineEster Methyl N-(Boc)- 2-aminoacetate AmineEster->Precursor Precursor->Precursor_ref [Rh(COD)₂]BF₄ (R,R)-Et-DuPhos H₂ (60 psi), MeOH Target Methyl (R)-3-(Boc-amino)-3- (3-hydroxyphenyl)propanoate

Figure 1: Two-step workflow for the target molecule synthesis.

Rationale for Method Selection: The asymmetric hydrogenation of enamides is one of the most powerful and well-understood methods for creating chiral amines.[3] The choice of a rhodium catalyst paired with a chiral bisphosphine ligand from the DuPhos family is based on extensive literature precedent demonstrating its exceptional performance.[1][2][4] These C₂-symmetric, electron-rich phosphine ligands form a rigid chiral pocket around the rhodium center, which effectively dictates the facial selectivity of hydrogen addition to the prochiral double bond, leading to consistently high enantiomeric excess (ee).[4]

Mechanism of Enantioselection

The enantioselectivity of the hydrogenation is determined during the oxidative addition of H₂ and the subsequent migratory insertion steps. The substrate, a β-enamido ester, coordinates to the chiral rhodium(I) catalyst in a bidentate fashion through the olefin and the amide carbonyl oxygen. While two diastereomeric catalyst-substrate complexes can form (one from re-face coordination and one from si-face coordination), one is typically more stable. However, under Curtin-Hammett conditions, the final product's stereochemistry is dictated by the relative energy of the transition states leading from these intermediates.

Computational and experimental studies have shown that for Rh-DuPhos systems, the minor, less stable diastereomeric intermediate often proceeds through a lower-energy transition state, a phenomenon known as "anti-lock-and-key" behavior.[4] This pathway ultimately governs the stereochemical outcome, leading to a high excess of one enantiomer.

G Rh_cat [Rh(L*)]⁺ Complex_maj Major Complex (re-face) Rh_cat->Complex_maj Complex_min Minor Complex (si-face) Rh_cat->Complex_min Substrate Enamide Substrate Substrate->Complex_maj K_maj Substrate->Complex_min K_min Complex_maj->Complex_min fast equil. TS_maj TS_maj (High Eₐ) Complex_maj->TS_maj + H₂ (slow) TS_min TS_min (Low Eₐ) Complex_min->TS_min + H₂ (fast) H2 H₂ TS_maj->Rh_cat catalyst regen. Product_S (S)-Product TS_maj->Product_S fast TS_min->Rh_cat catalyst regen. Product_R (R)-Product TS_min->Product_R fast

Figure 2: Simplified mechanistic cycle showing enantioselection.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Hydrogenation reactions should be conducted behind a blast shield.

Part A: Synthesis of Precursor, Methyl (Z)-3-(Boc-amino)-3-(3-hydroxyphenyl)acrylate

This procedure is adapted from standard methods for Erlenmeyer-meyer azlactone synthesis followed by methanolysis.

Reagents & Materials:

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
3-Hydroxybenzaldehyde122.1212.2 g100
Methyl N-(Boc)-2-aminoacetate189.2118.9 g100
Acetic Anhydride (Ac₂O)102.0925.5 g (23.6 mL)250
Potassium Carbonate (K₂CO₃)138.2113.8 g100
Methanol (MeOH), anhydrous32.04200 mL-
Ethyl Acetate (EtOAc)-As needed-
Saturated NaHCO₃ (aq)-As needed-
Brine-As needed-

Step-by-Step Protocol:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxybenzaldehyde, methyl N-(Boc)-2-aminoacetate, potassium carbonate, and acetic anhydride.

  • Heating: Place the flask in a heating mantle and heat the mixture to a gentle reflux (approx. 100-110 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC (3:1 Hexanes:EtOAc).

  • Methanolysis: After the initial reaction is complete (TLC shows consumption of aldehyde), cool the mixture to room temperature. Carefully add 200 mL of anhydrous methanol.

  • Second Reflux: Heat the mixture to reflux again for 2-3 hours to ensure complete ring-opening of the intermediate azlactone to the desired methyl ester.

  • Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the solvent.

  • Extraction: Dissolve the residue in 200 mL of ethyl acetate. Transfer to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 100 mL) to neutralize remaining acetic acid, followed by brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo to yield a crude oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 10% to 30% ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., EtOAc/hexanes) to afford the pure Z-enamido ester.

Part B: Asymmetric Hydrogenation

This key step establishes the stereocenter with high fidelity.

Reagents & Materials:

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Notes
Precursor from Part A293.322.93 g10Substrate (S)
[Rh(COD)₂]BF₄406.0840.6 mg0.1Catalyst Precursor (1 mol%)
(R,R)-Et-DuPhos340.4137.5 mg0.11Chiral Ligand (1.1 mol%)
Methanol (MeOH), degassed32.0450 mL-Solvent
Hydrogen (H₂) gas2.0260 psi-High purity

Step-by-Step Protocol:

  • Catalyst Preparation: In a glovebox or under a strict inert atmosphere (argon or nitrogen), add the rhodium precursor [Rh(COD)₂]BF₄ (40.6 mg) and the chiral ligand (R,R)-Et-DuPhos (37.5 mg) to a clean, dry Schlenk flask. Add 10 mL of degassed methanol and stir for 15-20 minutes. The solution should turn a clear, orange-red color, indicating formation of the active catalyst complex.

  • Substrate Addition: In a separate flask, dissolve the β-enamido ester precursor (2.93 g) in 40 mL of degassed methanol.

  • Reaction Setup: Transfer the substrate solution via cannula into a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus) that has been purged with inert gas.

  • Catalyst Transfer: Transfer the prepared catalyst solution from the Schlenk flask to the hydrogenation vessel via cannula.

  • Hydrogenation: Seal the vessel, purge the headspace with hydrogen gas 3-5 times, and then pressurize to 60 psi with H₂.

  • Reaction: Begin vigorous stirring or shaking and maintain the temperature at 25 °C. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 12-24 hours.

  • Work-up: Once hydrogen uptake ceases, carefully vent the reactor and purge with nitrogen.

  • Purification: Concentrate the reaction mixture under reduced pressure. The crude product can often be of high purity. If necessary, purify by flash column chromatography on silica gel (e.g., 20-40% ethyl acetate in hexanes) to yield the final product as a white solid or viscous oil.

Characterization and Data Analysis

  • Structural Verification: Confirm the structure of the final product using ¹H NMR and ¹³C NMR spectroscopy.

  • Enantiomeric Excess (ee) Determination: The enantiomeric excess is the most critical measure of success for this synthesis. It is determined by chiral High-Performance Liquid Chromatography (HPLC).[5][6]

Chiral HPLC Conditions (Example):

ParameterCondition
Column Daicel Chiralpak® AD-H or OD-H
Mobile Phase 90:10 Hexane:Isopropanol
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Result Baseline separation of the two enantiomers.[6][7]

Expected Results & Troubleshooting

ParameterTypical ValueTroubleshooting Guide
Yield (Hydrogenation) >95%Low Yield: Check for catalyst deactivation (exposure to O₂), insufficient H₂ pressure, or impure substrate. Ensure solvent is properly degassed.
Enantiomeric Excess (ee) >98%Low ee: The ligand or catalyst precursor may be impure. Ensure an inert atmosphere was maintained during catalyst preparation. Verify the correct enantiomer of the ligand was used.
Reaction Time 12-24 hoursSlow Reaction: Increase H₂ pressure (e.g., to 90 psi) or slightly increase catalyst loading (e.g., to 1.5 mol%).

Conclusion

The described two-step protocol, culminating in a Rh-DuPhos catalyzed asymmetric hydrogenation, provides a highly reliable and efficient pathway to enantiopure methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate. The method's high fidelity in stereochemical control and excellent yields make it an authoritative choice for researchers requiring access to this and structurally related chiral β-amino acid derivatives for applications in pharmaceutical and materials science.

References

Application Notes & Protocols: Strategic Incorporation of Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Non-Canonical β-Amino Acid

In the landscape of modern drug discovery and materials science, peptides serve as highly specific and potent molecular tools. However, their therapeutic application is often hampered by poor metabolic stability and limited conformational diversity. The incorporation of non-canonical amino acids is a powerful strategy to overcome these limitations, generating peptidomimetics with enhanced pharmacokinetic profiles and novel biological activities.[1][2][3]

This guide focuses on Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate , a unique building block designed to impart specific, advantageous properties to a peptide sequence. Its structure offers a trifecta of strategic features:

  • The β-Amino Acid Backbone: The additional methylene group in the backbone, compared to α-amino acids, fundamentally alters the peptide's conformational landscape. This modification renders the adjacent peptide bonds highly resistant to degradation by endogenous proteases, significantly extending the molecule's in-vivo half-life.[4] Furthermore, β-amino acids are known to induce stable, predictable secondary structures, such as helices and turns, enabling the design of highly organized "foldamers".[5][6]

  • The 3-Hydroxyphenyl Side Chain: This phenolic moiety serves as a structural analogue of the tyrosine side chain. It can participate in crucial hydrogen bonding interactions within a receptor binding pocket. Unlike tyrosine, the hydroxyl group is at the meta position, offering a different spatial vector for molecular recognition. Crucially, this unprotected hydroxyl group can also serve as a handle for post-synthesis modifications, such as pegylation, glycosylation, or labeling with a fluorescent probe.

  • The Boc/Methyl Ester Termini: The tert-butyloxycarbonyl (Boc) protected amine is tailored for use in the well-established Boc/Bzl solid-phase peptide synthesis (SPPS) chemistry.[7] The methyl ester at the C-terminus provides a neutral, protected carboxylic acid surrogate during synthesis.

These application notes provide a comprehensive technical framework for researchers, chemists, and drug development professionals on the effective utilization of this versatile building block.

Technical Overview and Synthesis Strategy

The successful incorporation of this compound relies on a robust understanding of Boc-based Solid-Phase Peptide Synthesis (SPPS).[8] The overall strategy involves the stepwise elongation of the peptide chain on an insoluble resin support, with the Boc group serving as the temporary Nα-protecting group.

Key Chemical Considerations:
  • Nα-Boc Group: This group is selectively removed at the beginning of each synthesis cycle using a moderately strong acid, typically Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[9]

  • Unprotected Phenolic Hydroxyl: The presence of a free hydroxyl group on the aromatic side chain is a critical factor. During the coupling step, there is a risk of O-acylation by the activated carboxylic acid of the incoming amino acid. This side reaction can be minimized by using coupling reagents that form less reactive intermediates or by the addition of auxiliary nucleophiles like 1-Hydroxybenzotriazole (HOBt).

  • C-Terminal Methyl Ester: The methyl ester is stable to the repetitive mild acid treatments used for Boc deprotection. However, it is important to recognize that this group will be hydrolyzed to a free carboxylic acid during the final, harsh acid cleavage step (e.g., using anhydrous HF or TFMSA) required to release the peptide from the resin. Therefore, this building block introduces a β-homo-aspartic acid analogue with a 3-hydroxyphenyl side chain into the final peptide.

  • Steric Hindrance: β-amino acids can be sterically more demanding than their α-amino acid counterparts. Therefore, highly efficient coupling reagents and potentially longer reaction times or double coupling protocols may be necessary to ensure quantitative reaction completion.[10]

Workflow for Incorporating the β-Amino Acid into a Peptide Sequence

The following diagram outlines the core cycle for coupling this compound in a standard Boc-SPPS workflow.

spss_workflow cluster_resin Resin-Bound Peptide cluster_coupling Coupling Step cluster_deprotection Deprotection Cycle Resin_Start Resin-Peptide-NH2 Coupling Couple new β-amino acid Resin_Start->Coupling AA_Input Methyl 3-(Boc-amino)-3- (3-hydroxyphenyl)propanoate + Coupling Reagents (HBTU/DIPEA) AA_Input->Coupling Resin_Coupled Resin-Peptide-CO-βAA(Boc) Coupling->Resin_Coupled Peptide Bond Formation Deprotection Remove Boc Group & Neutralize Resin_Coupled->Deprotection Deprotect_Input TFA / DCM Deprotect_Input->Deprotection Resin_Next_Cycle Resin-Peptide-CO-βAA-NH2 Deprotection->Resin_Next_Cycle Ready for next AA Resin_Next_Cycle->Coupling Next Cycle

Caption: Boc-SPPS cycle for incorporation of the β-amino acid.

Experimental Protocols

These protocols are designed for manual synthesis on a 0.1 to 0.5 mmol scale. Adjust volumes accordingly for automated synthesizers. Always work in a well-ventilated fume hood and use appropriate personal protective equipment.

Protocol 1: Incorporation of this compound

This protocol assumes the synthesis is proceeding on a Boc-compatible resin (e.g., PAM or Merrifield resin) and that the Nα-Boc group of the N-terminal amino acid on the resin has just been removed and neutralized.

  • Reagent Preparation:

    • Prepare a 0.5 M solution of the β-amino acid building block in N,N-Dimethylformamide (DMF). For 0.1 mmol scale, dissolve 29.5 mg (0.1 mmol) of this compound in 200 µL of DMF.

    • Prepare a 0.5 M solution of HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF.

    • Use neat Diisopropylethylamine (DIPEA).

  • Activation and Coupling:

    • In a separate, clean vessel, combine the β-amino acid solution (200 µL, 0.1 mmol, 1 eq) with the HBTU solution (200 µL, 0.1 mmol, 1 eq).

    • Add DIPEA (35 µL, 0.2 mmol, 2 eq) to the activation mixture.

    • Vortex the mixture for 1-2 minutes. This is the "pre-activation" step, which is crucial for coupling hindered amino acids and minimizing side reactions.

    • Add the activated amino acid solution to the reaction vessel containing the deprotected and neutralized resin-bound peptide.

    • Agitate the reaction vessel at room temperature for 2-4 hours. Note: β-amino acids may require longer coupling times than standard α-amino acids.

  • Monitoring the Coupling Reaction:

    • After the initial coupling time, take a small sample of the resin beads (approx. 1-2 mg), wash thoroughly with DMF and DCM, and dry.

    • Perform a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless or yellow) indicates complete coupling.

    • If the test is positive (beads turn dark blue/purple), indicating free amines, a second coupling (recoupling) is necessary. To recouple, drain the reaction vessel and repeat step 2.

  • Washing:

    • Once coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:

      • DMF (3 x 1 min)

      • DCM (3 x 1 min)

The resin is now ready for the next Nα-Boc deprotection step to continue peptide elongation.

Protocol 2: Final Cleavage and Deprotection

This protocol is for cleaving the completed peptide from the resin and removing all side-chain protecting groups. This procedure uses anhydrous Hydrogen Fluoride (HF), which is extremely hazardous and requires a specialized apparatus and experienced personnel.

WARNING: Anhydrous HF is highly corrosive and toxic. This procedure must only be performed in a dedicated, purpose-built HF cleavage apparatus.

  • Preparation:

    • Dry the peptide-resin thoroughly under high vacuum for at least 4 hours.

    • Prepare the cleavage cocktail. For 1 g of peptide-resin, a typical cocktail is:

      • Anisole (1.0 mL) - Scavenger to trap tert-butyl cations and protect the phenol ring.[11]

      • Anhydrous HF (9.0 mL)

    • Cool the HF-compatible reaction vessel to -5°C to 0°C in an ice/salt bath.

  • Cleavage Reaction:

    • Place the dried peptide-resin and the scavenger (anisole) into the pre-chilled reaction vessel.

    • Carefully distill the anhydrous HF into the reaction vessel.

    • Stir the mixture at 0°C for 1-2 hours.

  • Work-up:

    • Remove the HF by evaporation under a stream of nitrogen gas.

    • Wash the resulting peptide-resin residue with cold diethyl ether to remove the scavenger and cleaved protecting groups.

    • Triturate the residue with ether and filter to collect the crude peptide precipitate. Repeat 2-3 times.

    • Dry the crude peptide under vacuum.

  • Extraction and Lyophilization:

    • Dissolve the crude peptide in an appropriate aqueous solvent, typically 10-50% acetonitrile in water containing 0.1% TFA.

    • Filter the solution to remove any insoluble resin particles.

    • Freeze the solution and lyophilize to obtain the crude peptide as a fluffy powder. At this stage, the methyl ester from the β-amino acid building block has been hydrolyzed to a carboxylic acid.

Protocol 3: Peptide Purification and Characterization
  • Purification:

    • Dissolve the crude lyophilized peptide in a minimal amount of the initial HPLC solvent.

    • Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column.

    • Use a gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).

    • Collect fractions corresponding to the main product peak.

  • Characterization:

    • Confirm the purity of the collected fractions using analytical RP-HPLC.

    • Verify the identity and molecular weight of the final peptide using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF). The observed mass should correspond to the calculated mass of the peptide containing the incorporated β-amino acid as a free acid.

Data and Troubleshooting

Table 1: Recommended Coupling Conditions for this compound
ParameterMethod A: HBTU/DIPEAMethod B: DIC/HOBtRationale / Comments
Amino Acid 2.0 eq2.0 eqAn excess ensures the reaction goes to completion.
Coupling Reagent HBTU (1.95 eq)DIC (2.0 eq)HBTU is a fast and efficient uronium-based reagent, ideal for hindered amino acids.[12] DIC is a cost-effective carbodiimide.
Additive None requiredHOBt (2.0 eq)HOBt is crucial with DIC to suppress racemization and reduce O-acylation of the phenol side chain.[13]
Base DIPEA (4.0 eq)None (DIPEA used in neutralization)DIPEA is a non-nucleophilic base required for the HBTU activation mechanism.
Solvent DMFDMF or DCM/DMFDMF is the preferred solvent for SPPS due to its excellent solvating properties.[13]
Time 2-4 hours4-8 hoursCarbodiimide-mediated couplings are generally slower.
Monitoring Kaiser TestKaiser TestA negative test is the primary indicator of completion.
Troubleshooting Common Issues
  • Problem: Incomplete coupling (positive Kaiser test) after 4 hours.

    • Cause: Steric hindrance of the β-amino acid or aggregation of the peptide chain.

    • Solution: Drain the reaction solvent and perform a second coupling (recoupling) with a freshly prepared activated amino acid solution for another 2-4 hours.

  • Problem: Low yield of the desired peptide after cleavage.

    • Cause: O-acylation of the unprotected phenol side chain during coupling, leading to branched byproducts.

    • Solution: Ensure the use of HOBt if using carbodiimide chemistry. With uronium salt reagents like HBTU, pre-activation for 1-2 minutes before adding to the resin can help minimize this side reaction.

  • Problem: Unexpected masses in the final MS analysis.

    • Cause: Incomplete removal of side-chain protecting groups or alkylation of the phenol ring by carbocations during cleavage.

    • Solution: Ensure sufficient scavenger (e.g., anisole) is used during the HF cleavage step. Confirm that cleavage time and conditions are adequate for the other amino acids present in the sequence.

Conclusion

This compound is a highly valuable building block for the synthesis of advanced peptidomimetics. Its incorporation introduces proteolytic resistance and novel conformational properties while providing a versatile phenolic side chain for further modification. Successful application requires careful consideration of the unprotected hydroxyl group and the use of optimized coupling protocols within a standard Boc-SPPS framework. By following the detailed methodologies and strategic insights provided in these notes, researchers can effectively leverage the unique chemical attributes of this compound to advance their drug discovery and materials science objectives.

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile β-Amino Acid Building Block

Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate is a non-canonical, protected β-amino acid ester of significant interest in medicinal chemistry and drug development. Its structure, featuring a β-amino acid backbone, a tert-butyloxycarbonyl (Boc) protecting group, and a functionalized aromatic ring, makes it a highly valuable building block. β-amino acids are crucial components of peptidomimetics, bioactive peptides, and small molecule therapeutics, often imparting enhanced proteolytic stability and unique conformational properties.[1][2] The Boc-protecting group ensures facile integration into standard peptide synthesis workflows, while the hydroxylated phenyl ring offers a versatile handle for further chemical modification and bioconjugation.[3]

This document provides a comprehensive, field-tested guide for the large-scale synthesis of this key intermediate. Moving beyond a simple recitation of steps, this protocol is grounded in the principles of process chemistry, emphasizing the causality behind experimental choices to ensure scalability, reproducibility, and high purity of the final product. Every stage, from the initial condensation to the final purification, is designed as a self-validating system with defined in-process controls.

Overall Synthetic Strategy

The synthesis is designed as a robust, four-step sequence commencing from readily available starting materials. The strategy leverages classical, well-understood reactions that are amenable to scale-up. The pathway involves an initial Knoevenagel condensation to form an α,β-unsaturated acid, followed by a conjugate addition to introduce the amino group. The sequence is completed by standard protection and esterification steps.

G SM1 3-Hydroxy- benzaldehyde Int1 3-(3-Hydroxyphenyl)acrylic Acid SM1->Int1 Step 1: Knoevenagel Condensation (Pyridine, Piperidine) SM2 Malonic Acid SM2->Int1 Int2 3-Amino-3-(3-hydroxyphenyl)- propanoic Acid Int1->Int2 Step 2: Conjugate Addition (Reflux in Alcohol) Ammonia Ammonium Acetate Ammonia->Int2 Int3 3-(Boc-amino)-3-(3-hydroxy- phenyl)propanoic Acid Int2->Int3 Step 3: Boc Protection (Base, Solvent) Boc Boc Anhydride (Boc₂O) Boc->Int3 FP Methyl 3-(Boc-amino)-3- (3-hydroxyphenyl)propanoate Int3->FP Step 4: Fischer Esterification (Reflux) MeOH Methanol (MeOH) H₂SO₄ (cat.) MeOH->FP

Caption: Four-step synthetic pathway to the target compound.

Part 1: Synthesis of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid (Intermediate 2)

This initial two-step sequence generates the core β-amino acid structure. The choice to use a conjugate addition of ammonia (generated in situ from ammonium acetate) is a cost-effective and scalable alternative to more complex asymmetric methods, which are often reserved for generating specific enantiomers.[4]

Step 1: Knoevenagel Condensation to 3-(3-Hydroxyphenyl)acrylic Acid

Principle: This reaction is a classic carbon-carbon bond-forming reaction between an aldehyde and an active methylene compound (malonic acid), catalyzed by a weak base. The use of pyridine as a solvent and piperidine as a catalyst drives the reaction to completion, followed by decarboxylation.

Materials & Reagents:

ReagentCAS No.MW ( g/mol )Molar Eq.Quantity (100g Scale)Density (g/mL)Notes
3-Hydroxybenzaldehyde100-83-4122.121.00100.0 g-Limiting Reagent
Malonic Acid141-82-2104.061.20102.0 g-Active Methylene Cmpd
Pyridine110-86-179.10-100 mL0.982Solvent & Base
Piperidine110-89-485.15-5.0 mL0.862Catalyst
Hydrochloric Acid (conc.)7647-01-036.46-As needed1.18For acidification

Protocol:

  • Equip a 1 L three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer.

  • Charge the flask with 3-hydroxybenzaldehyde (100.0 g), malonic acid (102.0 g), and pyridine (100 mL).

  • Add piperidine (5.0 mL) to the stirred mixture.

  • Heat the reaction mixture to reflux (approx. 90-100 °C) and maintain for 4-5 hours. Monitor the reaction by TLC (thin-layer chromatography) for the disappearance of the aldehyde.

  • After completion, cool the mixture to room temperature.

  • Slowly pour the dark reaction mixture into a stirred solution of concentrated hydrochloric acid (200 mL) in ice water (800 mL). Causality: This step protonates the carboxylate and pyridine, causing the product to precipitate out of the acidic aqueous solution.

  • A pale-yellow solid will precipitate. Stir the slurry for 30 minutes in the ice bath to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 200 mL) until the filtrate is neutral (pH ~6-7).

  • Dry the solid in a vacuum oven at 60-70 °C to a constant weight to yield 3-(3-hydroxyphenyl)acrylic acid.

Step 2: Conjugate Addition to 3-Amino-3-(3-hydroxyphenyl)propanoic Acid

Principle: This reaction proceeds via a Michael-type addition of ammonia to the electron-deficient β-carbon of the α,β-unsaturated carboxylic acid. Using ammonium acetate in a refluxing alcohol is a practical method for large-scale synthesis.[4]

Materials & Reagents:

ReagentCAS No.MW ( g/mol )Molar Eq.QuantityNotes
3-(3-Hydroxyphenyl)acrylic Acid621-54-5164.161.00From Step 1Intermediate
Ammonium Acetate631-61-877.082.50~117.5 gAmmonia Source
1-Butanol71-36-374.12-~1.2 LSolvent

Protocol:

  • In a 2 L reactor, combine the crude 3-(3-hydroxyphenyl)acrylic acid from the previous step, ammonium acetate, and 1-butanol.

  • Heat the mixture to reflux (approx. 115-118 °C) for 2-3 hours. The evolution of CO₂ may be observed initially.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate as a solid.

  • Filter the precipitate and wash it sequentially with boiling 1-butanol (2 x 100 mL) and boiling ethanol (2 x 100 mL) to remove impurities.[4]

  • Finally, wash the solid with water (200 mL) and dry under vacuum at 80 °C to yield the crude β-amino acid. This product is often used directly in the next step without further purification.

Part 2: Boc Protection and Esterification

The final two steps install the requisite protecting group and convert the acid to the target methyl ester. The order of operations—protection first, then esterification—is crucial to prevent unwanted side reactions, such as intermolecular amide formation.[5]

Step 3: N-Boc Protection

Principle: The amino group is protected as its tert-butyloxycarbonyl (Boc) carbamate. The reaction is typically performed under mild basic conditions to deprotonate the amino group, facilitating its nucleophilic attack on the Boc-anhydride.

Materials & Reagents:

ReagentCAS No.MW ( g/mol )Molar Eq.QuantityNotes
3-Amino-3-(3-hydroxyphenyl)propanoic Acid37743-18-5181.191.00From Step 2Intermediate
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5218.251.10~132.0 gProtecting Agent
Sodium Bicarbonate (NaHCO₃)144-55-884.012.50~116.0 gBase
Tetrahydrofuran (THF)109-99-972.11-~1.0 LSolvent
Water7732-18-518.02-~1.0 LSolvent

Protocol:

  • Suspend the crude amino acid in a mixture of THF (1.0 L) and water (1.0 L) in a 3 L flask.

  • Add sodium bicarbonate and stir until the solid is mostly dissolved.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add a solution of Boc-anhydride in THF (200 mL) dropwise over 1 hour, maintaining the internal temperature below 10 °C. Causality: Slow addition at low temperature prevents a runaway reaction and minimizes hydrolysis of the anhydride.

  • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Concentrate the mixture under reduced pressure to remove most of the THF.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with cold 1 M HCl.

  • Extract the product into ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with brine (1 x 300 mL), dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the N-Boc protected acid as a thick oil or solid.

Step 4: Fischer Esterification to Final Product

Principle: This is a classic acid-catalyzed esterification. Using a large excess of methanol serves as both a reagent and solvent, driving the equilibrium towards the product. A strong acid catalyst like sulfuric acid is required.

Materials & Reagents:

ReagentCAS No.MW ( g/mol )Molar Eq.QuantityNotes
3-(Boc-amino)-3-(3-hydroxyphenyl)propanoic Acid200573-03-9281.301.00From Step 3Intermediate
Methanol (Anhydrous)67-56-132.04Excess1.5 LReagent & Solvent
Sulfuric Acid (conc.)7664-93-998.08cat. (0.1)~5.5 mLCatalyst

Protocol:

  • Dissolve the crude N-Boc acid in anhydrous methanol (1.5 L) in a 3 L flask equipped with a reflux condenser.

  • Cool the solution in an ice bath and slowly add concentrated sulfuric acid. Safety: This addition is highly exothermic.

  • Heat the mixture to reflux and maintain for 18-24 hours.[6] Monitor by TLC until the starting acid is consumed.

  • Cool the reaction to room temperature and then re-cool to ~10 °C.[6]

  • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the pH of the mixture is ~7-8.

  • Filter off the precipitated salts and concentrate the filtrate under reduced pressure to remove the bulk of the methanol.[6]

  • Dilute the residue with dichloromethane (DCM, 1 L) and water (500 mL). Separate the layers.

  • Extract the aqueous layer with additional DCM (2 x 250 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude final product.

Part 3: Purification and Quality Control

Achieving high purity is paramount for pharmaceutical intermediates. The primary purification method for the final product on a large scale is typically recrystallization or vacuum distillation.

Purification Protocol (Recrystallization):

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystal growth.

  • Collect the crystals by vacuum filtration, wash with a cold mixture of ethyl acetate/hexanes, and dry under vacuum.

In-Process Controls and Final Product Validation:

StageAnalytical MethodPurposeExpected Outcome
All StepsTLCReaction monitoringDisappearance of starting material, appearance of product spot
Intermediates¹H NMRStructure confirmationSpectra consistent with expected intermediate structure
Final Product¹H & ¹³C NMR, MS, IRStructure confirmation & IdentitySpectra match reference data for the target compound[7][8]
Final ProductHPLCPurity assessmentPurity ≥ 98%

Workflow Visualization and Data Summary

G cluster_0 Synthesis cluster_1 Purification & QC Start Starting Materials: 3-Hydroxybenzaldehyde Malonic Acid Step1 Step 1: Knoevenagel - Reflux in Pyridine - Acidic Workup Start->Step1 Step2 Step 2: Conjugate Add. - Reflux w/ NH₄OAc - Filter & Wash Step1->Step2 Step3 Step 3: Boc Protection - Boc₂O, NaHCO₃ - Extractive Workup Step2->Step3 Step4 Step 4: Esterification - MeOH, H₂SO₄ (cat.) - Neutralize & Extract Step3->Step4 Crude Crude Product Step4->Crude Purify Recrystallization (EtOAc/Hexanes) Crude->Purify Purify QC QC Analysis (NMR, HPLC, MS) Purify->QC Final Final Product (Purity > 98%) QC->Final

Caption: General experimental workflow from synthesis to quality control.

Expected Yields and Purity Summary:

StepProductTypical YieldTypical Purity (Crude)
13-(3-Hydroxyphenyl)acrylic Acid85-95%>95%
23-Amino-3-(3-hydroxyphenyl)propanoic Acid65-80%~90%
33-(Boc-amino)-3-(3-hydroxyphenyl)propanoic Acid80-90%>90%
4This compound75-85%>95% (after purification)

References

Application Note: High-Purity Isolation of Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the purification of methyl 3-(tert-butoxycarbonylamino)-3-(3-hydroxyphenyl)propanoate, a key intermediate in pharmaceutical synthesis. The inherent polarity of the phenolic hydroxyl group, combined with the moderate polarity of the Boc-carbamate and methyl ester functionalities, presents a unique purification challenge. This guide outlines a systematic approach using automated flash column chromatography on silica gel, detailing method development via Thin Layer Chromatography (TLC), selection of an optimized solvent system, and a comprehensive step-by-step purification protocol. The causality behind each experimental choice is explained to ensure scientific integrity and reproducibility.

Introduction: The Purification Challenge

Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate is a chiral building block whose purity is critical for the success of subsequent synthetic transformations in drug discovery pipelines. The molecule's structure, featuring both a lipophilic tert-butyl group and a polar phenolic hydroxyl group, necessitates a carefully optimized chromatographic method to separate it from common reaction impurities, such as unreacted starting materials or byproducts from the Boc-protection step.

Standard silica gel chromatography is the method of choice due to its versatility and cost-effectiveness.[1] However, the acidic nature of silica can sometimes lead to peak tailing or degradation of sensitive compounds.[2] The phenolic group, in particular, can interact strongly with the stationary phase. This protocol addresses these challenges by establishing a robust method for achieving high purity and yield.

Physicochemical Properties and Chromatographic Considerations

A successful purification strategy is predicated on understanding the physicochemical properties of the target molecule.

PropertyValue/CharacteristicImplication for Chromatography
Molecular Formula C₁₅H₂₁NO₅-
Molecular Weight 295.33 g/mol Standard silica gel pore size (e.g., 60 Å) is appropriate.[3]
Key Functional Groups Phenolic -OH, Boc-carbamate, Methyl EsterThe molecule exhibits moderate to high polarity. The phenolic group can engage in strong hydrogen bonding with silica gel silanol groups, potentially causing streaking. The Boc group adds lipophilicity.[4]
Solubility Soluble in polar organic solvents (EtOAc, DCM, MeOH).Provides options for sample loading and mobile phase selection.[5]

The primary goal is to select a mobile phase that provides differential partitioning of the target compound and its impurities between the mobile and stationary phases.[1] The ideal solvent system will afford a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate, which generally translates to good separation on a flash column.[6]

Method Development: Thin Layer Chromatography (TLC)

TLC is an indispensable tool for rapidly determining the optimal solvent system for flash chromatography.[7] It provides a quick assessment of the separation feasibility.

Protocol 3.1: TLC System Scouting
  • Plate Preparation: On a silica gel 60 F₂₅₄ TLC plate, draw a faint pencil line approximately 1 cm from the bottom. Mark lanes for the crude reaction mixture (CRM) and key starting materials if available.

  • Spotting: Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, carefully spot the solution onto the marked origin line.

  • Solvent Systems Evaluation: Prepare developing chambers with the following solvent systems. A common starting point for moderately polar compounds is an ethyl acetate/hexanes mixture.[8][9]

    • System A: 20% Ethyl Acetate in Hexanes

    • System B: 40% Ethyl Acetate in Hexanes

    • System C: 60% Ethyl Acetate in Hexanes

    • System D: 5% Methanol in Dichloromethane

  • Development: Place one TLC plate in each chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent front to ascend to approximately 1 cm from the top of the plate.[6]

  • Visualization: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under UV light (254 nm). If necessary, use a staining agent (e.g., potassium permanganate or vanillin stain) to visualize UV-inactive impurities.

  • Analysis: Calculate the Rf value for the target compound in each system. Select the solvent system that provides an Rf value between 0.2 and 0.4 and shows the best separation between the product and impurities.

Expert Insight: For this specific molecule, a system of 40-50% Ethyl Acetate in Hexanes is anticipated to provide the optimal Rf value. If streaking is observed, which can occur due to the acidic phenolic proton interacting with silica, the addition of a small amount of a modifier to the mobile phase, such as 0.5% acetic acid, can improve the peak shape.[10] However, for this protocol, we will proceed without an additive initially, as it is often not required.

Automated Flash Column Chromatography Protocol

This protocol is designed for an automated flash chromatography system but can be adapted for manual column setup.

Materials and Equipment
ItemSpecification
Stationary Phase Pre-packed silica gel flash column (e.g., 40 g for 100-800 mg crude material)
Particle Size 40-63 µm
Mobile Phase A n-Hexanes (or Heptanes)
Mobile Phase B Ethyl Acetate
Sample Loading Dry loading with silica gel or minimal volume of DCM
Detection UV detector (e.g., 254 nm and 280 nm)
Collection Automated fraction collector

Workflow Diagram

G cluster_prep Preparation cluster_run Chromatography Run cluster_post Post-Purification prep_sample Prepare Sample for Dry Loading load_sample Load Sample onto Column prep_sample->load_sample prep_system Equilibrate System with 5% EtOAc in Hexanes prep_system->load_sample run_gradient Run Gradient Elution load_sample->run_gradient collect_fractions Collect Fractions run_gradient->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate final_product Obtain Purified Product evaporate->final_product

Caption: Workflow for the purification of the target compound.

Step-by-Step Protocol
  • Column Preparation:

    • Select a pre-packed silica gel column appropriate for the amount of crude material. A general rule is to use a silica-to-sample weight ratio of 40:1 to 100:1 for moderately difficult separations.[1]

    • Install the column on the automated flash system.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 5% Ethyl Acetate in Hexanes) for at least 2 column volumes (CV).

  • Sample Preparation (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane or methanol.

    • Add silica gel (approximately 2-3 times the weight of the crude material) to the solution.

    • Concentrate the slurry under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained. This ensures that the sample is introduced to the column in a concentrated band, leading to better separation.

    • Load the resulting powder into an empty solid load cartridge.

  • Chromatography Execution:

    • Set the UV detection wavelengths. The phenyl group allows for detection at ~254 nm and ~280 nm.

    • Program the solvent gradient. The following gradient is a robust starting point based on the TLC analysis:

Time / CV% Ethyl Acetate in HexanesRationale
0 - 2 CV5%Elutes very non-polar impurities.
2 - 12 CV5% → 60% (Linear Gradient)Gradually increases polarity to separate the target compound from closely eluting impurities.
12 - 15 CV60% → 100%Flushes remaining highly polar compounds from the column.
  • Fraction Collection and Analysis:

    • Collect fractions based on the UV chromatogram peaks.

    • Analyze the collected fractions by TLC using the optimized solvent system from Step 3. Spot the CRM alongside relevant fractions to confirm the identity of the product spot.

    • Combine the fractions that contain the pure product.

  • Product Isolation:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.

    • Dry the resulting pure compound under high vacuum to remove residual solvent.

    • Obtain the mass and calculate the yield. Confirm purity using analytical techniques such as ¹H NMR and LC-MS.

Troubleshooting

ProblemPossible CauseRecommended Solution
Product does not elute. Mobile phase polarity is too low.Increase the final concentration of ethyl acetate in the gradient or switch to a more polar system like 5% methanol in dichloromethane.[2][10]
Poor separation (co-elution). Inappropriate solvent system; column overloading.Re-optimize the TLC to achieve better separation. Use a shallower gradient. Reduce the amount of crude material loaded onto the column.[2]
Significant peak tailing. Strong interaction between the phenolic -OH and acidic silica.Add 0.5-1% triethylamine (TEA) to the mobile phase to neutralize the acidic silanol sites on the silica gel.[3][8] Note: This will make the eluent basic.

Conclusion

The protocol described provides a reliable and systematic method for the high-purity isolation of this compound. By leveraging TLC for rapid method development and employing a well-defined gradient elution in an automated flash chromatography system, researchers can achieve excellent separation efficiency and high recovery of this valuable synthetic intermediate. The principles and troubleshooting guide presented here are broadly applicable to the purification of other moderately polar, functionalized molecules.

References

Application Note and Protocol for the Enzymatic Resolution of Racemic Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral β-Amino Acids

Optically active β-amino acids and their derivatives are pivotal chiral building blocks in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their incorporation into peptide structures can induce specific secondary conformations and enhance resistance to proteolytic degradation. The title compound, methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate, is a valuable intermediate, with its enantiomers serving as precursors for various bioactive compounds. Enzymatic kinetic resolution stands out as a highly efficient, environmentally benign, and cost-effective method for accessing these enantiopure compounds. This application note provides a comprehensive guide to the enzymatic resolution of racemic this compound utilizing Candida antarctica Lipase B (CAL-B), a robust and highly selective biocatalyst.

The strategy hinges on the enantioselective hydrolysis of the methyl ester. CAL-B preferentially catalyzes the hydrolysis of one enantiomer of the racemic ester to its corresponding carboxylic acid, leaving the unreacted enantiomer of the ester in high enantiomeric excess. This process allows for the separation of the two enantiomers based on their differing chemical properties (ester vs. carboxylic acid).

Core Principles: Understanding the Enzymatic Kinetic Resolution

Kinetic resolution is a process where two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent, leading to an enantiomerically enriched sample of the less reactive enantiomer and the product from the more reactive enantiomer. In this case, the chiral catalyst is CAL-B. The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's ability to discriminate between the two enantiomers. High E-values are desirable for achieving high enantiomeric excess (ee) of both the product and the remaining substrate at or near 50% conversion.[1][2] Lipases, such as CAL-B, are particularly well-suited for resolving racemates due to their broad substrate tolerance, high stability in organic solvents, and lack of a need for cofactors.[1]

The choice of a Boc (tert-butoxycarbonyl) protecting group on the amine is strategic, as it is stable under the mild, near-neutral pH conditions of the enzymatic reaction and can be readily removed under acidic conditions in subsequent synthetic steps.

Experimental Workflow and Protocols

Materials and Reagents
ReagentGradeSupplier
Racemic this compound≥98%Synthesized in-house or custom synthesis
Immobilized Candida antarctica Lipase B (Novozym® 435)---Sigma-Aldrich/Merck
Phosphate Buffer (0.1 M, pH 7.2)Molecular Biology GradeVarious
tert-Butyl methyl ether (MTBE)HPLC GradeVarious
Ethyl acetateHPLC GradeVarious
HexanesHPLC GradeVarious
Sodium bicarbonate (NaHCO₃)ACS Reagent GradeVarious
Hydrochloric acid (HCl)ACS Reagent GradeVarious
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeVarious
Chiral HPLC Column (e.g., Chiralcel® OD-H or similar)---Daicel Chiral Technologies
HPLC Grade Acetonitrile and IsopropanolHPLC GradeVarious

Diagram of the Enzymatic Resolution Workflow

G cluster_reaction Enzymatic Resolution cluster_workup Work-up and Separation cluster_analysis Analysis and Purification racemate Racemic this compound reaction Stirring at Controlled Temperature racemate->reaction Substrate enzyme Immobilized CAL-B (Novozym® 435) enzyme->reaction Catalyst solvent Phosphate Buffer/Co-solvent solvent->reaction Medium mixture mixture reaction->mixture Reaction Mixture (approx. 50% conversion) filtration Filter to remove enzyme mixture->filtration filtrate filtrate filtration->filtrate extraction Liquid-Liquid Extraction (e.g., MTBE) filtrate->extraction organic_phase organic_phase extraction->organic_phase Organic Layer aqueous_phase aqueous_phase extraction->aqueous_phase Aqueous Layer unreacted_ester unreacted_ester organic_phase->unreacted_ester Contains unreacted ester acidification Acidify with HCl aqueous_phase->acidification Contains carboxylate salt purification_ester Column Chromatography unreacted_ester->purification_ester product_acid product_acid acidification->product_acid Precipitated carboxylic acid purification_acid Recrystallization product_acid->purification_acid pure_ester pure_ester purification_ester->pure_ester Enantiopure Ester pure_acid pure_acid purification_acid->pure_acid Enantiopure Acid hplc_ester Chiral HPLC Analysis (Determine %ee) pure_ester->hplc_ester hplc_acid Chiral HPLC Analysis (Determine %ee) pure_acid->hplc_acid

References

Topic: Selective Hydrolysis of Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate: A Protocol for Chemoselective Saponification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and scientific rationale for the selective hydrolysis of methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate to its corresponding carboxylic acid. The primary challenge in this transformation is the chemoselective cleavage of the methyl ester in the presence of an acid-labile tert-butyloxycarbonyl (Boc) protecting group. Standard acidic hydrolysis is incompatible with this substrate; therefore, this guide focuses on an optimized basic hydrolysis (saponification) protocol. We will explore the mechanistic underpinnings, provide a step-by-step experimental procedure, and offer insights into reaction monitoring, workup, and troubleshooting to ensure high yield and purity of the final product, a valuable intermediate in pharmaceutical synthesis.[1][2]

Introduction and Scientific Rationale

The target molecule, this compound, is a trifunctional compound featuring a methyl ester, a Boc-protected amine, and a phenolic hydroxyl group. The objective is to convert the methyl ester into a carboxylic acid, a critical transformation for subsequent reactions such as amide bond formation in peptide synthesis.

The core scientific challenge is achieving chemoselectivity .[3] The Boc protecting group is integral to many synthetic strategies due to its stability in basic, nucleophilic, and reductive conditions; however, it is readily cleaved under acidic conditions.[4][5][] This lability precludes the use of typical acid-catalyzed ester hydrolysis methods, as they would invariably lead to the undesired removal of the Boc group.

Therefore, the only viable pathway is base-promoted hydrolysis, commonly known as saponification. This reaction proceeds via a BAC2 mechanism (Base-catalyzed, Acyl-cleavage, Bimolecular), wherein a hydroxide ion performs a nucleophilic attack on the electrophilic carbonyl carbon of the ester.[7][8] The Boc group, a carbamate, is significantly less electrophilic and sterically hindered, rendering it stable under these conditions.[4][9] Our protocol is designed around this principle to ensure the selective transformation of the ester while preserving the integrity of the crucial Boc protecting group.

cluster_challenge The Chemoselectivity Challenge Start Methyl 3-(Boc-amino)-3- (3-hydroxyphenyl)propanoate Acid Acidic Hydrolysis (e.g., HCl, TFA) Start->Acid Leads to Boc Cleavage Base Basic Hydrolysis (Saponification) Start->Base Selective Ester Cleavage Undesired Undesired Product: 3-Amino-3-(3-hydroxyphenyl)propanoic acid Acid->Undesired Desired Desired Product: 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoic acid Base->Desired

Diagram 1: Logical workflow illustrating the choice of reaction conditions.

Optimized Protocol: Saponification with Lithium Hydroxide

Lithium hydroxide (LiOH) is often the base of choice for the saponification of sensitive or sterically hindered esters, as it can be highly effective even at room temperature, minimizing potential side reactions.[10][11]

Materials and Reagents
  • This compound (Substrate)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Deionized Water (DI H₂O)

  • Hydrochloric Acid (HCl), 1 M solution

  • Ethyl Acetate (EtOAc), ACS grade

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Mobile Phase for TLC (e.g., 10% MeOH in Dichloromethane)

  • Visualization agent for TLC (e.g., potassium permanganate stain)

Step-by-Step Experimental Procedure
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolve the substrate in a 3:1 mixture of THF and MeOH (approximately 0.1 M concentration). Stir until a clear solution is obtained.

    • In a separate vessel, prepare a solution of LiOH·H₂O (1.5–2.0 eq) in DI H₂O.

    • Add the aqueous LiOH solution to the stirring solution of the substrate at room temperature. The mixture should remain homogeneous or become a fine suspension.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). Spot the reaction mixture against a spot of the starting material.

    • Elute the TLC plate with a suitable mobile phase (e.g., 10% MeOH in DCM).

    • The product, being a carboxylic acid, will have a lower Rf value (closer to the baseline) than the starting methyl ester. The reaction is complete when the starting material spot is no longer visible. Typical reaction times are 2-6 hours at room temperature.

  • Workup and Isolation:

    • Once the reaction is complete, remove the organic solvents (THF, MeOH) under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous residue with DI H₂O and transfer it to a separatory funnel.

    • Wash the aqueous layer with ethyl acetate (2x) to remove any non-polar impurities or unreacted starting material. Discard the organic layers.

    • Cool the aqueous layer in an ice bath to 0-5 °C.

    • Crucial Step (Acidification): Slowly add 1 M HCl dropwise to the stirring aqueous solution to protonate the carboxylate product. Monitor the pH with pH paper or a calibrated meter, adjusting to a final pH of approximately 4-5. Avoid strong acidification (pH < 3) to prevent cleavage of the Boc group. A white precipitate of the product should form.

    • Extract the product from the acidified aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts and wash them once with brine to reduce the amount of dissolved water.

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the final product, 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoic acid, typically as a white or off-white solid.

cluster_workflow Experimental Workflow Setup 1. Reaction Setup Substrate in THF/MeOH + Aqueous LiOH Monitor 2. Monitoring (TLC) Setup->Monitor Workup1 3. Solvent Removal (Rotary Evaporator) Monitor->Workup1 Workup2 4. Aqueous Wash (EtOAc) Workup1->Workup2 Acidify 5. Acidification (1M HCl to pH 4-5) Workup2->Acidify Extract 6. Extraction (EtOAc) Acidify->Extract Isolate 7. Drying & Isolation (MgSO₄, Evaporation) Extract->Isolate

Diagram 2: A summary of the key experimental steps.

Reaction Condition Parameters

The following table summarizes key parameters and provides a starting point for optimization.

ParameterRecommended ConditionRationale & Expert Insights
Base LiOH·H₂OOffers high reactivity at room temperature, minimizing thermal degradation. NaOH or KOH can also be used but may require heating.[11]
Equivalents of Base 1.5 - 2.0 eqAn excess is required to drive the reaction to completion and account for the acidic phenol proton.
Solvent System THF:MeOH:H₂O (e.g., 3:1:1 v/v)THF and MeOH ensure solubility of the organic substrate, while water is necessary to dissolve the hydroxide base.[11][12]
Temperature Room Temperature (20-25 °C)Sufficient for complete conversion in a reasonable timeframe. Gentle heating (to ~40 °C) can be applied if the reaction is sluggish.
Reaction Time 2 - 6 hoursHighly dependent on scale and substrate purity. Must be determined by active monitoring (TLC).
Acidification pH pH 4-5This is the most critical parameter for maintaining the Boc group's integrity. Over-acidification is the most common cause of yield loss.

Troubleshooting and Best Practices

IssueProbable CauseRecommended Solution
Incomplete Reaction Insufficient base or reaction time. Steric hindrance slowing the reaction.[13][14]Add an additional 0.5 eq of base. Allow the reaction to stir for a longer period or warm gently to 35-40 °C.
Low Yield Incomplete extraction. Accidental Boc deprotection during workup.Ensure thorough extraction (3x or more) after acidification. Re-check the pH during acidification; perform the step in an ice bath to dissipate heat and slow potential deprotection.
Product is an Oil Residual solvent or impurities.Co-evaporate the product with a non-polar solvent like toluene to remove residual water or ethyl acetate. If it remains an oil, purification via column chromatography may be necessary.
Emulsion During Extraction High concentration of salts or amphiphilic product.Add brine to the separatory funnel to increase the ionic strength of the aqueous phase, which helps to break the emulsion.

References

A Guide to the Strategic Incorporation of Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate into Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pursuit of novel therapeutic agents with enhanced efficacy, stability, and target specificity is paramount. Peptidomimetics, compounds that mimic the structure and function of natural peptides, have emerged as a powerful class of molecules in this endeavor.[1][2][3] By incorporating non-natural amino acids, researchers can overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability.[1][4] This guide provides a comprehensive overview and detailed protocols for the synthesis and incorporation of a key building block, methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate, into peptidomimetic scaffolds. This β-amino acid derivative offers unique structural and functional properties that can be exploited to modulate the biological activity and pharmacokinetic profiles of peptide-based therapeutics.

The Significance of β-Amino Acids in Peptidomimetic Design

The incorporation of β-amino acids, such as the title compound, into peptide chains introduces a fundamental change in the backbone structure, shifting the amide bond by one carbon atom relative to α-amino acids.[5] This seemingly subtle modification has profound implications for the resulting peptidomimetic:

  • Enhanced Proteolytic Stability: The altered backbone is often resistant to degradation by proteases, leading to a longer in vivo half-life.[4][5]

  • Conformational Diversity: β-Amino acids can induce unique secondary structures, such as helices, turns, and sheets, that are not accessible to natural peptides. This allows for the precise spatial arrangement of side-chain functionalities to optimize interactions with biological targets.[5]

  • Improved Pharmacokinetic Properties: The modifications can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles, contributing to improved drug-likeness.[1]

The 3-hydroxyphenyl moiety of this compound provides a versatile handle for further chemical modification or can act as a key pharmacophoric element, potentially engaging in hydrogen bonding or other interactions with a target receptor.

Synthesis of the Building Block: this compound

A robust and efficient synthesis of the β-amino acid building block is the critical first step. While a one-pot synthesis for 3-amino-3-arylpropionic acids has been reported, a more controlled, multi-step approach is often preferred for ensuring high purity and yield.[6] The following protocol outlines a reliable synthetic strategy.

Protocol 1: Synthesis of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid

This procedure is adapted from the general one-pot synthesis of 3-amino-3-arylpropionic acids.[6][]

Materials:

  • 3-Hydroxybenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 3-hydroxybenzaldehyde (1.0 eq), malonic acid (1.1 eq), and ammonium acetate (2.0 eq) in ethanol.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Filter the solid and wash with cold ethanol and then diethyl ether to remove any unreacted starting materials.

  • Dry the solid under vacuum to obtain 3-amino-3-(3-hydroxyphenyl)propanoic acid.

Protocol 2: Boc Protection of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid

The tert-butyloxycarbonyl (Boc) protecting group is widely used in peptide synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions.[8][9]

Materials:

  • 3-Amino-3-(3-hydroxyphenyl)propanoic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium hydroxide (NaOH)

  • Dioxane and Water (or a suitable solvent system)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • 1M Hydrochloric acid (HCl)

  • Brine

Procedure:

  • Suspend 3-amino-3-(3-hydroxyphenyl)propanoic acid (1.0 eq) in a mixture of dioxane and water.

  • Add triethylamine (2.0 eq) or an equivalent amount of NaOH to the suspension to deprotonate the amino group.

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-3-amino-3-(3-hydroxyphenyl)propanoic acid.

Protocol 3: Methyl Esterification of Boc-Protected β-Amino Acid

Esterification of the carboxylic acid is necessary for subsequent solution-phase peptide coupling or can be a prerequisite for certain solid-phase strategies.

Materials:

  • Boc-3-amino-3-(3-hydroxyphenyl)propanoic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or a carbodiimide coupling agent like DCC with DMAP.

Procedure (using Thionyl Chloride):

  • Suspend Boc-3-amino-3-(3-hydroxyphenyl)propanoic acid (1.0 eq) in anhydrous methanol at 0 °C.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirring suspension.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the desired product, this compound.

Diagram of the Synthetic Workflow

Synthesis_Workflow Start 3-Hydroxybenzaldehyde Intermediate1 3-Amino-3-(3-hydroxyphenyl)propanoic acid Start->Intermediate1 Malonic Acid, NH4OAc Intermediate2 Boc-Protected β-Amino Acid Intermediate1->Intermediate2 (Boc)2O, Base Product This compound Intermediate2->Product MeOH, SOCl2

Caption: Synthetic pathway for this compound.

Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the method of choice for the routine assembly of peptides and peptidomimetics due to its efficiency and ease of purification.[10] The following protocol outlines the incorporation of our Boc-protected β-amino acid using a standard Fmoc/tBu strategy, which requires the use of an orthogonal Boc protecting group on the β-amino acid.

Key Considerations for SPPS with β-Amino Acids:
  • Coupling Reagents: The steric bulk of β-amino acids can sometimes hinder coupling efficiency. Stronger coupling reagents such as HBTU, HATU, or COMU may be required for efficient amide bond formation.

  • Reaction Times: Longer coupling times may be necessary to ensure complete reaction.

  • Double Coupling: In some cases, a second coupling step may be beneficial to drive the reaction to completion.

Protocol 4: SPPS Incorporation Cycle

This protocol assumes a standard Fmoc-based solid-phase synthesis setup.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

  • 20% Piperidine in DMF (deprotection solution)

  • This compound

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

Procedure (for one coupling cycle):

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of the β-Amino Acid:

    • In a separate vessel, pre-activate the this compound (3-5 eq) with the coupling reagent (e.g., HBTU, 3-5 eq) and DIPEA (6-10 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours. A Kaiser test can be performed to monitor the completion of the coupling.

    • If the Kaiser test is positive, a second coupling can be performed.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF.

  • Proceed to the next deprotection and coupling cycle for the subsequent amino acid.

Diagram of the SPPS Cycle

SPPS_Cycle Start Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Wash (DMF, DCM) Deprotection->Washing1 Coupling Coupling of Boc-β-AA (HBTU, DIPEA, DMF) Washing1->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 Next_Cycle Repeat for next AA Washing2->Next_Cycle Next_Cycle->Deprotection

Caption: Iterative cycle for solid-phase peptide synthesis.

Characterization of the Final Peptidomimetic

Upon completion of the synthesis and cleavage from the resin, the crude peptidomimetic must be purified and characterized.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides and peptidomimetics.

  • Characterization:

    • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure and conformation of the peptidomimetic.[9]

Conclusion

The strategic incorporation of this compound into peptide scaffolds offers a powerful approach to developing novel peptidomimetics with enhanced therapeutic potential. By leveraging the unique properties of β-amino acids, researchers can design molecules with improved stability, novel conformations, and tailored biological activities. The protocols and principles outlined in this guide provide a solid foundation for the successful synthesis and application of this versatile building block in drug discovery and chemical biology.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this valuable β-amino acid derivative. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.

Introduction

This compound is a chiral building block of significant interest in medicinal chemistry and drug development. The presence of a chiral center, a protected amine, a phenolic hydroxyl group, and a methyl ester makes its synthesis a multi-step process where purity is paramount. This guide addresses the most frequently encountered impurities, their origins, and robust troubleshooting strategies to ensure the synthesis of a high-purity final product.

Common Synthetic Pathway Overview

A prevalent strategy for synthesizing the target molecule involves the protection of a precursor amino acid followed by esterification, or vice-versa. The following diagram outlines a typical synthetic workflow, which serves as a reference for discussing the origin of potential impurities.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Esterification cluster_2 Purification A 3-Amino-3-(3-hydroxyphenyl) propanoic acid B N-Boc-3-amino-3-(3-hydroxyphenyl) propanoic acid A->B Protection C Methyl 3-(Boc-amino)-3- (3-hydroxyphenyl)propanoate (Target Molecule) B->C Esterification reagent1 Boc₂O, Base (e.g., TEA, NaHCO₃) Solvent (e.g., THF, Dioxane) D Crude Product C->D Workup reagent2 Methanol (MeOH), Acid Catalyst (e.g., H₂SO₄, HCl) or Reagent (e.g., SOCl₂, MeI) E Purified Product D->E Flash Chromatography or Recrystallization

Caption: A common two-step synthesis of the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your synthesis.

Q1: What are the most common impurities I should be looking for?

A1: Impurities can generally be classified into four categories based on their origin:

  • Starting Material-Related:

    • Unreacted 3-amino-3-(3-hydroxyphenyl)propanoic acid: The precursor amino acid may carry through if either the Boc protection or esterification is incomplete.

    • Unreacted N-Boc-3-amino-3-(3-hydroxyphenyl)propanoic acid: The intermediate acid may persist if the esterification step does not go to completion.

  • Reagent-Related:

    • Excess Di-tert-butyl dicarbonate (Boc₂O): While often removed during workup, residual amounts can sometimes be observed.

    • tert-Butanol (t-BuOH): A byproduct of the Boc protection reaction.

  • Reaction Byproducts:

    • Di-Boc Species: Over-protection leading to a second Boc group on the amine nitrogen.

    • tert-Butylated Phenyl Ring: The electron-rich aromatic ring can be alkylated by the tert-butyl cation, especially under acidic conditions that might be used for deprotection of other groups or as catalysts.[1]

    • Di-acylated byproducts: Formation of ureas or other related species can occur if the amine starting material is sterically hindered.[]

  • Degradation Products & Isomers:

    • Hydrolyzed Product: Cleavage of the methyl ester back to the carboxylic acid due to exposure to moisture or basic/acidic conditions during workup.[3][4]

    • Racemized Product: Loss of stereochemical integrity at the chiral center adjacent to the amine.[5][6]

Q2: My reaction has stalled, and I have significant amounts of unreacted N-Boc protected acid after the esterification step. What went wrong?

A2: Fischer-Speier esterification, a common method using an alcohol and a catalytic amount of strong acid, is an equilibrium-driven process. Several factors can lead to incomplete conversion:

  • Causality: The presence of water, either from reagents, solvents, or produced during the reaction, can shift the equilibrium back towards the starting materials (hydrolysis). The reaction may also be slow under insufficiently acidic conditions or at low temperatures.

  • Troubleshooting & Optimization:

    • Drive the Equilibrium: Use a large excess of methanol, which acts as both reagent and solvent.

    • Remove Water: If feasible for your setup, use a Dean-Stark apparatus or add molecular sieves to remove water as it forms.

    • Alternative Reagents: For a more robust and irreversible esterification, consider converting the carboxylic acid to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride, followed by quenching with methanol. Alternatively, methylation with methyl iodide (MeI) and a non-nucleophilic base like cesium carbonate (Cs₂CO₃) in DMF is highly effective.

    • Catalyst Choice: Ensure your acid catalyst (e.g., H₂SO₄, HCl) is fresh and used in sufficient quantity (typically 5-10 mol%).

Q3: I am concerned about racemization at the chiral center. What conditions promote this, and how can I maintain stereochemical purity?

A3: The proton on the chiral carbon (alpha to the nitrogen) can be labile under certain conditions, leading to racemization.

  • Causality: Strong bases can deprotonate this position, leading to a planar carbanion or enolate-equivalent that can be re-protonated from either face, scrambling the stereocenter. Similarly, prolonged exposure to high temperatures or certain acidic conditions can also facilitate racemization.[5][7] The synthesis of β-branched amino acids often faces challenges with diastereoselectivity and racemization.[6]

  • Troubleshooting & Optimization:

    • Mild Conditions: Use mild, non-nucleophilic bases for the Boc-protection step, such as sodium bicarbonate or triethylamine (TEA), and maintain low to ambient temperatures.

    • Avoid Harsh Reagents: When choosing an esterification method, be mindful that harsh conditions (e.g., very high heat) can increase the risk of racemization.

    • Enzymatic Methods: For applications requiring the highest enantiopurity, consider enzymatic kinetic resolution, which can selectively react with one enantiomer, leaving the other untouched.[8]

    • Analytical Verification: Use chiral HPLC or NMR with chiral shift reagents to verify the enantiomeric excess (e.e.) of your final product.

Q4: My final product is contaminated with the corresponding carboxylic acid. How did the methyl ester hydrolyze, and how can I prevent this?

A4: The methyl ester is susceptible to hydrolysis under both basic and acidic conditions, a common issue during aqueous workups or purification.[4][9]

  • Causality: During a basic aqueous workup (e.g., washing with NaHCO₃ solution), saponification can occur. Conversely, washing with a strong acid solution can catalyze hydrolysis, especially if contact time is prolonged. The Boc protecting group itself is generally stable under basic conditions used for ester hydrolysis.[10][11]

  • Troubleshooting & Optimization:

    • Neutral Workup: Whenever possible, perform a neutral workup. Wash the organic layer with water and then with brine to remove water-soluble impurities.

    • Careful pH Control: If an acid or base wash is necessary, use dilute solutions (e.g., 1M HCl, 5% NaHCO₃), keep the temperature low (ice bath), and minimize the contact time.

    • Anhydrous Conditions: Ensure all solvents and glassware are thoroughly dried, especially before reactions and for storage of the final product.

    • Non-Aqueous Purification: Rely on purification methods that avoid water, such as flash column chromatography on silica gel.[12]

Analytical & Purification Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method to assess the purity of the final product and identify potential impurities.

ParameterRecommended Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 254 nm
Injection Vol. 10 µL
Sample Prep. Dissolve ~1 mg of sample in 1 mL of 50:50 Water:ACN

Note: The starting amino acid and the intermediate carboxylic acid will be more polar and thus have shorter retention times than the final methyl ester product.

Protocol 2: Purification by Flash Column Chromatography

This is a standard method for purifying the crude product on a multi-gram scale.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add a small amount of silica gel and concentrate the mixture on a rotary evaporator to obtain a dry, free-flowing powder.

  • Column Packing: Dry-pack the column with silica gel and then wet it with the starting mobile phase (e.g., 10% Ethyl Acetate in Hexanes).

  • Loading: Carefully add the prepared slurry to the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50-60%). The less polar impurities will elute first, followed by the desired product.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Impurity Summary Table

Potential ImpurityOriginKey Analytical Signature (¹H NMR)
3-Amino-3-(3-hydroxyphenyl)propanoic acidIncomplete Boc protection / EsterificationAbsence of Boc protons (~1.4 ppm) and methyl ester protons (~3.7 ppm).
N-Boc-3-amino-3-(3-hydroxyphenyl)propanoic acidIncomplete esterification / Product hydrolysisPresence of Boc protons (~1.4 ppm), but absence of the methyl ester singlet (~3.7 ppm).
Di-tert-butyl dicarbonate (Boc₂O)Excess reagent from Boc protectionSharp singlet around 1.5 ppm.
Racemic DiastereomerEpimerization at the chiral centerComplex signals in chiral HPLC; potential doubling of peaks in high-resolution NMR.
tert-Butylated Phenyl ProductSide reaction under acidic conditionsAdditional singlet (~1.3 ppm) integrating to 9H in the aromatic region, with altered splitting.

General Troubleshooting Workflow

If an impurity is detected, the following workflow can help identify and resolve the issue.

G cluster_causes Possible Causes cluster_solutions Corrective Actions A Impurity Detected (TLC, HPLC, NMR) B Identify Impurity (MS, NMR, Co-injection) A->B C Determine Root Cause B->C D Incomplete Reaction C->D E Side Reaction C->E F Degradation C->F G Optimize Reaction: - Increase time/temp - Add more reagent - Change catalyst D->G H Modify Conditions: - Lower temperature - Change solvent/base - Control stoichiometry E->H I Modify Workup/Purification: - Use milder pH - Ensure anhydrous conditions - Change purification method F->I J Re-run Synthesis & Verify Purity G->J H->J I->J

Caption: A logical workflow for troubleshooting impurities.

References

troubleshooting low yield in the synthesis of methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of this valuable β-amino ester intermediate. The following question-and-answer format addresses specific challenges to help you optimize your reaction conditions and improve your yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Issues Related to the Carbon-Carbon Bond Formation Step

The synthesis of the β-amino ester backbone is the crucial first stage. Low yields at this step will significantly impact the overall efficiency. The most common approaches involve a variation of the Reformatsky or Mannich-type reactions.

Question 1: I am attempting a Reformatsky-type reaction with 3-hydroxybenzaldehyde and a bromoacetate ester with zinc, but I am getting a low yield of the desired β-hydroxy ester precursor. What are the likely causes?

Answer: Low yields in the Reformatsky reaction, especially with a phenolic aldehyde like 3-hydroxybenzaldehyde, can stem from several factors. The primary concerns are the activation of zinc, the stability of the organozinc reagent, and potential side reactions involving the phenolic hydroxyl group.

  • Inadequate Zinc Activation: The surface of commercial zinc dust is often coated with a layer of zinc oxide, which prevents the oxidative addition into the carbon-halogen bond of the bromoacetate.[1][2] Incomplete activation is a common reason for reaction failure or low yields.

    • Troubleshooting Protocol:

      • Pre-activation of Zinc: Before the reaction, activate the zinc dust. Common methods include washing with dilute HCl, treatment with iodine, or using a zinc-copper couple.[2] For a robust activation, you can stir the zinc dust in a solution of iodine in a suitable solvent like THF or toluene until the iodine color disappears.

      • Use of Rieke Zinc: For particularly challenging substrates, consider preparing highly reactive Rieke zinc by the reduction of zinc halides.[1]

  • Side Reactions of the Phenolic Hydroxyl Group: The acidic proton of the phenol can react with the organozinc reagent (Reformatsky enolate), quenching it before it can add to the aldehyde. While Reformatsky enolates are less basic than Grignard reagents or lithium enolates, this can still be a competing pathway.[3][4]

    • Troubleshooting Protocol:

      • Protecting Group Strategy: While less ideal due to extra steps, protecting the phenolic hydroxyl group as a silyl ether (e.g., TBDMS) or another easily cleavable group can prevent this side reaction.

      • Alternative Metals: Consider using indium instead of zinc. Indium-mediated Reformatsky-type reactions have been shown to be successful with hydroxybenzaldehydes without protection of the hydroxyl group.[1]

  • Reaction Conditions: The solvent and temperature play a critical role in the formation and stability of the Reformatsky reagent.

    • Troubleshooting Protocol:

      • Solvent Choice: Anhydrous THF or a mixture of THF and toluene are commonly used. Ensure your solvents are rigorously dried.

      • Temperature Control: The initial formation of the organozinc reagent is often initiated at room temperature or with gentle heating. The subsequent addition to the aldehyde is typically carried out at a controlled temperature, sometimes at 0 °C or room temperature, depending on the specific substrate.

Question 2: I am considering a Mannich-type reaction as an alternative. What are the potential pitfalls when using 3-hydroxybenzaldehyde?

Answer: The Mannich reaction is a powerful tool for synthesizing β-amino carbonyl compounds.[5] A plausible route would be a three-component reaction between 3-hydroxybenzaldehyde, an amine source (like ammonia), and a methyl ester with an enolizable proton (like methyl acetate, though methyl acrylate is often used in related aza-Michael additions).[6][7] However, there are several challenges:

  • Iminium Ion Formation: The reaction proceeds through the formation of an iminium ion from the aldehyde and the amine.[5] The electron-donating nature of the hydroxyl group on the aromatic ring can slightly deactivate the aldehyde carbonyl towards nucleophilic attack by the amine, potentially slowing down this step.

  • Side Reactions:

    • Polymerization: Phenolic aldehydes can be prone to polymerization under acidic or basic conditions.

    • Competing Michael Addition: If using an α,β-unsaturated ester like methyl acrylate, the amine can undergo a Michael addition directly to the acrylate, competing with the desired reaction pathway.

  • Reaction Control: The three-component nature of the Mannich reaction can sometimes lead to a complex mixture of products if not carefully controlled.

    • Troubleshooting Protocol:

      • Stepwise Approach: Consider a stepwise approach where the imine is pre-formed from 3-hydroxybenzaldehyde and the amine source, and then reacted with the enolate of the methyl ester.

      • Catalyst Choice: The reaction is often catalyzed by acid or base. Careful selection and optimization of the catalyst are crucial to favor the desired reaction pathway and minimize side reactions. For phenolic substrates, milder conditions are generally preferred.

      • Alternative Synthetic Routes: For the synthesis of β-amino acids, methods like the Arndt-Eistert homologation of α-amino acids or palladium-catalyzed aminocarbonylation of alkenes can also be considered, though these may require different starting materials.[8]

II. Issues Related to the Boc-Protection Step

Once the β-amino ester is synthesized, the next critical step is the chemoselective protection of the amino group.

Question 3: I am getting a low yield of the desired N-Boc protected product, and I suspect side reactions. What could be going wrong?

Answer: The primary challenge in this step is achieving chemoselectivity for the amino group over the phenolic hydroxyl group. Both are nucleophilic and can react with di-tert-butyl dicarbonate ((Boc)₂O).

  • O-Boc Protection: The phenolic hydroxyl group can be acylated by (Boc)₂O to form a tert-butyl carbonate, especially in the presence of catalysts like DMAP or strong bases.[9][10] This leads to the formation of a di-protected or O-protected side product, reducing the yield of the desired compound.

    • Troubleshooting Protocol:

      • Avoid Catalysts Promoting O-Acylation: Avoid or use only catalytic amounts of DMAP. Strong bases can also deprotonate the phenol, increasing its nucleophilicity.

      • pH Control: Performing the reaction in an aqueous medium (like a dioxane/water or THF/water mixture) with a mild base like sodium bicarbonate (NaHCO₃) can help achieve selectivity. At a controlled pH, the more basic amino group will be more nucleophilic than the phenolic hydroxyl group.[11][]

      • Catalyst-Free Conditions in Water: Some studies have shown that catalyst-free N-tert-butoxycarbonylation in water can provide excellent chemoselectivity for amines over hydroxyl groups.[11]

  • Di-Boc Protection: Primary amines can sometimes react with two equivalents of (Boc)₂O to form a di-Boc derivative, although this is less common under standard conditions.[9]

    • Troubleshooting Protocol:

      • Stoichiometry Control: Use a controlled amount of (Boc)₂O (typically 1.05-1.2 equivalents).

      • Solvent Choice: Using protic solvents like methanol can favor mono-Boc protection.[9]

  • Incomplete Reaction: If the reaction is not going to completion, it could be due to insufficient base, low temperature, or poor solubility.

    • Troubleshooting Protocol:

      • Ensure Adequate Base: Use at least one equivalent of a mild base like NaHCO₃ to neutralize the acid formed during the reaction.

      • Solvent System: Ensure your starting material is soluble in the chosen solvent system. A mixture of an organic solvent like dioxane or THF with water is often effective.

      • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction to completion.

III. Purification Challenges

The final product contains a polar phenolic hydroxyl group and a moderately non-polar Boc-protected amine, which can make purification by column chromatography challenging.

Question 4: I am having difficulty purifying the final product by silica gel chromatography. The compound either streaks badly or does not move from the baseline.

Answer: This is a common issue with polar compounds, especially those containing both acidic (phenol) and basic (even though protected, the carbamate can interact) functionalities.

  • Strong Interaction with Silica: The phenolic hydroxyl group can strongly adsorb to the acidic silica gel, leading to streaking and poor recovery.

    • Troubleshooting Protocol:

      • Deactivate the Silica: Add a small amount of a basic modifier, like triethylamine (0.1-1%), to your eluent system. This will cap the acidic silanol groups on the silica surface and reduce tailing.

      • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded silica like diol or amino-functionalized silica.[13]

      • Reverse-Phase Chromatography: If the compound is sufficiently soluble in polar solvents, reverse-phase (C18) column chromatography can be an excellent alternative for purifying polar compounds.[14][15]

  • Inappropriate Eluent System: The polarity of your eluent may not be suitable for eluting your compound.

    • Troubleshooting Protocol:

      • Increase Eluent Polarity: A common eluent system is a gradient of ethyl acetate in hexanes. For highly polar compounds, you may need to add a more polar solvent like methanol to the ethyl acetate. A typical system could be a gradient of methanol (0-10%) in dichloromethane or ethyl acetate.

      • Systematic Solvent Screening: Use TLC to screen different solvent systems to find one that gives a good Rf value (around 0.2-0.4) and minimizes streaking.

Experimental Workflow & Data Visualization

General Synthetic Pathway

Synthesis_Workflow cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Boc Protection cluster_2 Purification A 3-Hydroxybenzaldehyde D Methyl 3-hydroxy-3- (3-hydroxyphenyl)propanoate A->D 1. Zn or In 2. H₃O⁺ workup B Methyl Bromoacetate B->D C Methyl 3-amino-3- (3-hydroxyphenyl)propanoate E Methyl 3-(Boc-amino)-3- (3-hydroxyphenyl)propanoate C->E (Boc)₂O, NaHCO₃ Dioxane/H₂O D->C Amination (e.g., Mitsunobu or displacement of activated -OH) F Pure Product E->F Column Chromatography Troubleshooting_Yield cluster_step1 Step 1 Troubleshooting cluster_step2 Step 2 Troubleshooting cluster_purification Purification Troubleshooting Start Low Yield Observed Step1 Problem in Step 1? (C-C Formation) Start->Step1 Step2 Problem in Step 2? (Boc Protection) Start->Step2 Purification Problem with Purification? Start->Purification Zinc Inadequate Zn Activation? Step1->Zinc Phenol Phenol Interference? Step1->Phenol Conditions1 Suboptimal Conditions? Step1->Conditions1 O_Boc O-Boc Formation? Step2->O_Boc Di_Boc Di-Boc Formation? Step2->Di_Boc Incomplete Incomplete Reaction? Step2->Incomplete Silica Strong Silica Adsorption? Purification->Silica Eluent Incorrect Eluent? Purification->Eluent

References

Technical Support Center: Boc Protection of 3-Amino-3-(3-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Boc protection of 3-amino-3-(3-hydroxyphenyl)propanoate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we will delve into the potential side reactions, provide troubleshooting strategies in a user-friendly Q&A format, and offer validated protocols to enhance the success of your experiments. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to understand and adapt them to your unique experimental context.

The Challenge: Chemoselectivity in a Bifunctional Molecule

The Boc protection of 3-amino-3-(3-hydroxyphenyl)propanoate presents a classic chemoselectivity challenge. The substrate contains two nucleophilic sites: the secondary amine and the phenolic hydroxyl group. While the amine is generally more nucleophilic than the phenol, the reaction conditions can significantly influence the outcome, potentially leading to a mixture of products and complicating downstream applications.[1][2][3] This guide will help you navigate these challenges to achieve high yields of the desired N-protected product.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common issues encountered during the Boc protection of 3-amino-3-(3-hydroxyphenyl)propanoate.

Q1: My reaction is complete, but I have a mixture of products, including one with a higher molecular weight than expected. What is happening?

A1: You are likely observing the formation of multiple protected species: the desired N-Boc product, the O-Boc byproduct, and the N,O-bis-Boc byproduct. The higher molecular weight species is the N,O-bis-Boc compound. This occurs when both the amine and the phenolic hydroxyl group react with the Boc anhydride.

  • Mechanistic Insight: Although the amine is the more potent nucleophile, the phenolic hydroxyl can also be acylated by Boc anhydride, especially under basic conditions or with prolonged reaction times.[] The use of catalysts like 4-dimethylaminopyridine (DMAP) can also accelerate the O-acylation of phenols.[5]

Q2: I'm primarily getting the O-protected product instead of the desired N-protected one. Why is the selectivity reversed?

A2: This is an unusual outcome but could be influenced by several factors:

  • Steric Hindrance: While less likely for a secondary amine, significant steric bulk around the amino group could favor reaction at the less hindered phenolic site.

  • Reaction Conditions: The use of specific Lewis acid catalysts has been reported to favor O-Boc protection of hydroxyl groups.[6] Review your catalytic system if one is being used.

  • Deprotonation: If a very strong base is used, it may preferentially deprotonate the more acidic phenol, increasing its nucleophilicity and favoring O-acylation.

Q3: How can I improve the chemoselectivity for N-protection and avoid O-protection?

A3: Optimizing your reaction conditions is key to favoring N-protection. Here are several strategies:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of Boc anhydride. A large excess will drive the reaction towards the di-protected product.

  • Lower the Temperature: Running the reaction at 0°C or even lower can enhance selectivity, as the more reactive amine will react faster at lower temperatures.

  • Choice of Base: A mild, non-nucleophilic base like sodium bicarbonate or triethylamine is often sufficient.[7][8] Avoid stronger bases that can deprotonate the phenol.

  • Solvent Selection: Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are standard.[8] Some studies have shown excellent N-selectivity in protic solvents like methanol or even water, sometimes without the need for a base.[7][9]

Q4: My reaction is very slow or incomplete. What can I do?

A4: Slow or incomplete reactions can be due to several factors:

  • Insufficient Base: Ensure you have at least one equivalent of base to neutralize the acid byproduct of the reaction.

  • Poor Solubility: Your starting material may not be fully dissolved in the chosen solvent. Consider a different solvent system or a co-solvent to improve solubility.

  • Reagent Quality: Ensure your Boc anhydride is fresh and has not been hydrolyzed by atmospheric moisture.

Q5: Are there alternative methods to the standard Boc anhydride/base protocol that might offer better selectivity?

A5: Yes, several alternative methods have been developed to improve the chemoselectivity of Boc protection for amino alcohols and aminophenols:

  • Catalyst-Free Conditions in Water: Some protocols report excellent N-selectivity for aminophenols using water as the solvent without any added catalyst or base.[9] This "green" method can prevent the formation of many common byproducts.

  • Ionic Liquid Catalysis: The use of protic ionic liquids as catalysts has been shown to provide highly selective N-tert-butyloxycarbonylation.[10]

  • Acid-Catalyzed Protection: While less common, certain Lewis or Brønsted acids can catalyze the N-Boc protection with high chemoselectivity.[10]

Visualizing the Reaction Pathways

The following diagram illustrates the possible reaction pathways during the Boc protection of 3-amino-3-(3-hydroxyphenyl)propanoate.

Boc_Protection_Pathways cluster_start Starting Materials cluster_products Potential Products Substrate 3-Amino-3-(3-hydroxyphenyl)propanoate N_Boc Desired Product (N-Boc) Substrate->N_Boc k_N (fast) O_Boc Side Product (O-Boc) Substrate->O_Boc k_O (slow) Boc2O (Boc)2O Di_Boc Side Product (N,O-bis-Boc) N_Boc->Di_Boc k_O' O_Boc->Di_Boc k_N'

Caption: Reaction pathways in Boc protection.

Troubleshooting Decision Tree

This flowchart can guide your troubleshooting process when encountering suboptimal results.

Troubleshooting_Tree start Reaction Outcome outcome_mixture Mixture of N-Boc, O-Boc, and N,O-bis-Boc start->outcome_mixture outcome_incomplete Incomplete Reaction / Low Yield start->outcome_incomplete outcome_ok High Yield of N-Boc start->outcome_ok action_temp Lower Reaction Temperature (0°C) outcome_mixture->action_temp action_stoich Reduce (Boc)2O to 1.1 eq. outcome_mixture->action_stoich action_base Switch to milder base (e.g., NaHCO3) outcome_mixture->action_base action_check_reagents Check (Boc)2O Quality outcome_incomplete->action_check_reagents action_solubility Improve Substrate Solubility (Co-solvent) outcome_incomplete->action_solubility action_time_temp Increase Reaction Time or Temperature Moderately outcome_incomplete->action_time_temp end_success Proceed with Optimized Protocol outcome_ok->end_success action_temp->end_success action_stoich->end_success action_base->end_success end_alternative Consider Alternative Protocol action_check_reagents->end_alternative action_solubility->end_alternative action_time_temp->end_alternative

References

Technical Support Center: Purification of Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the purification of this molecule. The unique combination of a labile Boc-protecting group, an acidic phenolic hydroxyl, a hydrolyzable methyl ester, and a chiral center requires a nuanced and well-understood purification strategy. This document provides in-depth, experience-driven troubleshooting advice and FAQs to ensure you achieve the highest possible purity and yield.

I. Understanding the Molecule: Key Purification Challenges

The structure of this compound presents several inherent challenges that can complicate purification. A firm grasp of these issues is the first step toward developing a robust and successful purification protocol.

  • Acid/Base Sensitivity : The molecule possesses both a weakly acidic phenolic hydroxyl group and a Boc-protected amine, which is sensitive to strong acids.[1][2] This dual nature can lead to zwitterionic character, affecting solubility and interaction with chromatographic media.[3][4]

  • Chromatographic Behavior : The polar phenolic group can cause significant tailing on standard silica gel due to strong hydrogen bonding interactions.[5] This often leads to poor separation and requires specialized mobile phase modifiers or alternative stationary phases.

  • Chemical Stability : The Boc group is susceptible to cleavage under acidic conditions, which can be inadvertently created during chromatography or workup.[6][7] Similarly, the methyl ester can be hydrolyzed under basic conditions.

  • Crystallization Difficulties : The molecule's amphiphilic nature, with both polar (phenol, carbamate) and non-polar (Boc-group's t-butyl, phenyl ring) regions, can make identifying a suitable crystallization solvent system challenging.[8]

  • Chiral Purity : As a chiral compound, separation from any diastereomeric impurities, if present from the synthesis, requires specific chiral chromatography techniques.[9]

Logical Flow for Troubleshooting Purification

The following diagram outlines a systematic approach to troubleshooting common purification issues for this specific molecule.

G cluster_0 Start: Crude Product Analysis cluster_1 Purification Strategy cluster_2 Troubleshooting Column Chromatography cluster_3 Troubleshooting Crystallization cluster_4 End: Purity Analysis Start Analyze crude material by TLC/LC-MS/¹H NMR Strategy Select Purification Method Start->Strategy Column Column Chromatography Strategy->Column Impurities have different polarity Crystallization Crystallization / Recrystallization Strategy->Crystallization Crude is >90% pure or solid PrepLC Preparative HPLC Strategy->PrepLC High purity needed or chiral separation Tailing Issue: Peak Tailing / Poor Separation Column->Tailing LowYield Issue: Low Yield / Product Stuck on Column Column->LowYield Decomposition Issue: On-Column Decomposition Column->Decomposition OilingOut Issue: Product Oiling Out Crystallization->OilingOut NoCrystals Issue: No Crystals Form Crystallization->NoCrystals End Verify Purity (NMR, LC-MS) and Yield PrepLC->End Sol_Tailing Solution: Add Modifier (e.g., AcOH) or Use Different Solvent System (e.g., Toluene/EtOAc) Tailing->Sol_Tailing Sol_Yield Solution: Use Deactivated Silica or Alternative Stationary Phase (Alumina) LowYield->Sol_Yield Sol_Decomp Solution: Neutralize Silica Gel (Et₃N wash) or Avoid Acidic Solvents Decomposition->Sol_Decomp Sol_Tailing->End Sol_Yield->End Sol_Decomp->End Sol_Oiling Solution: Slow Cooling / Use Solvent-Antisolvent System (e.g., EtOAc/Heptane) OilingOut->Sol_Oiling Sol_NoCrystals Solution: Screen Broad Range of Solvents / Introduce Seed Crystal / Scratch Flask NoCrystals->Sol_NoCrystals Sol_Oiling->End Sol_NoCrystals->End

Caption: A decision-making workflow for purifying the target compound.

II. Troubleshooting Guide & FAQs

This section directly addresses common problems encountered during the purification of this compound.

Category 1: Silica Gel Chromatography Issues

Q1: My product is streaking badly or tailing on the silica gel column, leading to poor separation. What's happening and how can I fix it?

A1: This is the most common issue and is almost certainly caused by the acidic phenolic -OH group interacting strongly with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel.[5] This strong, non-specific binding slows the elution of your compound in an uneven manner, causing tailing.

Troubleshooting Steps:

  • Mobile Phase Modification: The most direct solution is to add a small amount of a competitive hydrogen bond donor/acceptor to your mobile phase.

    • Acetic Acid (AcOH): Add 0.1-1% acetic acid to your eluent (e.g., Hexane/Ethyl Acetate + 0.5% AcOH). The AcOH will preferentially interact with the silica's active sites, masking them from your compound and resulting in a much sharper elution profile.

    • Methanol (MeOH): In more polar solvent systems like Dichloromethane/Methanol, the MeOH itself is polar enough to reduce tailing. However, be cautious as high concentrations of methanol can sometimes lead to silica dissolving into your fractions.[5]

  • Alternative Solvent Systems: Standard Hexane/EtOAc systems may not be optimal. Consider systems known to improve the chromatography of aromatic compounds.

    • Toluene/Ethyl Acetate: Replacing hexane with toluene can improve separation due to π-π interactions between the toluene and your compound's phenyl ring, altering selectivity.[5]

  • Use Deactivated Silica: You can deactivate the silica gel yourself by preparing a slurry with your mobile phase containing a small amount of triethylamine (Et₃N) to neutralize the acidic sites, then packing the column. This is particularly useful if your compound shows signs of decomposition.

Q2: I have very low recovery from my silica column. It seems like the product is irreversibly stuck.

A2: This is an extreme case of the issue described in Q1. The phenolic group's interaction with silica is so strong that your eluent system is not polar enough to wash it off the column.

Troubleshooting Steps:

  • "Flush" the Column: If the column is still set up, try flushing it with a much more polar solvent system, such as 10-20% Methanol in Dichloromethane, to recover the bound material. The purity may be compromised, but it can save the batch.

  • Switch to a Different Stationary Phase: For future purifications, consider an alternative to silica gel.

    • Neutral Alumina: Alumina is a good alternative for compounds that are sensitive to acid or bind too strongly to silica.[5] You will need to re-develop your TLC conditions on alumina plates first.

    • Reversed-Phase Chromatography (C18): If the impurities have significantly different polarity, reversed-phase flash chromatography (using, for example, water/acetonitrile or water/methanol gradients) can be highly effective. The interaction mechanism is hydrophobic rather than adsorptive, eliminating the issue with the phenolic group.

Q3: My TLC shows a clean spot, but after the column, I see a new, more polar spot which I suspect is the Boc-deprotected amine. Why?

A3: The acidic nature of standard silica gel is sufficient to cause partial cleavage of the acid-labile Boc group during the time it takes to run the column.[10] The longer the compound is on the silica, the more deprotection will occur.

Troubleshooting Steps:

  • Neutralize the Silica: Before packing, wash your silica gel with a solvent mixture containing 1% triethylamine (e.g., 1% Et₃N in EtOAc), then wash with your starting eluent until the eluting solvent is neutral. This will neutralize the acidic sites responsible for the deprotection.

  • Run the Column Faster: Minimize the residence time on the column. Use a slightly more polar solvent system than what your TLC indicates for an Rf of 0.3. Aim for an Rf closer to 0.4-0.5 to get the compound off the column more quickly. Use positive pressure ("flash" chromatography) to speed up the flow rate.

  • Avoid Acidic Modifiers: Do not use acetic acid as a mobile phase modifier if you suspect Boc-deprotection is an issue. Use the neutralization strategy instead.

IssuePrimary CauseRecommended SolutionAlternative
Peak Tailing Phenolic -OH interaction with silicaAdd 0.5% Acetic Acid to eluentUse Toluene/EtOAc solvent system
Low Recovery Strong, irreversible binding to silicaUse a more polar "flush" (e.g., 10% MeOH/DCM)Switch to Neutral Alumina or C18 silica
On-Column Decomposition Acidity of silica cleaving Boc groupNeutralize silica with Et₃N before useMinimize run time; use a faster flow rate
Table 1: Summary of Common Silica Gel Chromatography Problems and Solutions.
Category 2: Crystallization & Isolation Issues

Q4: I've concentrated my "pure" fractions, but the product remains an oil or a gum. How can I induce crystallization?

A4: The combination of flexible side chains and multiple hydrogen bonding sites can make this molecule difficult to crystallize from a single solvent. It may require a solvent/anti-solvent system.

Troubleshooting Steps:

  • Solvent/Anti-Solvent Method: This is often the most successful technique.

    • Dissolve your oily product in a minimum amount of a good solvent in which it is highly soluble (e.g., Ethyl Acetate, Dichloromethane, or Acetone).

    • Slowly add a non-polar "anti-solvent" in which the compound is poorly soluble (e.g., Heptane, Hexane, or Pentane) dropwise until the solution becomes faintly cloudy.

    • Add a single drop of the good solvent to make it clear again.

    • Allow the vial to stand undisturbed, covered, at room temperature or in the refrigerator. Slow diffusion will hopefully lead to crystal growth.

  • Scratching: Use a glass rod or metal spatula to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have ever had a batch crystallize before, save a few tiny crystals. Adding a single seed crystal to a supersaturated solution can induce rapid crystallization.

  • Slow Evaporation: Dissolve the compound in a suitable solvent and leave the container partially open in a fume hood to allow the solvent to evaporate slowly over several hours or days.

Q5: My product precipitates from solution, but it's an amorphous solid, not crystalline. What's the difference and how can I improve it?

A5: Amorphous precipitation occurs when the compound crashes out of solution too quickly for an ordered crystal lattice to form. This often traps solvent and impurities. The goal is to slow down the process of solidification.

Troubleshooting Steps:

  • Reduce Supersaturation: Use slightly more solvent or heat the solution to ensure everything is fully dissolved, then cool it down very slowly. A programmable heating mantle or simply placing the heated flask in a large, insulated container (a Dewar flask) can achieve slow cooling.

  • Use a Solvent System that Promotes Order: Sometimes, a solvent that participates in hydrogen bonding can help organize the molecules. Try crystallizing from solvents like isopropanol or mixtures like Toluene/Heptane.

Category 3: Chiral Purity & Analysis

Q6: My synthesis is complete, but I'm concerned about the enantiomeric or diastereomeric purity. How can I assess and purify it?

A6: Standard achiral chromatography (TLC, silica gel) will not separate enantiomers and may not separate diastereomers. Specialized techniques are required.

Troubleshooting Steps:

  • Analytical Chiral HPLC: The first step is to assess the purity. You must develop a method using a chiral HPLC column.

    • Column Selection: Polysaccharide-based chiral stationary phases (CSPs) like those derived from cellulose or amylose are excellent starting points for this type of molecule.[9]

    • Mobile Phase Screening: Typically, normal-phase (e.g., Hexane/Isopropanol) or polar organic mode (e.g., Acetonitrile/Methanol) is used. You will need to screen different mobile phase compositions to achieve separation.

  • Preparative Chiral HPLC: If the analytical method shows the presence of more than one stereoisomer, the only reliable way to separate them is with preparative chiral HPLC, using the conditions developed at the analytical scale. This is a specialized technique that requires specific equipment.

ParameterRecommendationRationale
Stationary Phase Polysaccharide-based (e.g., Cellulose, Amylose)Broad applicability for many chiral compounds, including those with aromatic rings and H-bonding groups.[9]
Mobile Phase Start with Hexane/IPA or ACN/MeOHGood starting points for screening. The ratio will need to be optimized for resolution.
Additive Consider adding 0.1% TFA or DEAFor acidic or basic compounds, an additive can improve peak shape, but be mindful of Boc group stability with acid.[6]
Table 2: Starting Conditions for Chiral HPLC Method Development.

III. References

  • Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. (n.d.). National Institutes of Health. 11

  • Improving HPLC Separation of Polyphenols. (n.d.). Chromatography Online. 12

  • Technical Support Center: Chiral Separation of 2-(4-Methylphenyl)propanoic Acid. (n.d.). BenchChem. 9

  • Trouble with Column Chromatography of phenolic compounds. (2025). Reddit. 5

  • Recent developments in the HPLC separation of phenolic compounds. (n.d.). PubMed. 13

  • Improving chromatographic analysis of phenolic compounds. (n.d.). Chula Digital Collections. 14

  • Successful amphiphiles as the key to crystallization of membrane proteins: Bridging theory and practice. (2018). ResearchGate. 8

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (2012). ResearchGate. 6

  • Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. (n.d.). Royal Society of Chemistry. 3

  • An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis. (n.d.). BenchChem. 1

  • The Indispensable Role of the Boc Protecting Group: A Technical Guide for Researchers and Drug Development Professionals. (n.d.). BenchChem. 2

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. 7

  • Crystal engineering of zwitterionic drug to neutral co-crystals. (2018). ResearchGate. 15

  • Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. (2025). ResearchGate. 10

  • Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. (n.d.). MilliporeSigma. 16

  • Amine Protection / Deprotection. (n.d.). Fisher Scientific. --INVALID-LINK--

  • Spectroscopic Validation of Synthesized Methyl 3-hydroxypropanoate: A Comparative Guide. (2025). BenchChem. 17

  • Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. (n.d.). PubMed. 18

  • Impurities. (n.d.). BOC Sciences. 19

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). National Institutes of Health. 20

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. 21

  • Amino Acid Protection & Deprotection Services. (n.d.). BOC Sciences.

  • Synthesis, Surface Activity, Emulsifiability and Bactericidal Performance of Zwitterionic Tetrameric Surfactants. (2024). MDPI. 23

  • Chiral Chromatography Frequently Asked Questions. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • Stabilization of zwitterionic versus canonical proline by water molecules. (2016). National Institutes of Health. 4

  • Methyl (r)-3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate. (n.d.). ChemScene. 24

  • (R)-Boc-3-methyl-β-Phe-OH. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • Practical Considerations for Achiral Analysis of Pharmaceutical Compounds Using Convergence Chromatography. (n.d.). Separation Science. 25

References

Technical Support Center: Stereochemical Integrity in the Synthesis of Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of preventing racemization during the synthesis of methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate, a key chiral building block. Our focus is on maintaining the stereochemical integrity at the C3 position, which is paramount for the biological activity of downstream active pharmaceutical ingredients (APIs).

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section addresses specific experimental issues in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.

Q1: I've synthesized my target compound, but chiral HPLC analysis shows a significant amount of the undesired enantiomer. What are the most likely causes of this racemization?

A1: The loss of stereochemical purity at the benzylic C3 position is a common challenge. The primary culprit is the lability of the α-proton to the phenyl ring, which is exacerbated under certain reaction conditions. There are two main mechanistic pathways for this racemization:

  • Direct Enolization/Enolate Formation: The most probable cause is the abstraction of the C3 proton by a base, leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a racemic or epimerized mixture.[1][2] This is particularly problematic in steps involving basic conditions, such as during certain coupling reactions or work-up procedures. The stability of the resulting enolate is enhanced by the adjacent phenyl ring.

  • Oxazolone (Azlactone) Formation: While more common in peptide couplings involving the activation of the carboxylic acid, a related mechanism can be a concern if the synthesis involves activation of a carboxylic acid precursor. The N-Boc (tert-butyloxycarbonyl) protecting group, being a urethane, significantly suppresses this pathway compared to N-acyl groups.[1] However, under harsh activation conditions, it cannot be entirely ruled out.

The choice of base, reaction temperature, and reaction time are the most critical factors to investigate.

Q2: My synthesis involves the reductive amination of a β-keto ester precursor. How can I maximize the stereoselectivity of this step?

A2: Asymmetric reductive amination of β-keto esters is a powerful method for establishing the chiral center in your target molecule. However, achieving high enantioselectivity requires careful optimization.

Potential issues and their solutions include:

  • Inefficient Chiral Catalyst: The choice of the chiral catalyst (e.g., a Ru- or Rh-diphosphine complex) is paramount. If you are observing low enantiomeric excess (ee), consider screening different chiral ligands. For instance, Ru-ClMeOBIPHEP catalysts have shown high efficiency for the direct reductive amination of β-keto esters.[3]

  • Suboptimal Reaction Conditions: Temperature and hydrogen pressure can significantly influence the outcome. A systematic optimization of these parameters is recommended. Often, lower temperatures and optimized hydrogen pressure can enhance enantioselectivity.[3]

  • Competing Racemization: The β-keto ester starting material or the intermediate imine can undergo racemization under the reaction conditions, especially if the conditions are too harsh or the reaction time is prolonged. Ensure the reaction is monitored and stopped once complete.

Below is a table summarizing the effect of reaction conditions on a model reductive amination of ethyl benzoylacetate, which is structurally similar to your precursor.

EntryCatalystTemperature (°C)H2 Pressure (bar)Conversion (%)Enantiomeric Excess (ee %)
1(R)-Ru-cat I6030>9995
2(R)-Ru-cat I8010>9996
3(R)-Ru-cat II8030>9996

Data adapted from a study on a similar substrate.[3]

Q3: I am using a base in my reaction. Which bases are least likely to cause racemization, and why?

A3: The choice of base is one of the most critical factors in preventing racemization. Strong or sterically unhindered bases can readily abstract the acidic C3 proton, leading to racemization.

Here is a general guide to base selection:

  • Recommended Bases (Low Racemization Potential):

    • N-Methylmorpholine (NMM): A moderately hindered and relatively weak base, making it a good choice for many applications.

    • 2,4,6-Collidine: A sterically hindered base that is less likely to abstract the α-proton.

  • Bases to Use with Caution (Higher Racemization Potential):

    • N,N-Diisopropylethylamine (DIEA or Hünig's base): While sterically hindered, it is a stronger base than NMM and can still promote racemization, especially at elevated temperatures.

    • Triethylamine (TEA): Less sterically hindered and a relatively strong base, which increases the risk of racemization.

  • Bases to Avoid (High Racemization Potential):

    • Strong inorganic bases (e.g., NaOH, KOH, K2CO3): These should be avoided in steps where the chiral center is susceptible to deprotonation, especially during work-up of the final ester product. If their use is unavoidable, ensure the temperature is kept low (e.g., 0 °C) and the exposure time is minimized.

The underlying principle is to use the weakest and most sterically hindered base that can effectively catalyze the desired reaction without promoting the undesired proton abstraction at the chiral center.

Frequently Asked Questions (FAQs)

What is the role of the N-Boc protecting group in preventing racemization?

The N-Boc group is a urethane-type protecting group. The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group of the urethane, making the nitrogen less nucleophilic. This electronic effect reduces the likelihood of forming an oxazolone intermediate, a common pathway for racemization when the carboxylic acid of an N-acylated amino acid is activated. Therefore, the Boc group provides inherent stability to the chiral center compared to simple acyl protecting groups.

At what temperature should I run my reactions to minimize racemization?

Lowering the reaction temperature generally slows down the rate of racemization more significantly than the rate of the desired reaction. For reactions that are prone to racemization, it is highly recommended to run them at 0 °C or even lower temperatures (e.g., -20 °C or -78 °C), if the reaction kinetics allow for a reasonable reaction time. Always perform a temperature optimization study for your specific reaction.

How can I purify my final product without causing racemization?

Racemization can also occur during purification. Here are some key considerations:

  • Chromatography: Use neutral silica gel for column chromatography. Acidic or basic impurities in the silica can potentially cause epimerization. If you must use additives in your eluent, consider volatile buffers that can be easily removed, such as those containing acetic acid or triethylamine, and use them in the lowest effective concentration.

  • Work-up: During aqueous work-up, avoid prolonged exposure to strong acids or bases. If an acid or base wash is necessary, perform it quickly at low temperatures and immediately proceed to the next step.

  • Distillation/Solvent Removal: Avoid excessive heat during solvent removal under reduced pressure.

What analytical techniques are best for determining the enantiomeric purity of my product?

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee) of your final product.[4][5] Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating enantiomers of N-protected amino acid derivatives. It is crucial to have a racemic standard of your compound to develop a robust analytical method and correctly identify the peaks corresponding to each enantiomer.

Experimental Protocols

The following is a generalized, robust protocol for the synthesis of N-Boc-β³-amino acid methyl esters, adapted from a validated, safe, and efficient method.[6][7][8][9] This protocol starts from an N-Boc-α-amino aldehyde and can be adapted for your specific starting material, N-Boc-3-amino-3-(3-hydroxyphenyl)propanal.

Protocol: Two-Carbon Homologation of an N-Boc-α-Amino Aldehyde

This protocol avoids harsh conditions and reagents known to cause racemization.

Step 1: Wittig-type Reaction to form Methyl 2-methoxy-2-alkenoate

  • To a solution of the starting N-Boc-α-amino aldehyde (1.0 eq.) in isopropanol, add methoxymethyl)triphenylphosphonium chloride (1.2 eq.) and potassium carbonate (1.2 eq.) at room temperature.

  • Stir the resulting mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC. Upon completion, remove the solid by filtration through a pad of celite and wash with ethyl acetate.

  • Concentrate the total filtrate in vacuo and purify by silica gel column chromatography to afford the methyl 2-methoxy-2-alkenoate intermediate.

Step 2: Reduction and Isomerization

  • Dissolve the intermediate from Step 1 in dry dichloromethane and cool to -78 °C under a nitrogen atmosphere.

  • Add DIBAL-H (1.5 eq., 1.0 M solution in hexanes) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir until the two layers are clear.

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting α-hydroxy ketone can be used in the next step without further purification.

Step 3: Oxidative Cleavage and Esterification

  • Dissolve the crude α-hydroxy ketone in a mixture of THF/Methanol/Water.

  • Add sodium periodate (2.0 eq.) and stir at room temperature for 4 hours.

  • Remove the organic solvents under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-Boc-β³-amino acid.

  • To a solution of the crude acid in dry acetone, add anhydrous potassium carbonate (3.0 eq.) and methyl iodide (1.5 eq.).

  • Heat the mixture to reflux and stir for 10 hours.

  • Cool the solution to room temperature, filter through a pad of celite, and wash with ethyl acetate.

  • Concentrate the filtrate in vacuo and purify by silica gel column chromatography to obtain the final product, this compound.

Step 4: Chiral Purity Analysis

  • Prepare a sample of the final product and a racemic standard.

  • Analyze both samples by chiral HPLC using a suitable chiral stationary phase (e.g., a polysaccharide-based column) and an appropriate mobile phase (e.g., a mixture of hexane and isopropanol).

  • Calculate the enantiomeric excess (ee) of your synthesized product by comparing the peak areas of the two enantiomers.

Visualizations

Logical Workflow for Troubleshooting Racemization

G cluster_0 Problem Identification cluster_1 Investigation of Key Parameters cluster_2 Corrective Actions cluster_3 Verification A Racemic Mixture Detected (via Chiral HPLC) B Base Selection: - Strength - Steric Hindrance A->B Potential Causes C Reaction Temperature: - Elevated vs. Low Temp A->C Potential Causes D Reaction Time: - Prolonged Exposure A->D Potential Causes E Work-up/Purification: - pH - Heat A->E Potential Causes F Use Weaker/Hindered Base (e.g., NMM, Collidine) B->F G Lower Reaction Temperature (e.g., 0°C to -78°C) C->G H Monitor Reaction & Minimize Time D->H I Use Mild/Neutral Conditions E->I J Re-analyze by Chiral HPLC F->J Implement Solutions G->J Implement Solutions H->J Implement Solutions I->J Implement Solutions K Enantiomeric Purity Achieved J->K

Caption: A decision-making workflow for troubleshooting and resolving racemization issues.

Mechanism of Base-Catalyzed Racemization

Caption: The mechanism of racemization via a planar enolate intermediate.

References

Technical Support Center: Analytical Methods for Impurities in Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate. The control of pharmaceutical impurities is a critical aspect of drug development, directly impacting the quality, safety, and efficacy of the final product.[1][2] This document provides practical, in-depth guidance on the analytical methods used to detect, identify, and quantify impurities associated with this compound. We will move beyond simple procedural lists to explore the causality behind common analytical challenges and their solutions, ensuring your methods are both robust and reliable.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of this compound and its impurities.

Question: My HPLC chromatogram shows significant peak tailing for the main compound. What is the likely cause and how can I fix it?

Answer:

Peak tailing for a compound like yours, which contains a weakly acidic phenolic hydroxyl group and a carbamate, is often caused by secondary interactions with the stationary phase. Here’s the breakdown:

  • Causality: Standard C18 columns are based on silica, which can have residual, acidic silanol groups (-Si-OH) on its surface. Your compound's basic amine (once the Boc group is removed) or even the lone pairs on the oxygens can interact with these silanols via hydrogen bonding or ion-exchange. This secondary interaction slows down a portion of the analyte molecules, causing them to elute later than the main peak body, resulting in a "tail."

  • Solutions:

    • Mobile Phase pH Adjustment: The most effective solution is to suppress the ionization of the residual silanols. Adding a small amount of an acidic modifier to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or formic acid, will protonate the silanols, minimizing these secondary interactions. Be mindful that prolonged use of TFA can be harsh on the column and MS detector if used. Formic acid is generally a better choice for LC-MS applications.[3]

    • Use of an End-Capped Column: Select a high-purity, end-capped C18 column. End-capping is a process where residual silanols are chemically bonded with a small, non-polar group (like a trimethylsilyl group) to make them inert. This physically blocks the sites of secondary interaction.

    • Lower Sample Load: Overloading the column can exacerbate tailing.[4] Try reducing the injection volume or the sample concentration to see if the peak shape improves.

Question: I am observing "ghost peaks" in my gradient HPLC runs, even in blank injections. What are they and how do I eliminate them?

Answer:

Ghost peaks are spurious peaks that appear in a chromatogram, often during a gradient run, and are not related to the injected sample. Their cause is typically contamination somewhere in the HPLC system.

  • Causality:

    • Contaminated Mobile Phase: The most common cause is contaminated solvents, particularly the aqueous component (water), which can grow microbes over time.[5][6] These contaminants accumulate on the column at the start of the gradient (low organic content) and are then eluted as the organic solvent percentage increases, appearing as peaks.[5][6]

    • System Contamination: Contaminants can leach from solvent tubing, filters, or be introduced from previous, "dirty" samples that have adsorbed onto the injector rotor seal or the column head.

  • Solutions:

    • Prepare Fresh Mobile Phase Daily: Always use high-purity, HPLC-grade solvents and freshly prepared, filtered, and degassed ultrapure water.[6] Do not let aqueous mobile phases sit for more than 24-48 hours.

    • Systematic Flushing: To identify the source, systematically replace components. Start by running a gradient with fresh solvents connected directly to the pump, bypassing the degasser and autosampler if possible. If the peaks disappear, the contamination is in the bypassed components. If they remain, the issue may be in the pump, detector, or the column itself.

    • Injector and Column Cleaning: Flush the injector and sample loop thoroughly with a strong solvent (like isopropanol).[4] If the column is contaminated, flush it with a series of strong solvents. A typical cleaning procedure for a C18 column is to flush sequentially with water, methanol, isopropanol, and then hexane (if compatible with your column), before re-equilibrating back to your mobile phase conditions. Always check the column care manual for specific recommendations.

Question: My retention times are shifting between injections. How can I improve reproducibility?

Answer:

Retention time stability is critical for reliable identification and quantification. Drifting retention times point to an unstable chromatographic system.

  • Causality:

    • Inadequate Column Equilibration: This is the most frequent cause. If the column is not fully equilibrated to the initial mobile phase conditions before each injection, retention times will drift, usually to shorter times, as the run number increases.

    • Mobile Phase Composition Changes: Solvents can evaporate, especially volatile organic components, changing the mobile phase ratio over time. Inconsistently prepared mobile phases will also lead to shifts.

    • Temperature Fluctuations: Column temperature directly affects retention. A change of just a few degrees can cause noticeable shifts.[7] An unstable lab environment without a column oven will result in poor reproducibility.

    • Pump Performance Issues: Leaks or faulty check valves in the pump can lead to inconsistent flow rates and pressure fluctuations, directly impacting retention times.[5][7]

  • Solutions:

    • Ensure Sufficient Equilibration: For gradient methods, a good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column for re-equilibration after each run.

    • Use a Column Oven: A thermostatically controlled column compartment is essential for stable retention times. Set it to a temperature slightly above ambient (e.g., 30-40 °C) to negate the effects of room temperature changes.

    • Check for Leaks and Monitor Pressure: Visually inspect all fittings for leaks. Monitor the pump pressure trace; it should be stable with minimal ripple.[5] Unstable or cycling pressure indicates a potential pump issue that needs servicing.[7]

Part 2: Frequently Asked Questions (FAQs)

Question: What is the best analytical strategy for identifying and quantifying impurities in my sample of this compound?

Answer:

A multi-technique, tiered approach is the most robust strategy. No single technique can provide all the necessary information.

  • Primary Analysis (Detection & Quantification): High-Performance Liquid Chromatography with UV Detection (HPLC-UV). This is the workhorse method for purity analysis and quantification.[8][9] A stability-indicating reverse-phase HPLC method should be developed to separate the main compound from all potential process-related impurities and degradation products. UV detection is suitable because the 3-hydroxyphenyl group provides a chromophore.

  • Identification: Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is indispensable for identifying unknown impurities.[10][11] By coupling the HPLC separation to a mass spectrometer, you can obtain the molecular weight of each impurity. High-resolution mass spectrometry (HRMS) provides accurate mass data, allowing you to propose elemental compositions. Tandem MS (MS/MS) experiments can fragment the impurity ions, providing structural clues.[12]

  • Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy. For unambiguous structure confirmation of a significant or potentially toxic impurity, isolation followed by NMR is the gold standard.[10][13][14] NMR provides detailed information about the molecule's carbon-hydrogen framework.[13][14] This often requires isolating the impurity using preparative HPLC.[11]

The overall workflow involves using HPLC-UV for routine purity checks and quantification. When an unknown impurity is detected, LC-MS is used for initial identification. If the impurity is above the identification threshold defined by regulatory guidelines, it must be fully characterized, often requiring isolation and NMR analysis.

Question: What are the likely process-related and degradation impurities I should look for?

Answer:

Based on the structure of this compound, we can anticipate several types of impurities:

  • Process-Related Impurities: These originate from the synthetic route.

    • Starting Materials: Unreacted 3-hydroxybenzaldehyde or derivatives of malonic acid.

    • Intermediates: Incomplete reaction products.

    • By-products: Products from side reactions, such as dimerization or polymerization.

  • Degradation Products: These form during storage or upon exposure to stress conditions (acid, base, light, heat, oxidation).

    • Acid-Catalyzed Deprotection: The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to acid.[15] A primary degradant would be the free amine: methyl 3-amino-3-(3-hydroxyphenyl)propanoate.

    • Base-Catalyzed Hydrolysis: The methyl ester is susceptible to hydrolysis under basic conditions, which would yield the corresponding carboxylic acid: 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoic acid.

    • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which could lead to colored impurities like quinone-type structures.

Potential Impurity Origin Expected [M+H]⁺ Notes
Methyl 3-amino-3-(3-hydroxyphenyl)propanoateDegradation (Loss of Boc)196.09A very common impurity for Boc-protected compounds.
3-(Boc-amino)-3-(3-hydroxyphenyl)propanoic acidDegradation (Hydrolysis)282.13Expected under basic or strongly acidic/aqueous conditions.
3-HydroxybenzaldehydeProcess123.04A likely starting material.
Di-acylated productProcessVariesPotential side-product if acylation is part of the synthesis.

Question: I need to validate my HPLC method for impurity quantification. What are the key parameters I must evaluate according to ICH guidelines?

Answer:

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[16] According to the ICH Q2(R1) guideline, the key validation characteristics for a quantitative impurity test are:[17][18]

  • Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by running forced degradation studies and showing that the resulting degradant peaks are well-resolved from the main peak and from each other.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. This should be evaluated over a range of concentrations, from the reporting limit to at least 120% of the specification limit for the impurity.

  • Range: The interval between the upper and lower concentration of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[17]

  • Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by spiking the drug substance with known amounts of the impurity at different concentration levels.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (different days, different analysts, different equipment).

    • Reproducibility: Precision between laboratories (collaborative studies, not always required).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.

Experimental Protocol: Reverse-Phase HPLC Method

This protocol provides a starting point for the analysis of this compound. Optimization will be required for your specific system and impurity profile.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • The final concentration will be approximately 1 mg/mL.

2. Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm and 275 nm

3. System Suitability:

  • Before running samples, perform at least five replicate injections of a standard solution.

  • The relative standard deviation (RSD) for the peak area and retention time of the main peak should be less than 2.0%.

  • Theoretical plates should be >2000, and the tailing factor should be <1.5.

Workflow Visualization

The following diagram outlines a comprehensive workflow for the identification and characterization of unknown impurities.

Impurity_Workflow cluster_0 Phase 1: Detection & Initial Assessment cluster_1 Phase 2: Identification cluster_2 Phase 3: Structural Elucidation & Quantification start Sample of Methyl 3-(Boc-amino)-3- (3-hydroxyphenyl)propanoate hplc_uv HPLC-UV Analysis (Purity Profile) start->hplc_uv decision1 Impurity > Reporting Threshold? hplc_uv->decision1 lcms LC-MS / HRMS Analysis decision1->lcms Yes end_report Report as Identified Impurity decision1->end_report No msms Tandem MS (MS/MS) (Fragmentation Data) lcms->msms propose Propose Structure (Based on MW and Fragments) msms->propose decision2 Impurity > Identification Threshold? propose->decision2 prep_hplc Preparative HPLC (Isolate Impurity) decision2->prep_hplc Yes decision2->end_report No nmr NMR Spectroscopy (1H, 13C, 2D) prep_hplc->nmr structure Confirm Structure nmr->structure quant Develop & Validate Quantitative Method structure->quant end_characterize Report as Characterized Impurity with Quantitative Limit quant->end_characterize

References

Technical Support Center: Strategies to Improve the Shelf Life of Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for ensuring the long-term stability of Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate. This document is designed for researchers, scientists, and drug development professionals who handle this compound. Here, we address common challenges and provide scientifically-grounded strategies to mitigate degradation, ensuring the integrity and purity of your material over time.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of this compound that affect its shelf life?

A1: The molecule possesses three primary functional groups susceptible to degradation under typical storage or experimental conditions:

  • Boc (tert-butoxycarbonyl) Group: This protecting group is labile under acidic conditions, leading to its removal and exposure of the free amine. While generally stable to bases and nucleophiles, prolonged exposure to strong acids or even moderate acidic pH (e.g., pH < 3) can initiate deprotection.[1][2]

  • Methyl Ester: The ester functional group is prone to hydrolysis, which can be catalyzed by either acid or base, yielding the corresponding carboxylic acid.[3][4][5][6] The presence of moisture is a critical factor for this degradation pathway.

  • Phenolic Hydroxyl Group: The phenol moiety is highly susceptible to oxidation.[7][8] This process can be initiated by exposure to atmospheric oxygen, light (photolysis), or trace metal ions, often resulting in the formation of colored impurities like quinones.[9]

Understanding these liabilities is the first step in designing an effective stability strategy.

Q2: What are the ideal short-term and long-term storage conditions for this compound?

A2: Based on the compound's chemical liabilities, the following storage conditions are recommended to maximize shelf life:

Storage ParameterRecommended ConditionRationale
Temperature -20°C or lower (frozen)Reduces the rate of all chemical degradation reactions (hydrolysis, oxidation).
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to oxygen, thereby preventing oxidation of the phenol group.[10]
Light Exposure Amber vials or opaque containersProtects the phenolic group from photolytic degradation.[11]
Moisture Store in a desiccated environmentMinimizes water availability for ester hydrolysis.[3] Using a sealed container with a desiccant is advisable.[10][12]
pH (if in solution) Neutral to slightly acidic (pH 4-6)Balances the risk of base-catalyzed ester hydrolysis and acid-catalyzed Boc deprotection. Avoid strongly acidic or basic conditions.[1][3]

For long-term storage, storing the compound as a dry, solid powder under an inert atmosphere at -20°C or -80°C is the gold standard.

Q3: My solid-state material has developed a pink/brown discoloration over time. What is the likely cause and how can I prevent it?

A3: Discoloration is a classic indicator of phenol oxidation. The phenolic hydroxyl group can be oxidized to form quinone-type structures, which are often highly colored. This process is accelerated by exposure to oxygen and light.

Troubleshooting & Prevention:

  • Root Cause: Insufficient protection from atmospheric oxygen and/or light.

  • Immediate Action: If the purity is compromised, repurification by chromatography may be necessary.

  • Prevention Strategy:

    • Inert Atmosphere Packaging: Always handle and store the solid material under an inert gas like argon or nitrogen.[13] Use vials with septa that allow for purging.

    • Oxygen Absorbers: For long-term storage, placing an oxygen absorber packet inside a sealed secondary container can effectively scavenge residual oxygen.[10][12][14]

    • Light Protection: Use amber glass vials or wrap clear vials in aluminum foil to block light.[11]

    • Chelating Agents: If trace metal contamination is suspected as a catalyst, adding a minuscule amount of a chelating agent like EDTA to solutions can sometimes help, though this is more relevant for formulation development.[3]

Q4: I am seeing a new, more polar impurity in my HPLC analysis after storing the compound in a protic solvent. What could it be?

A4: The appearance of a more polar impurity, especially in the presence of water (even in solvents like methanol or ethanol which contain trace water), strongly suggests hydrolysis of the methyl ester to the corresponding carboxylic acid.

Troubleshooting & Prevention:

  • Confirmation: The identity of the impurity can be confirmed by LC-MS, as it should have a mass corresponding to the loss of a methyl group (-14 Da) and the addition of a hydrogen atom (+1 Da), resulting in a net mass difference of -13 Da compared to the parent compound.

  • Prevention Strategy:

    • Use Anhydrous Solvents: When preparing solutions, always use high-purity, anhydrous solvents.

    • Aprotic Solvents for Storage: For stock solutions, consider using aprotic solvents like anhydrous DMSO, DMF, or acetonitrile, where the risk of hydrolysis is significantly lower.

    • Lyophilization: For long-term storage, removing all solvent via lyophilization (freeze-drying) is a highly effective strategy to prevent hydrolysis and enhance the stability of small molecules.[15][16][17][18] Lyophilized powders are significantly more stable than solutions or evaporated solids.[19]

Technical Guides & Protocols

Guide 1: Performing a Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation products and establish the stability-indicating nature of your analytical methods.[20][21] It provides critical insights into how the molecule behaves under harsh conditions, informing storage and handling protocols.[22]

Experimental Workflow: Forced Degradation

G cluster_prep Sample Preparation cluster_stress Stress Conditions (Incubate 24-48h) cluster_analysis Analysis Prep Prepare Stock Solution in Acetonitrile Acid Acidic Stress 0.1 M HCl Prep->Acid Base Basic Stress 0.1 M NaOH Prep->Base Ox Oxidative Stress 3% H2O2 Prep->Ox Heat Thermal Stress 60°C Solution Prep->Heat Light Photolytic Stress ICH Q1B Light Box Prep->Light Analysis Analyze by RP-HPLC-UV/MS (Compare to unstressed control) Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis Light->Analysis

Step-by-Step Protocol:
  • Prepare a Control Sample: Dissolve the compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL). This is your T=0 unstressed control.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at room temperature or slightly elevated temperature (e.g., 40°C).

  • Base Hydrolysis: Mix an aliquot with 0.1 M NaOH. Incubate at room temperature. Note: Base-catalyzed hydrolysis is typically faster than acid-catalyzed.

  • Oxidation: Mix an aliquot with 3% hydrogen peroxide (H₂O₂). Keep it in the dark to prevent photolytic effects.

  • Thermal Stress: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).

  • Photolytic Stress: Expose an aliquot (both solid and in a quartz vial solution) to a calibrated light source as per ICH Q1B guidelines.

  • Analysis: At various time points (e.g., 2, 8, 24 hours), neutralize the acidic and basic samples, then analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to identify the mass of degradants.

Guide 2: Implementing a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients.

Key Method Parameters:
ParameterRecommended Starting PointRationale
Column C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure good peak shape for amines and phenols.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the compound and its more non-polar degradants.
Gradient 10% to 95% B over 10 minutesA broad gradient is necessary to ensure elution of all potential degradants.
Flow Rate 0.3 mL/minStandard for a 2.1 mm ID column.
Detection UV (e.g., 220 nm & 275 nm) and/or MS220 nm for the amide/ester backbone and 275 nm for the phenolic chromophore. MS is crucial for identifying unknown degradants.

This method should be validated by demonstrating baseline separation between the parent peak and all peaks generated during the forced degradation study.

Guide 3: Strategy for Enhanced Shelf Life - Lyophilization

For compounds susceptible to hydrolysis and oxidation, lyophilization (freeze-drying) is an excellent strategy to create a stable, dry powder with a significantly extended shelf life.[15][17][18]

Lyophilization Protocol Workflow

G A 1. Dissolve Compound in suitable solvent (e.g., t-butanol/water) B 2. Freeze Solution (e.g., -40°C to -80°C) A->B C 3. Primary Drying (Sublimation under vacuum) B->C D 4. Secondary Drying (Desorption of bound water) C->D E 5. Backfill & Seal Under Inert Gas (N2/Ar) D->E

Protocol Steps:
  • Dissolution: Dissolve the compound in a suitable solvent system that has a relatively high freezing point, such as a mixture of tertiary-butanol and water or acetonitrile and water.

  • Freezing: Freeze the solution completely. A slow freezing rate can produce larger ice crystals, which may facilitate faster sublimation.

  • Primary Drying (Sublimation): Apply a deep vacuum (e.g., <100 mTorr) while keeping the shelf temperature low. The solvent will sublimate directly from a solid to a gas.

  • Secondary Drying: Gradually increase the temperature to remove residual, bound solvent molecules.

  • Stoppering & Sealing: Once the cycle is complete, backfill the lyophilizer chamber with an inert gas (nitrogen or argon) before stoppering the vials to ensure an inert headspace in the final product.

The resulting lyophilized cake or powder will be largely free of water and oxygen, the two primary drivers of its degradation.[16]

References

dealing with incomplete reactions in the synthesis of methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Introduction to the Synthesis

The synthesis of this compound typically involves two key transformations: the Boc-protection of the amino group of a suitable precursor, followed by the esterification of the carboxylic acid. The starting material is often 3-amino-3-(3-hydroxyphenyl)propanoic acid or a related derivative. While seemingly straightforward, this synthesis can be prone to incomplete reactions, side product formation, and purification challenges. This guide will address these issues systematically.

Troubleshooting Guide

This section addresses specific problems you may encounter during your synthesis, providing potential causes and actionable solutions.

Problem 1: Incomplete Boc-Protection of the Amino Group

Symptom: TLC or LC-MS analysis of the reaction mixture shows a significant amount of the starting amino acid remaining, even after prolonged reaction times.

Potential Causes & Solutions:

  • Insufficient Base: The Boc-protection of an amino acid requires a base to deprotonate the amino group, enhancing its nucleophilicity. If your starting material is an amino acid, the carboxylic acid can neutralize the base, rendering the reaction sluggish.

    • Solution: Ensure you are using at least two equivalents of a suitable base, such as sodium hydroxide or triethylamine. One equivalent will neutralize the carboxylic acid, and the second will deprotonate the ammonium group. For zwitterionic starting materials that have poor solubility in common organic solvents, using aqueous conditions with a base like sodium hydroxide can be effective.[1][2]

  • Poorly Nucleophilic Amine: The aniline-like amine in the starting material may not be sufficiently nucleophilic for an efficient reaction with di-tert-butyl dicarbonate (Boc₂O).

    • Solution: Consider using a more reactive Boc-donating reagent or adding a catalyst. While Boc₂O is standard, other reagents could be explored in challenging cases. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can sometimes accelerate the reaction, although its use should be monitored to avoid potential side reactions.

  • Steric Hindrance: The substitution on the aromatic ring could sterically hinder the approach of the bulky Boc₂O reagent.

    • Solution: Increasing the reaction temperature may provide the necessary energy to overcome the activation barrier. However, this should be done cautiously to avoid decomposition of the starting material or product. Monitoring the reaction by TLC or LC-MS is crucial.

  • Solubility Issues: The starting amino acid may have poor solubility in the chosen reaction solvent, leading to a heterogeneous mixture and slow reaction rate.

    • Solution: Experiment with different solvent systems. A mixture of water and a miscible organic solvent like acetone or THF can improve the solubility of the amino acid salt.[1]

Problem 2: Incomplete Esterification of the Carboxylic Acid

Symptom: Analysis of the reaction mixture after the esterification step shows the presence of the starting Boc-protected amino acid.

Potential Causes & Solutions:

  • Equilibrium Limitations (Fischer-Speier Esterification): Fischer-Speier esterification, which uses an alcohol in the presence of an acid catalyst, is a reversible reaction.[3] The water generated as a byproduct can hydrolyze the ester, preventing the reaction from going to completion.

    • Solution: Use a large excess of the alcohol (e.g., methanol) to drive the equilibrium towards the product.[3] Alternatively, remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Insufficient Catalyst: The acid catalyst (e.g., sulfuric acid) may be present in too low a concentration to effectively protonate the carboxylic acid.

    • Solution: While typically used in catalytic amounts, a slight increase in the catalyst loading may be beneficial.[4] However, excessive acid can lead to side reactions, such as the deprotection of the Boc group.

  • Steric Hindrance: The bulky Boc-protecting group may sterically hinder the approach of the alcohol to the carboxylic acid.

    • Solution: Consider using a different esterification method that is less sensitive to steric hindrance, such as Steglich esterification, which uses a coupling agent like DCC or EDC in the presence of DMAP.[3]

  • Reaction Temperature and Time: The reaction may not have been heated for a sufficient amount of time or at a high enough temperature to reach completion.

    • Solution: Increase the reaction time and monitor the progress by TLC or LC-MS.[4] If the reaction stalls, a modest increase in temperature could be beneficial.

Problem 3: Formation of Side Products

Symptom: TLC or LC-MS analysis reveals the presence of unexpected spots or peaks in addition to the starting material and the desired product.

Potential Causes & Solutions:

  • Double Boc-Protection: In some cases, a second Boc group can be added to the amine, forming a di-Boc derivative. This is more likely to occur under forcing conditions.

    • Solution: Use a stoichiometric amount of Boc₂O and carefully control the reaction conditions (temperature and time).

  • O-Acylation of the Phenolic Hydroxyl Group: The phenolic hydroxyl group is also nucleophilic and can react with Boc₂O, especially in the presence of a strong base.

    • Solution: This side reaction is generally less favorable than N-acylation. Using milder basic conditions and stoichiometric amounts of reagents can help to minimize this.

  • Deprotection of the Boc Group: During the esterification step, the acidic conditions required for Fischer-Speier esterification can lead to the removal of the acid-labile Boc group.[5][6]

    • Solution: Use milder acidic conditions or a shorter reaction time. Alternatively, employ an esterification method that does not require strong acid, such as Steglich esterification or reaction with methyl iodide in the presence of a non-nucleophilic base.

  • Polymerization: β-amino esters can be prone to polymerization, especially at elevated temperatures.[7]

    • Solution: Maintain moderate reaction temperatures and avoid prolonged heating.

Frequently Asked Questions (FAQs)

Q1: What is the best method for Boc-protection of 3-amino-3-(3-hydroxyphenyl)propanoic acid?

A1: A common and effective method is to dissolve the amino acid in an aqueous solution of a base like sodium hydroxide, followed by the addition of di-tert-butyl dicarbonate (Boc₂O) dissolved in a suitable organic solvent such as dioxane or THF.[1] This two-phase system allows for the efficient deprotonation of the amino group in the aqueous phase, which then reacts with the Boc₂O in the organic phase.

Q2: How can I monitor the progress of the reactions?

A2: Thin-layer chromatography (TLC) is a quick and convenient method for monitoring the progress of both the Boc-protection and esterification steps. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, product, and any potential side products. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques.[8]

Q3: What are the best purification methods for the final product?

A3: The crude product can often be purified by column chromatography on silica gel.[9] A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is typically effective. It is important to neutralize the silica gel with a small amount of a non-nucleophilic base like triethylamine if the product is sensitive to acid-catalyzed decomposition.[9] Recrystallization from a suitable solvent system can also be an effective purification method if the product is a solid.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Standard laboratory safety precautions should always be followed. Di-tert-butyl dicarbonate can cause skin and eye irritation. Strong acids like sulfuric acid are corrosive. Organic solvents are flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Boc-Protection of 3-Amino-3-(3-hydroxyphenyl)propanoic acid
  • To a solution of 3-amino-3-(3-hydroxyphenyl)propanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.2 eq).

  • Stir the mixture at room temperature until all the starting material has dissolved.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, acidify the reaction mixture to pH 2-3 with a cold, dilute solution of hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Boc-protected amino acid.

Protocol 2: Fischer-Speier Esterification of 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoic acid
  • Dissolve the crude 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoic acid (1.0 eq) in methanol (10-20 volumes).[3]

  • Add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).[3]

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Scheme

Synthesis_Workflow cluster_0 Step 1: Boc-Protection cluster_1 Step 2: Esterification Starting_Material 3-Amino-3-(3-hydroxyphenyl)propanoic acid Boc_Protected 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoic acid Starting_Material->Boc_Protected (Boc)₂O, Base Final_Product This compound Boc_Protected->Final_Product MeOH, H⁺ Troubleshooting_Incomplete_Reaction decision decision solution solution Start Incomplete Reaction Observed Check_Reagents Check Reagent Stoichiometry & Purity Start->Check_Reagents Reaction_Conditions Review Reaction Conditions (Temp, Time) Check_Reagents->Reaction_Conditions Solubility_Issue Is Solubility an Issue? Reaction_Conditions->Solubility_Issue Change_Solvent Change Solvent System Solubility_Issue->Change_Solvent Yes Re-evaluate_Catalyst Re-evaluate Catalyst/Base Loading Solubility_Issue->Re-evaluate_Catalyst No Increase_Temp_Time Increase Temperature/Time Consider_Alt_Method Consider Alternative Method Increase_Temp_Time->Consider_Alt_Method Re-evaluate_Catalyst->Increase_Temp_Time

References

Validation & Comparative

A Senior Application Scientist's Guide to Chiral HPLC Analysis of Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is a critical quality attribute. Enantiomers, mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, robust and reliable analytical methods for enantiomeric separation are paramount. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate, a key chiral intermediate in the synthesis of various pharmaceutical agents. We will explore the rationale behind methodological choices, present comparative data, and discuss alternative approaches, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Imperative of Chiral Separation

The subject of our analysis, this compound, possesses a single chiral center. The differential biological activity between its (R) and (S) enantiomers necessitates stringent control over its enantiomeric purity. The U.S. Food and Drug Administration (FDA) and other global regulatory bodies mandate the characterization of individual enantiomers in a drug product, making the development of a validated chiral separation method a non-negotiable step in the drug development pipeline.[1]

Chiral HPLC: The Gold Standard for Enantiomeric Analysis

Direct enantiomeric separation using chiral stationary phases (CSPs) in HPLC is the most widely adopted and effective technique for determining enantiomeric composition.[2][3] This approach relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to differential retention and, thus, separation.

Selecting the Optimal Chiral Stationary Phase (CSP)

The choice of CSP is the most critical factor in developing a successful chiral HPLC method.[3] For N-protected amino acid derivatives like our target analyte, several classes of CSPs have demonstrated broad applicability.

  • Polysaccharide-based CSPs: Derivatives of cellulose and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), are renowned for their wide-ranging enantioselectivity.[3] The chiral recognition mechanism primarily involves hydrogen bonding, π-π interactions, and steric hindrance.

  • Macrocyclic Glycopeptide CSPs: Phases like those based on teicoplanin and vancomycin are particularly effective for the separation of amino acids and their derivatives due to their complex structures offering multiple interaction sites.[2][4]

  • Crown-Ether Based CSPs: These are especially well-suited for the separation of primary amine-containing compounds, including amino acids.[5]

For this compound, polysaccharide-based and macrocyclic glycopeptide CSPs represent the most promising starting points for method development. The presence of the Boc-protecting group, the ester, and the phenyl ring provides multiple points of interaction for these CSPs.

Workflow for Chiral HPLC Method Development

A systematic approach to method development is crucial for efficiency and success. The following workflow outlines a logical progression from initial screening to a validated method.

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation Screen_CSP CSP Screening (Polysaccharide, Macrocyclic Glycopeptide) Screen_Mode Mode Screening (NP, RP, PO) Screen_CSP->Screen_Mode Select best CSP Opt_MP Mobile Phase Optimization Screen_Mode->Opt_MP Select best mode Opt_Params Parameter Optimization (Flow Rate, Temp.) Opt_MP->Opt_Params Validation Method Validation (ICH Guidelines) Opt_Params->Validation Final Method ChiralSeparationDecisionTree Start Start: Chiral Separation Needed HPLC Chiral HPLC Start->HPLC Default & Versatile SFC Supercritical Fluid Chromatography (SFC) Start->SFC Green & Fast CE Capillary Electrophoresis (CE) Start->CE High Efficiency & Low Sample Volume GC Gas Chromatography (GC) Start->GC Volatile & Thermally Stable Analytes

References

A Comparative Guide to Synthetic Routes for Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate is a valuable chiral building block in medicinal chemistry and drug development. As a protected β-amino acid ester, its structure is incorporated into a variety of complex molecules, including peptide mimetics, enzyme inhibitors, and other therapeutically relevant agents.[1][2] The presence of the Boc (tert-butyloxycarbonyl) protecting group facilitates its use in multi-step syntheses, particularly peptide synthesis, by offering stable, acid-labile protection of the amino functionality.[] The 3-hydroxyphenyl moiety provides a handle for further functionalization or for mimicking tyrosine-like residues.

The efficient and stereoselective synthesis of this compound is therefore of significant interest to researchers in the pharmaceutical and life sciences industries. This guide provides a comparative analysis of two distinct synthetic strategies: a direct Aza-Michael addition approach and a more sophisticated asymmetric hydrogenation route. We will delve into the experimental protocols, mechanistic underpinnings, and performance metrics of each pathway to provide a comprehensive resource for selecting the optimal method based on specific research and development needs.

Route 1: Direct Synthesis via Aza-Michael Addition

This strategy represents a highly convergent and atom-economical approach. It involves the direct conjugate addition of 3-aminophenol to methyl acrylate, followed by the protection of the resulting secondary amine with a Boc group. This route is particularly attractive for its operational simplicity and use of readily available starting materials.

Strategic Workflow

The two-step sequence begins with the formation of the carbon-nitrogen bond through a Michael-type reaction, followed by a standard protection step.

cluster_0 Route 1: Aza-Michael Addition 3-Aminophenol 3-Aminophenol Intermediate_Amine Methyl 3-((3-hydroxyphenyl)amino)propanoate 3-Aminophenol->Intermediate_Amine Aza-Michael Addition Methyl Acrylate Methyl Acrylate Methyl Acrylate->Intermediate_Amine Target_Molecule_1 This compound Intermediate_Amine->Target_Molecule_1 Boc Protection Boc2O Di-tert-butyl dicarbonate Boc2O->Target_Molecule_1

Caption: Workflow for the Aza-Michael addition route.

Detailed Experimental Protocol

Step A: Synthesis of Methyl 3-((3-hydroxyphenyl)amino)propanoate

  • To a 100 mL round-bottom flask, add 3-aminophenol (5.45 g, 50 mmol) and isopropanol (25 mL). Stir the mixture until the solid is fully dissolved.

  • Add methyl acrylate (5.4 mL, 60 mmol, 1.2 equiv) to the solution.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 82°C). Maintain reflux for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4][5]

  • After completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the product as a viscous oil.

Step B: Synthesis of this compound

  • Dissolve the crude methyl 3-((3-hydroxyphenyl)amino)propanoate (approx. 50 mmol) in a mixture of 1,4-dioxane (50 mL) and water (25 mL) in a 250 mL round-bottom flask.

  • Add potassium carbonate (K₂CO₃, 10.35 g, 75 mmol, 1.5 equiv) to the solution.

  • Add di-tert-butyl dicarbonate (Boc₂O, 13.1 g, 60 mmol, 1.2 equiv) portion-wise over 15 minutes while stirring vigorously at room temperature.[6]

  • Continue stirring at room temperature for 5-8 hours, monitoring the reaction by TLC until the starting amine is consumed.

  • Once complete, add water (100 mL) and extract the mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by flash column chromatography (ethyl acetate/hexanes) to yield the final product.

Mechanistic Discussion

The first step is a classic Aza-Michael addition, a type of conjugate addition. The lone pair of electrons on the nitrogen atom of 3-aminophenol acts as a nucleophile, attacking the electron-deficient β-carbon of methyl acrylate. This reaction is often facilitated by a protic solvent which can help to stabilize the transition state and facilitate proton transfer to generate the final product. The second step involves the nucleophilic attack of the secondary amine onto one of the carbonyl carbons of di-tert-butyl dicarbonate, leading to the formation of a stable carbamate (Boc group) and the release of tert-butanol and carbon dioxide as byproducts.[]

Route 2: Asymmetric Hydrogenation of a Prochiral Enamide

This pathway is a premier example of modern asymmetric catalysis, capable of producing the target molecule with very high enantiomeric purity. The strategy involves the synthesis of a prochiral β-(acylamino)acrylate precursor, followed by a stereoselective reduction of the carbon-carbon double bond using a chiral rhodium catalyst.

Strategic Workflow

This multi-step route requires the initial preparation of an enamide substrate, which is then subjected to the key asymmetric hydrogenation step.

cluster_1 Route 2: Asymmetric Hydrogenation Aldehyde 3-Hydroxybenzaldehyde Enamide Prochiral β-(Boc-amino)acrylate Precursor Aldehyde->Enamide Horner-Wadsworth-Emmons Reaction Amide N-Boc-2-phosphonoglycine trimethyl ester Amide->Enamide Target_Molecule_2 (S)-Methyl 3-(Boc-amino)-3- (3-hydroxyphenyl)propanoate Enamide->Target_Molecule_2 Asymmetric Hydrogenation H2 H₂ Gas H2->Target_Molecule_2 Catalyst Chiral Rh-catalyst (e.g., Rh-Me-DuPhos) Catalyst->Target_Molecule_2

Caption: Workflow for the asymmetric hydrogenation route.

Detailed Experimental Protocol

Step A: Synthesis of Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)acrylate (Prochiral Precursor)

  • In a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-2-(dimethoxyphosphoryl)glycine methyl ester (15.6 g, 50 mmol) in anhydrous tetrahydrofuran (THF, 100 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 g, 55 mmol, 1.1 equiv) portion-wise, ensuring the temperature remains below 5°C. Stir for 30 minutes at 0°C.

  • Add a solution of 3-hydroxybenzaldehyde (6.1 g, 50 mmol) in anhydrous THF (20 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).

  • Extract the mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to yield the desired prochiral enamide precursor, typically as a mixture of E/Z isomers.

Step B: Rhodium-Catalyzed Asymmetric Hydrogenation

  • In a high-pressure hydrogenation vessel, dissolve the enamide precursor (14.75 g, 50 mmol) in degassed toluene (100 mL).

  • In a separate glovebox, prepare the catalyst by dissolving [Rh(COD)₂]BF₄ (50.7 mg, 0.125 mmol, 0.25 mol%) and (S,S)-Me-DuPhos (61.3 mg, 0.138 mmol, 0.275 mol%) in degassed toluene (10 mL). Stir for 20 minutes to allow for complex formation.

  • Transfer the catalyst solution to the hydrogenation vessel via cannula.

  • Seal the vessel, purge several times with hydrogen gas (H₂), and then pressurize to 40 psi.[7]

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Carefully vent the vessel and purge with nitrogen.

  • Concentrate the reaction mixture under reduced pressure. The crude product can be purified by passing it through a short plug of silica gel to remove the catalyst, followed by crystallization or further chromatographic purification if necessary.

Mechanistic Discussion

The synthesis of the precursor utilizes the Horner-Wadsworth-Emmons reaction, where a stabilized phosphonate ylide reacts with an aldehyde to form an alkene, in this case, the desired β-(acylamino)acrylate.[8] The key step, asymmetric hydrogenation, proceeds via a well-established catalytic cycle.[9][10] The chiral Rh-diphosphine catalyst coordinates to the double bond of the substrate in a stereospecific manner. Oxidative addition of H₂ to the rhodium center, followed by migratory insertion and reductive elimination, delivers the two hydrogen atoms to one face of the double bond, thereby establishing the new stereocenter with high fidelity. The chirality of the diphosphine ligand (e.g., Me-DuPhos) dictates the facial selectivity of the hydrogenation.[9]

Comparative Analysis

The choice between these two synthetic routes depends heavily on the specific goals of the synthesis, such as desired scale, cost constraints, and the requirement for stereochemical purity.

Quantitative Data Summary
MetricRoute 1: Aza-Michael AdditionRoute 2: Asymmetric Hydrogenation
Overall Yield 60-75% (estimated)70-85% (literature-based)[7][9]
Stereoselectivity (ee) Racemic (0% ee)>98% ee (typical)[9]
Number of Steps 22 (from aldehyde)
Starting Materials 3-Aminophenol, Methyl Acrylate, Boc₂O3-Hydroxybenzaldehyde, Phosphonate Reagent, Rh-catalyst, Chiral Ligand
Reagent Cost LowHigh (due to Rh-catalyst and chiral ligand)
Reaction Conditions Reflux (Step 1), Room Temp (Step 2)0°C to RT (Step 1), RT, 40 psi H₂ (Step 2)
Key Equipment Standard GlasswareStandard Glassware, High-Pressure Hydrogenator
Safety Considerations Methyl acrylate is a lachrymator.Use of NaH (flammable), H₂ gas (flammable/explosive).
Discussion and Recommendations

Route 1 (Aza-Michael Addition) is the superior choice for producing racemic material, for initial screening purposes, or when enantiomeric purity is not a primary concern.

  • Advantages: Its primary strengths are its operational simplicity, low cost of starting materials, and avoidance of specialized equipment or pyrophoric reagents like sodium hydride. The procedure is robust and easily scalable.

  • Disadvantages: The most significant drawback is the complete lack of stereocontrol, yielding a racemic mixture. If a single enantiomer is required, an additional, often inefficient, resolution step (e.g., enzymatic resolution or chiral chromatography) would be necessary, which would lower the overall yield and increase costs.[11][12]

Route 2 (Asymmetric Hydrogenation) is the definitive method for accessing enantiomerically pure this compound.

  • Advantages: This route provides exceptional enantioselectivity, often exceeding 98% ee, directly affording the desired chiral product without a resolution step.[7][9] The yields are generally high and the conditions are relatively mild.

  • Disadvantages: The main barriers to this approach are the high cost and sensitivity of the rhodium precursor and the chiral phosphine ligand. The synthesis also requires specialized equipment for handling pressurized hydrogen gas and inert atmosphere techniques for the precursor synthesis, making it more technically demanding.

References

Unambiguous Structural Verification: A Comparative Guide to the Crystallographic Validation of Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of successful research and development. In the synthesis of novel chemical entities, particularly those with chiral centers and multiple functional groups like Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate, absolute structural confirmation is paramount. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography against other common analytical techniques for the structural validation of this important building block. We will delve into the causality behind experimental choices and present supporting data to demonstrate the authoritative power of X-ray crystallography.

The Imperative for Certainty: Structural Complexity of the Target Molecule

This compound possesses several key structural features that necessitate a robust analytical approach for confirmation:

  • A Chiral Center: The stereochemistry at the C3 position is critical for its intended biological activity and for the synthesis of enantiomerically pure downstream compounds.

  • Multiple Rotatable Bonds: The molecule's conformational flexibility can complicate analysis by solution-state methods.

  • Key Functional Groups: The presence and connectivity of the Boc-protecting group, the methyl ester, and the hydroxyl group on the phenyl ring must be definitively established.

While several analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to provide a complete and unambiguous three-dimensional picture of the molecule as it exists in the solid state.

A Head-to-Head Comparison: X-ray Crystallography vs. Other Spectroscopic Techniques

To illustrate the definitive nature of X-ray crystallography, we will compare its capabilities with those of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Analytical TechniqueInformation ProvidedStrengthsLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, intermolecular interactions, and crystal packing.Unambiguous determination of the complete molecular structure. Provides absolute configuration.Requires a single, high-quality crystal, which can be challenging to obtain. Provides solid-state conformation, which may differ from solution.
NMR Spectroscopy (¹H, ¹³C, 2D) Connectivity of atoms (through-bond correlations), chemical environment of nuclei, and relative stereochemistry.Excellent for determining the carbon-hydrogen framework and diastereomeric ratios in solution. Non-destructive.Does not directly provide bond lengths or angles. Absolute stereochemistry determination is often indirect. Overlapping signals can complicate interpretation in complex molecules.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can suggest structural motifs.Highly sensitive, requiring minimal sample. Confirms molecular formula.Does not provide information on stereochemistry or the precise arrangement of atoms. Isomers often cannot be distinguished.
FTIR Spectroscopy Presence of specific functional groups based on their vibrational frequencies.Fast and simple method for identifying key functional groups (e.g., C=O, N-H, O-H).Provides limited information on the overall molecular structure and no information on stereochemistry.

The Gold Standard: Validation by Single-Crystal X-ray Crystallography

The power of X-ray crystallography lies in its ability to generate a precise and verifiable model of the molecule. This process involves a self-validating system of data collection, structure solution, and refinement.

Experimental Workflow: From Powder to Picture

The journey from a synthesized powder to a fully validated crystal structure follows a meticulous workflow. The following diagram illustrates the key stages:

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesize Synthesis of Target Compound Purify Purification (e.g., Column Chromatography) Synthesize->Purify Crystallize Crystal Growth (e.g., Slow Evaporation) Purify->Crystallize Mount Crystal Mounting Crystallize->Mount Diffract X-ray Diffraction Data Collection Mount->Diffract Process Data Integration & Scaling Diffract->Process Solve Structure Solution (e.g., Direct Methods) Process->Solve Refine Structure Refinement Solve->Refine Validate Structure Validation (e.g., PLATON) Refine->Validate

Caption: Workflow for X-ray Crystal Structure Determination.

Detailed Experimental Protocol

1. Synthesis and Crystallization:

The target molecule, this compound, can be synthesized through established methods, for instance, by the reaction of 3-aminophenol with a suitable acrylate derivative followed by Boc-protection and esterification. For the purpose of this guide, we will consider a closely related analog, Methyl 3-[(tert-butoxycarbonyl)amino]benzoate , for which high-quality crystallographic data is available.[1]

  • Synthesis: 3-aminobenzoic acid is reacted with di-tert-butyl dicarbonate in the presence of a base. The resulting Boc-protected acid is then esterified using methanol and a catalyst like thionyl chloride.[1]

  • Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in a mixture of solvents like ethyl acetate and petroleum ether.[1]

2. Data Collection:

A suitable single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

3. Structure Solution and Refinement:

The collected diffraction data is used to solve the phase problem and generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data. This iterative process minimizes the difference between the observed and calculated structure factors, quantified by the R-factor. A low R-factor (typically < 0.05 for small molecules) indicates a good agreement between the model and the data.

Analysis of Crystallographic Data: A Case Study

For our analog, Methyl 3-[(tert-butoxycarbonyl)amino]benzoate, the crystallographic analysis provides a wealth of structural information.[1]

Table 1: Key Crystallographic Data and Refinement Parameters

ParameterValueSignificance
Chemical FormulaC₁₃H₁₇NO₄Confirms elemental composition.
Crystal SystemMonoclinicDescribes the basic symmetry of the crystal lattice.
Space GroupP2₁/cDefines the symmetry operations within the unit cell.
a, b, c (Å)a = 11.45, b = 10.65, c = 11.52Unit cell dimensions.
β (°)108.9Angle of the unit cell.
R-factor (R₁)0.045Low value indicates a high-quality refinement and a reliable structure.
Goodness-of-Fit (S)1.05A value close to 1 suggests a good model and appropriate data weighting.

Key Structural Features Validated by X-ray Crystallography:

  • Molecular Conformation: The analysis reveals a near-coplanar arrangement between the aromatic ring and the amide group, with a linking angle of 170.99(17)°. The amide-carbamate conformation is an extended transoid form, which facilitates intermolecular hydrogen bonding.[1]

  • Intermolecular Interactions: The crystal packing is stabilized by a network of N—H⋯O and C—H⋯O hydrogen bonds, forming inversion dimers. These dimers are further linked into supramolecular layers. Aromatic π–π stacking interactions also contribute to the overall crystal architecture.[1]

  • Unambiguous Connectivity: The 3D model unequivocally confirms the connectivity of all atoms, including the Boc group to the nitrogen, the methyl ester, and the substitution pattern on the phenyl ring.

The following diagram illustrates the logical flow of structure validation in X-ray crystallography:

validation_flow Data Diffraction Data (Intensities & Angles) Refinement Least-Squares Refinement Data->Refinement Model Initial Structural Model (Atomic Positions) Model->Refinement R_factor R-factor Calculation Refinement->R_factor R_factor->Refinement Model Adjustment Validation Final Validated Structure (CIF File) R_factor->Validation Convergence

Caption: Logical flow of crystallographic structure validation.

Conclusion: The Definitive Answer

While techniques like NMR, MS, and FTIR are indispensable tools in the chemist's arsenal for structural elucidation, they provide circumstantial evidence. For a molecule with the structural complexity of this compound, where absolute stereochemistry, conformation, and intermolecular interactions are critical, single-crystal X-ray crystallography provides the definitive and unambiguous answer. The rigorous and self-validating nature of the crystallographic experiment, from data collection to refinement and validation, establishes it as the gold standard for structural verification in modern chemical research and drug development.

References

A Comparative Guide to Boc vs. Fmoc Protection for 3-amino-3-(3-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex peptides and pharmaceutical intermediates, the strategic use of protecting groups is paramount to achieving high yields and purity. The choice between the two most prominent α-amino protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), can significantly influence the outcome of a synthetic route. This guide provides an in-depth, objective comparison of Boc and Fmoc protection strategies specifically for 3-amino-3-(3-hydroxyphenyl)propanoate, a non-canonical amino acid of interest in medicinal chemistry.[1][2] We will delve into the causality behind experimental choices, present detailed protocols for a head-to-head comparison, and provide data-driven insights to inform your selection process.

The Principle of Orthogonality: A Tale of Two Chemistries

The cornerstone of modern peptide synthesis is the principle of orthogonal protection, which allows for the selective removal of one type of protecting group in the presence of others.[3][4] This is crucial when dealing with multifunctional molecules like 3-amino-3-(3-hydroxyphenyl)propanoate, which possesses a primary amine, a carboxylic acid, and a phenolic hydroxyl group.

The fundamental difference between Boc and Fmoc protection lies in their cleavage conditions:

  • Boc (tert-butyloxycarbonyl): This protecting group is acid-labile and is typically removed using moderately strong acids like trifluoroacetic acid (TFA).[5][6]

  • Fmoc (9-fluorenylmethyloxycarbonyl): In contrast, the Fmoc group is base-labile and is cleaved under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent.[7][8]

This orthogonality is the basis for the two major strategies in solid-phase peptide synthesis (SPPS): Boc/Bzl and Fmoc/tBu.[4][9] The choice between them has significant implications for the overall synthetic strategy, especially concerning the stability of other protecting groups and potential side reactions.

Head-to-Head Comparison: Boc vs. Fmoc for 3-amino-3-(3-hydroxyphenyl)propanoate

While both Boc and Fmoc protection strategies are viable, their performance with 3-amino-3-(3-hydroxyphenyl)propanoate can differ. The presence of the phenolic hydroxyl group introduces a key variable that must be considered.

FeatureBoc ProtectionFmoc Protection
Deprotection Condition Acidic (e.g., TFA in DCM)Basic (e.g., 20% Piperidine in DMF)
Orthogonality Orthogonal to base-labile groupsOrthogonal to acid-labile groups
Potential Side Reactions O-protection of the phenolic hydroxyl groupFormation of dibenzofulvene adducts upon deprotection
Automation Friendliness Less common in modern automated synthesizersHighly amenable to automated SPPS
Cost of Reagents Generally less expensiveCan be more expensive

Experimental Protocols for a Comparative Study

To provide a framework for an objective comparison, we present detailed, step-by-step methodologies for the Boc and Fmoc protection of methyl 3-amino-3-(3-hydroxyphenyl)propanoate.

Experimental Workflow

G cluster_0 Starting Material cluster_1 Boc Protection cluster_2 Fmoc Protection cluster_3 Analysis SM Methyl 3-amino-3-(3-hydroxyphenyl)propanoate Boc_reagents Boc2O, Base (e.g., TEA or NaHCO3) Solvent (e.g., THF/Water) SM->Boc_reagents Path 1 Fmoc_reagents Fmoc-OSu, Base (e.g., NaHCO3) Solvent (e.g., Dioxane/Water) SM->Fmoc_reagents Path 2 Boc_reaction Reaction at RT Boc_reagents->Boc_reaction Boc_workup Aqueous Workup & Extraction Boc_reaction->Boc_workup Boc_purification Column Chromatography Boc_workup->Boc_purification Boc_product Boc-protected product Boc_purification->Boc_product Analysis Yield, Purity (HPLC, NMR), Stability Studies Boc_product->Analysis Fmoc_reaction Reaction at RT Fmoc_reagents->Fmoc_reaction Fmoc_workup Aqueous Workup & Extraction Fmoc_reaction->Fmoc_workup Fmoc_purification Column Chromatography Fmoc_workup->Fmoc_purification Fmoc_product Fmoc-protected product Fmoc_purification->Fmoc_product Fmoc_product->Analysis

Caption: Comparative workflow for Boc and Fmoc protection.

Protocol 1: Boc Protection
  • Dissolution: Dissolve methyl 3-amino-3-(3-hydroxyphenyl)propanoate (1 equivalent) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Basification: Add sodium bicarbonate (NaHCO3, 2 equivalents) to the solution and stir until dissolved.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in THF dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, remove the THF under reduced pressure. Dilute the aqueous residue with water and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to yield the N-Boc protected product.

Protocol 2: Fmoc Protection
  • Dissolution: Dissolve methyl 3-amino-3-(3-hydroxyphenyl)propanoate (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium carbonate (Na₂CO₃) solution.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu, 1.05 equivalents) portion-wise over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Workup: After completion, pour the reaction mixture into ice-cold water and acidify to pH 2-3 with 1M hydrochloric acid (HCl).

  • Extraction: Extract the product with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to obtain the N-Fmoc protected product.

Predicted Outcomes and Discussion

Yield and Purity

Both protection strategies are expected to yield the desired products in good to excellent yields. However, the purification process might be more challenging for the Boc-protected compound due to the potential formation of a di-protected species where the phenolic hydroxyl group is also acylated.

Side Reactions
  • Boc Protection: The primary concern is the potential for O-acylation of the phenolic hydroxyl group to form a tert-butyl carbonate. While amines are generally more nucleophilic than phenols, under certain conditions, especially with the use of a strong base or a catalyst like 4-dimethylaminopyridine (DMAP), O-protection can occur.[10] To favor N-protection, it is advisable to use a mild base like NaHCO₃ and avoid elevated temperatures.[10]

  • Fmoc Protection: The Fmoc protection itself is generally clean. The main consideration arises during the deprotection step. The cleavage of the Fmoc group generates dibenzofulvene, a reactive species that can form adducts with the newly liberated amine or other nucleophiles.[7] Therefore, a scavenger, typically the piperidine used for deprotection, is essential to trap this byproduct.[7]

Stability and Deprotection

The following diagram illustrates the orthogonal deprotection pathways.

G cluster_0 Protected Amino Acid cluster_1 Boc Deprotection cluster_2 Fmoc Deprotection Start N-Protected-3-amino-3- (3-hydroxyphenyl)propanoate Boc_deprotect TFA / DCM Start->Boc_deprotect If Boc-protected Fmoc_deprotect 20% Piperidine / DMF Start->Fmoc_deprotect If Fmoc-protected Boc_product Free Amine Boc_deprotect->Boc_product Acidolysis Fmoc_product Free Amine Fmoc_deprotect->Fmoc_product Base-induced β-elimination

Caption: Orthogonal deprotection of Boc and Fmoc groups.

For the target molecule, the acid-labile Boc group can be removed with TFA without affecting an acid-stable protecting group on the phenol (if one were used). Conversely, the base-labile Fmoc group can be removed with piperidine, leaving acid-labile protecting groups, such as a tert-butyl ether on the phenol, intact.[3]

Conclusion and Recommendations

The choice between Boc and Fmoc protection for 3-amino-3-(3-hydroxyphenyl)propanoate depends on the overall synthetic strategy.

  • Fmoc protection is generally the preferred method in modern solid-phase peptide synthesis due to its milder deprotection conditions, which are compatible with a wider range of sensitive functional groups and linkers.[11][] Its high amenability to automation is also a significant advantage.[13]

  • Boc protection remains a robust and valuable alternative, particularly in solution-phase synthesis or for specific applications where acid-lability is desired. [][14] However, careful optimization of reaction conditions is necessary to avoid O-protection of the phenolic hydroxyl group.

For researchers incorporating this amino acid into larger peptides via SPPS, the Fmoc strategy is highly recommended . For solution-phase synthesis of small molecules, the Boc strategy can be more cost-effective , provided that chemoselectivity for N-protection is ensured.

References

A Comparative Guide to the Biological Activity of Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of β-Amino Acid Scaffolds

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both structural diversity and significant biological activity is paramount. Among these, β-amino acids and their derivatives have garnered considerable attention.[1] Their unique structural features, which include an additional carbon in the backbone compared to their α-amino acid counterparts, confer increased metabolic stability and the ability to form unique secondary structures. This guide focuses on a specific derivative, methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate, and explores its potential biological activities through a comparative analysis with structurally related compounds that have been investigated for their therapeutic properties. While direct experimental data on the title compound is emerging, we can infer its potential applications by examining the established biological profiles of similar molecules, particularly in the realms of anticancer and antimicrobial activities.[2][3]

This guide will provide an in-depth comparison of the biological activities of derivatives of 3-aminopropanoic acid, supported by experimental data from the scientific literature. We will delve into the methodologies used to assess these activities, offering detailed protocols for key assays. Furthermore, we will visualize the relationships between structure and activity and outline the experimental workflows for evaluating novel compounds in this chemical class.

Synthesis of the Core Scaffold: this compound

The synthesis of the core molecule, this compound, is a crucial first step in exploring its biological potential. While various synthetic routes exist for β-amino esters, a common approach involves the reaction of a corresponding β-amino acid with methanol in the presence of an acid catalyst to facilitate esterification. The Boc (tert-butyloxycarbonyl) protecting group is typically introduced to the amino group to prevent unwanted side reactions during synthesis and can be readily removed under acidic conditions when required.

A plausible synthetic pathway could start from 3-(3-hydroxyphenyl)-DL-alanine, which can be esterified to the corresponding methyl ester.[4] Subsequently, the amino group can be protected with a Boc group. Alternatively, a Michael addition reaction using a nucleophilic amine with methyl acrylate, followed by modifications to introduce the hydroxyl group on the phenyl ring, represents another viable synthetic strategy.[5] The synthesis of related N-(4-hydroxyphenyl)-β-alanine derivatives has been well-documented, involving the reaction of 4-aminophenol with methyl acrylate.[6]

Comparative Biological Activity: A Data-Driven Analysis

While specific biological activity data for this compound is not extensively available in the public domain, we can draw strong parallels from studies on closely related analogs. The presence of the 3-hydroxyphenyl group and the β-amino acid backbone are key pharmacophoric features that suggest potential anticancer and antimicrobial properties.

Anticancer and Antioxidant Properties

Recent studies have highlighted the anticancer and antioxidant potential of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.[2][7][8][9][10] A series of these compounds were evaluated for their ability to reduce the viability of A549 non-small cell lung cancer cells.[2][8][9][10] Notably, certain derivatives demonstrated significant cytotoxic effects and were also able to suppress cancer cell migration in vitro.[2][8][9] The antioxidant properties of these compounds, attributed to the phenolic hydroxyl group, are also of interest, as reactive oxygen species (ROS) play a crucial role in cancer pathogenesis.[2][7][8][9][10]

Table 1: Anticancer Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives against A549 Lung Cancer Cells [2]

CompoundSubstitution on Phenyl RingA549 Cell Viability (%) at 100 µM
12 1-naphthyl42.1
20 2-furyl~50 (IC50)
21 Not specified~50 (IC50)
22 Not specified~50 (IC50)
29 4-NO₂31.2

This data is extracted from a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives and is presented here for comparative purposes.

The data suggests that substitutions on the phenyl ring significantly influence the anticancer activity. For instance, the presence of a 4-nitro group (compound 29) resulted in a substantial reduction in cell viability.[2] This structure-activity relationship (SAR) provides a rationale for synthesizing and testing derivatives of this compound with various substitutions to optimize their potential anticancer effects.

Antimicrobial Activity

The β-amino acid scaffold is a known feature in a variety of antimicrobial agents.[1][3][11] Cationic antimicrobial β-amino acid derivatives have been synthesized and shown to possess high potency against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3] These small molecules are designed to mimic the action of larger antimicrobial peptides by disrupting bacterial membranes.[3]

The structural similarity of this compound to these antimicrobial β-amino acid derivatives suggests that it and its derivatives could also exhibit antimicrobial properties. The phenolic hydroxyl group, in particular, is a common feature in natural and synthetic antimicrobial compounds.

Table 2: Antimicrobial Activity of a Cationic β²,²-amino Acid Derivative [3]

MicroorganismMIC (µM)
Staphylococcus aureus3.8
MRSA3.8
MRSE3.8
Escherichia coli7.7

This data is from a study on potent achiral cationic β²,²-amino acid derivatives and is presented as a reference for the potential antimicrobial activity of β-amino acid derivatives.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound and its derivatives, standardized and robust in vitro assays are essential. The following section provides detailed, step-by-step methodologies for assessing anticancer and antimicrobial activities.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).[12]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[12]

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for Anticancer Compound Evaluation

G cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Methyl 3-(Boc-amino)-3- (3-hydroxyphenyl)propanoate Derivatives cell_culture Culturing of Cancer Cell Lines (e.g., A549) synthesis->cell_culture Test Compounds mtt_assay MTT Cell Viability Assay cell_culture->mtt_assay ic50 Determination of IC50 Values mtt_assay->ic50 Data Analysis migration_assay Cell Migration/Invasion Assays ic50->migration_assay Prioritize Potent Compounds ros_assay Reactive Oxygen Species (ROS) Measurement ic50->ros_assay enzyme_inhibition Enzyme Inhibition Assays ic50->enzyme_inhibition

Caption: Experimental workflow for evaluating novel anticancer compounds.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a widely used method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13][14]

Protocol:

  • Preparation of Bacterial Inoculum: Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate them into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.[12]

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth medium only). Seal the plate and incubate at 37°C for 16-20 hours.[12][13]

  • Determination of MIC: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[12][13]

Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Microtiter Plate inoculum->inoculation compound_dilution Prepare Serial Dilutions of Test Compound compound_dilution->inoculation incubation Incubate at 37°C for 16-20 hours inoculation->incubation read_results Visually Inspect for Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for the Broth Microdilution Assay.

Potential Mechanisms of Action and Future Directions

The biological activities of 3-aminopropanoic acid derivatives are likely mediated by their interaction with specific cellular targets.

Anticancer Mechanism

The anticancer effects of hydroxyphenyl-containing compounds may involve the modulation of cellular signaling pathways related to cell proliferation and survival.[7] The antioxidant properties of the phenolic group could also play a role by mitigating oxidative stress, which is often elevated in cancer cells.[7] Future studies should investigate the specific molecular targets of these compounds.

Proposed Anticancer Signaling Pathway

G Compound Methyl 3-(Boc-amino)-3- (3-hydroxyphenyl)propanoate Derivative ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenges Proliferation Cell Proliferation & Survival Compound->Proliferation Inhibits Apoptosis Apoptosis Compound->Apoptosis Induces ROS->Proliferation Promotes Proliferation->Apoptosis Inhibits

Caption: Proposed antioxidant mechanism of hydroxyphenyl derivatives.

Antimicrobial Mechanism

For antimicrobial activity, the primary mechanism for cationic β-amino acid derivatives is believed to be the disruption of the bacterial cell membrane integrity.[3] This leads to leakage of cellular contents and ultimately cell death. The amphipathic nature of these molecules, with both hydrophobic and charged regions, facilitates their insertion into the lipid bilayer of bacterial membranes.

Conclusion and Outlook

While direct experimental evidence for the biological activity of this compound is still forthcoming, a comparative analysis with structurally similar compounds provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the β-amino acid scaffold and the 3-hydroxyphenyl moiety are promising features for both anticancer and antimicrobial activities. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of this compound and its derivatives. Future research should focus on the synthesis of a library of derivatives with diverse substitutions to establish clear structure-activity relationships and to identify lead compounds for further preclinical development.

References

A Senior Application Scientist's Guide to Assessing the Enantiomeric Excess of Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and purification of chiral molecules. This guide provides an in-depth comparison of analytical techniques for assessing the enantiomeric purity of methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate, a key intermediate in the synthesis of various pharmaceutical compounds. We will delve into the theoretical underpinnings, practical considerations, and experimental protocols for the most relevant methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using a chiral derivatizing agent.

The Criticality of Enantiomeric Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] Therefore, regulatory bodies demand strict control over the stereochemical purity of drug substances. The accurate measurement of enantiomeric excess, which quantifies the predominance of one enantiomer over the other, is paramount.[2][3]

Comparative Analysis of Key Methodologies

The choice of analytical technique for determining enantiomeric excess depends on several factors, including the properties of the analyte, the required accuracy and sensitivity, sample throughput, and available instrumentation. Here, we compare three powerful methods for the analysis of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for enantiomeric separations, relying on the differential interaction of enantiomers with a chiral stationary phase (CSP).[4] For Boc-protected amino acid derivatives, polysaccharide-based CSPs are often the first choice due to their broad applicability and excellent resolving power.[5][6]

Why it Works: The Principle of Chiral Recognition

The separation of enantiomers on a CSP is a result of the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. These complexes have different energies of formation and, consequently, different retention times on the column, allowing for their separation.[7]

// Styling h_pump [fillcolor="#4285F4", fontcolor="#FFFFFF"]; h_injector [fillcolor="#4285F4", fontcolor="#FFFFFF"]; h_column [fillcolor="#EA4335", fontcolor="#FFFFFF"]; h_detector [fillcolor="#4285F4", fontcolor="#FFFFFF"]; d_calculate [fillcolor="#34A853", fontcolor="#FFFFFF"]; } dot Figure 1: Workflow for Chiral HPLC Analysis.

Experimental Protocol: Chiral HPLC

  • Column Selection: A polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose phenylcarbamates, is recommended.[4] A common choice would be a CHIRALPAK® series column.

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of hexane and a polar modifier like isopropanol or ethanol.[4] The ratio is optimized to achieve the best separation.

  • Sample Preparation: Accurately weigh and dissolve the sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[4]

    • Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful alternative to HPLC, offering several advantages, including faster analysis times and reduced solvent consumption.[8] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

Why it's a Strong Contender: The SFC Advantage

The low viscosity and high diffusivity of supercritical fluids lead to higher efficiency and faster separations compared to liquid chromatography.[8] For chiral separations, this often translates to better resolution in a shorter timeframe. SFC is also considered a "greener" technique due to the significant reduction in organic solvent usage.[9]

// Styling sfc_pump [fillcolor="#4285F4", fontcolor="#FFFFFF"]; sfc_injector [fillcolor="#4285F4", fontcolor="#FFFFFF"]; sfc_column [fillcolor="#EA4335", fontcolor="#FFFFFF"]; sfc_detector [fillcolor="#4285F4", fontcolor="#FFFFFF"]; d_calculate_sfc [fillcolor="#34A853", fontcolor="#FFFFFF"]; } dot Figure 2: Workflow for Chiral SFC Analysis.

Experimental Protocol: Chiral SFC

  • Column Selection: Polysaccharide-based CSPs are also highly effective in SFC.[10]

  • Mobile Phase: The mobile phase typically consists of supercritical CO₂ and a polar co-solvent, such as methanol or ethanol, often with a small amount of an additive to improve peak shape.

  • Sample Preparation: Dissolve the sample in the co-solvent at a concentration of approximately 1 mg/mL and filter.

  • Chromatographic Conditions:

    • Co-solvent Gradient: A gradient of the co-solvent is often used to optimize the separation.

    • Flow Rate: 2-5 mL/min

    • Back Pressure: 100-200 bar

    • Temperature: 35-45 °C

    • Detection: UV detection.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas as described for HPLC.

NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Acid)

The Rationale: From Indistinguishable to Differentiable

Enantiomers are indistinguishable in an achiral NMR solvent because they have identical chemical and physical properties. By reacting them with a single enantiomer of a chiral derivatizing agent, a pair of diastereomers is formed. Diastereomers have different physical properties and, crucially, different NMR spectra, enabling the determination of their relative concentrations.[16][17]

// Styling r_sample [fillcolor="#FBBC05", fontcolor="#202124"]; r_react [fillcolor="#FBBC05", fontcolor="#202124"]; n_acquire [fillcolor="#4285F4", fontcolor="#FFFFFF"]; d_calculate_nmr [fillcolor="#34A853", fontcolor="#FFFFFF"]; } dot Figure 3: Workflow for NMR Analysis with Mosher's Acid.

Experimental Protocol: Mosher's Amide Formation and NMR Analysis

  • Derivatization:

    • In a clean, dry NMR tube, dissolve a known amount of the this compound sample.

    • Add a slight excess of (R)-Mosher's acid chloride.[18]

    • Add a suitable deuterated solvent (e.g., CDCl₃) and a small amount of a non-nucleophilic base (e.g., pyridine) to facilitate the reaction.

    • Allow the reaction to proceed to completion. The reaction forms diastereomeric Mosher's amides at the amino group.

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the resulting mixture.

  • Data Analysis:

    • Identify a well-resolved signal that is diastereotopic (i.e., has different chemical shifts for the two diastereomers). Protons close to the newly formed stereocenter are often good candidates.

    • Carefully integrate the corresponding signals for each diastereomer.

    • The enantiomeric excess is calculated from the integral values: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100.

Performance Comparison

FeatureChiral HPLCChiral SFCNMR with Mosher's Acid
Principle Differential interaction with a chiral stationary phase.[4]Differential interaction with a chiral stationary phase in a supercritical fluid mobile phase.[8]Formation of diastereomers with a chiral derivatizing agent, followed by NMR analysis.[13][14]
Analysis Time Moderate (typically 10-30 minutes).Fast (typically <10 minutes).[8]Moderate (reaction time + NMR acquisition).
Solvent Consumption High.Low (primarily CO₂).[9]Very low.
Sensitivity High.High.Lower than chromatographic methods.
Method Development Can be time-consuming.Generally faster than HPLC.Relatively straightforward if a suitable derivatizing agent is available.
Confirmation Provides a direct measure of enantiomeric purity.Provides a direct measure of enantiomeric purity.Provides an independent confirmation of enantiomeric purity.
Instrumentation Standard HPLC with a chiral column.Specialized SFC system.Standard NMR spectrometer.

Conclusion and Recommendations

For routine, high-throughput analysis of the enantiomeric excess of this compound, Chiral SFC is the recommended technique due to its speed and reduced environmental impact. Chiral HPLC remains a robust and widely accessible alternative. NMR spectroscopy with a chiral derivatizing agent serves as an excellent orthogonal method for confirmation of results and is particularly useful when chromatographic methods are challenging or unavailable. The choice of the most appropriate method will ultimately be guided by the specific needs of the laboratory and the stage of the drug development process.

References

A Comparative Guide to Catalysts for the Asymmetric Synthesis of Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral β-Amino Acids

Optically active β-amino acids are cornerstone chiral building blocks in modern drug discovery and development. Their incorporation into peptidomimetics can induce stable secondary structures and confer resistance to enzymatic degradation.[1][2] Specifically, the title compound, methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate, is a valuable intermediate for the synthesis of various pharmacologically active molecules, leveraging its bifunctional nature with a protected amine and a phenolic hydroxyl group amenable to further derivatization.

The critical challenge in its synthesis lies in the stereoselective construction of the C3 stereocenter. This guide provides an in-depth comparative analysis of leading catalytic systems for the asymmetric synthesis of this target molecule, focusing on organocatalytic and transition-metal-catalyzed approaches. We will delve into the mechanistic rationale behind catalyst selection, present comparative performance data from analogous systems, and provide detailed experimental protocols to enable researchers to implement these state-of-the-art methodologies.

I. Organocatalysis: The Rise of Bifunctional Thioureas in Asymmetric Mannich Reactions

The most direct and atom-economical approach to the carbon skeleton of the target molecule is the asymmetric Mannich reaction. Organocatalysis, particularly with bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously, has emerged as a powerful strategy.[3][4] Among these, Cinchona alkaloid-derived thioureas have shown exceptional efficacy in catalyzing the addition of soft nucleophiles, such as malonates, to N-Boc protected imines.[3][4]

Causality of Catalyst Choice: The Dual Activation Model

The success of catalysts like the quinine-derived thiourea 1d stems from a cooperative hydrogen-bonding mechanism. The thiourea moiety, acting as a hydrogen-bond donor, activates the N-Boc imine electrophile by coordinating to the Boc carbonyl group and the imine nitrogen. Simultaneously, the basic quinuclidine nitrogen of the alkaloid scaffold acts as a Brønsted base, deprotonating the malonate nucleophile to generate a chiral enolate. This dual activation within a well-defined chiral pocket orients the reactants for a highly enantioselective C-C bond formation.

Diagram 1: Proposed Catalytic Cycle for Thiourea-Catalyzed Mannich Reaction

Catalytic Cycle cluster_cycle Catalytic Cycle cluster_workup Post-Reaction Workup Catalyst Catalyst 1d (Thiourea-Amine) Activated_Complex Ternary Complex (Dual H-Bonding) Catalyst->Activated_Complex Binds Imine Imine N-Boc Imine (from 3-Hydroxybenzaldehyde) Imine->Activated_Complex Malonate Dimethyl Malonate Malonate->Activated_Complex Deprotonation Mannich_Adduct Mannich Adduct (S-configuration) Activated_Complex->Mannich_Adduct Enantioselective C-C Bond Formation Product_Release Product Release & Catalyst Regeneration Mannich_Adduct->Product_Release Decarboxylation Decarboxylation (e.g., Krapcho) Mannich_Adduct->Decarboxylation After Isolation Product_Release->Catalyst Regeneration Final_Product Target Molecule: Methyl 3-(Boc-amino)-3- (3-hydroxyphenyl)propanoate Decarboxylation->Final_Product

Caption: Proposed catalytic cycle for the thiourea-catalyzed asymmetric Mannich reaction.

Performance Data

While direct data for the 3-hydroxyphenyl substrate is not available in the cited literature, the performance of catalyst QD-1d with various N-Boc aryl imines provides a strong basis for comparison. High yields and excellent enantioselectivities are consistently achieved across a range of electronically diverse substrates.

EntryAryl Group of N-Boc ImineYield (%)[4]ee (%)[4]
1Phenyl8591
24-Methoxyphenyl8891
34-Nitrophenyl8491
44-Bromophenyl8392
52-Naphthyl8190

Table 1: Performance of Catalyst QD-1d in the Mannich Reaction of Dimethyl Malonate with N-Boc Aryl Imines.

Based on these results, it is reasonable to expect that the reaction to form the precursor to this compound would proceed with similar high efficiency and stereocontrol. The phenolic hydroxyl group may require protection (e.g., as a silyl ether) prior to the reaction to prevent undesired side reactions, although the mild reaction conditions may tolerate the free phenol.

Experimental Protocol: Thiourea-Catalyzed Mannich Reaction

This protocol is adapted from the general procedure described by Deng and Jacobsen.[4]

Workflow: Organocatalytic Mannich Reaction

G start Start step1 Dissolve N-Boc imine and Thiourea Catalyst (10 mol%) in CH2Cl2 start->step1 step2 Cool reaction mixture to -60 °C step1->step2 step3 Add dimethyl malonate (3.0 equiv.) step2->step3 step4 Stir for 24 hours at -60 °C step3->step4 step5 Quench reaction and perform aqueous workup step4->step5 step6 Purify by column chromatography to get Mannich adduct step5->step6 step7 Perform asymmetric decarboxylation (Krapcho) step6->step7 end Final Product step7->end

Caption: Step-by-step workflow for the thiourea-catalyzed synthesis.

  • Imine Formation: The N-Boc imine of 3-hydroxybenzaldehyde is prepared separately or generated in situ. If the hydroxyl group is protected, this step is straightforward.

  • Reaction Setup: To a solution of the N-Boc imine (0.05 mmol) in dichloromethane (0.10 mL) is added the quinidine-derived thiourea catalyst QD-1d (10 mol%, 0.005 mmol).

  • Addition of Nucleophile: The reaction mixture is cooled to -60 °C, and dimethyl malonate (3.0 equiv., 0.15 mmol) is added.

  • Reaction Monitoring: The reaction is stirred at -60 °C for 24 hours, with progress monitored by TLC or LC-MS.

  • Workup and Purification: Upon completion, the reaction is quenched, subjected to a standard aqueous workup, and the crude product is purified by silica gel chromatography to yield the Mannich adduct.

  • Decarboxylation: The purified adduct is then subjected to Krapcho decarboxylation conditions (e.g., LiCl in wet DMSO at elevated temperature) to afford the final target molecule, this compound.

II. Transition-Metal Catalysis: Rhodium-Catalyzed Asymmetric Hydrogenation

An alternative and highly effective strategy for the synthesis of chiral β-amino esters is the asymmetric hydrogenation of a prochiral β-enamino ester precursor. This method is renowned for its high efficiency, excellent enantioselectivity, and operational simplicity. Rhodium complexes bearing chiral diphosphine ligands, such as TangPhos, have proven to be particularly effective for this transformation.[3]

Synthetic Approach and Mechanistic Considerations

The synthesis begins with the preparation of the β-enamino ester substrate, methyl 3-amino-3-(3-hydroxyphenyl)propenoate. This is typically achieved through the condensation of methyl 3-oxo-3-(3-hydroxyphenyl)propanoate with a source of ammonia. The subsequent asymmetric hydrogenation, catalyzed by a chiral Rhodium-diphosphine complex, proceeds via the formation of a chiral catalyst-substrate complex. Hydrogen adds across the double bond from the less sterically hindered face, as dictated by the chiral ligand scaffold, to set the stereocenter.

Diagram 2: Rhodium-Catalyzed Asymmetric Hydrogenation Pathway

G Substrate β-Enamino Ester (Prochiral) Coordination Substrate Coordination to Rhodium Center Substrate->Coordination Catalyst [Rh(COD)(TangPhos)]BF4 Catalyst->Coordination H2 H2 Oxidative_Addition Oxidative Addition of H2 forms Rh(III)-dihydride H2->Oxidative_Addition Coordination->Oxidative_Addition Insertion Migratory Insertion Oxidative_Addition->Insertion Forms C-H bond Reductive_Elimination Reductive Elimination Insertion->Reductive_Elimination Forms second C-H bond Reductive_Elimination->Catalyst Catalyst Regeneration Product Chiral β-Amino Ester (Target Molecule) Reductive_Elimination->Product

Caption: Simplified mechanistic pathway for Rh-catalyzed asymmetric hydrogenation.

Performance Data

Rhodium-catalyzed hydrogenations of N-aryl β-enamino esters consistently deliver high conversions and excellent enantioselectivities. The Rh-TangPhos system is particularly noteworthy for its high performance.

EntryAryl Group on EnamineCatalyst SystemConversion (%)ee (%)[3]
1PhenylRh-TangPhos>9996.3
24-MethoxyphenylRh-TangPhos>9995.2
34-ChlorophenylRh-TangPhos>9994.8
42-ThienylRh-TangPhos>9995.5

Table 2: Performance of Rh-TangPhos in the Asymmetric Hydrogenation of N-Aryl β-Enamino Esters.

This approach avoids the need for a subsequent decarboxylation step, offering a more direct route to the final product, provided the enamino ester precursor is readily accessible.

Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation

This protocol is a representative procedure for Rh-catalyzed asymmetric hydrogenation.

  • Catalyst Preparation: In a glovebox, a vial is charged with [Rh(COD)2]BF4 (1 mol%) and the chiral ligand (e.g., TangPhos, 1.1 mol%). Anhydrous, degassed solvent (e.g., methanol or THF) is added, and the solution is stirred for 20 minutes.

  • Reaction Setup: In a separate autoclave, the β-enamino ester substrate (1.0 mmol) is dissolved in the same solvent.

  • Hydrogenation: The catalyst solution is transferred to the autoclave. The vessel is sealed, purged several times with H2, and then pressurized to the desired pressure (e.g., 10 atm).

  • Reaction Execution: The reaction mixture is stirred vigorously at room temperature (or slightly elevated temperature) until the consumption of hydrogen ceases.

  • Workup: The autoclave is carefully depressurized, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the N-Boc protected β-amino ester.

III. Conclusion and Catalyst Comparison

Both the organocatalytic Mannich reaction with bifunctional thioureas and the Rhodium-catalyzed asymmetric hydrogenation represent state-of-the-art, highly effective methods for the synthesis of this compound.

FeatureBifunctional Thiourea (Mannich)Rhodium-Catalyzed Hydrogenation
Synthetic Route Two-step: Mannich reaction followed by decarboxylation.One-step from the corresponding enamino ester.
Catalyst Type Metal-free organocatalyst.Transition-metal complex.
Key Strengths Mild, metal-free conditions. Excellent enantioselectivity for a broad range of aryl imines. Catalyst is recyclable.[4]High turnover numbers, extremely high enantioselectivity, and atom economy. Direct formation of the ester.[3]
Potential Issues Requires an additional decarboxylation step. The imine substrate may require protection of the hydroxyl group. Catalyst loading can be higher (5-10 mol%).Requires preparation of the enamino ester substrate. Potential for metal contamination in the final product. Requires specialized equipment (autoclave).
Predicted ee% >90% (based on analogues)[4]>95% (based on analogues)[3]

The choice of catalyst ultimately depends on the specific requirements of the synthesis. For a metal-free approach where the multi-step nature is acceptable, the Cinchona alkaloid-derived thiourea is an excellent choice. For a more direct route with potentially higher throughput and enantioselectivity, Rhodium-catalyzed asymmetric hydrogenation is a superior option, provided that metal contamination concerns can be addressed in the final product purification. Both methods offer robust and reliable pathways to this valuable chiral building block.

References

cost-benefit analysis of different synthetic pathways for methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate is a chiral building block of significant interest in the pharmaceutical industry, primarily due to its structural resemblance to key components of various bioactive molecules. Its synthesis, particularly in an enantiomerically pure form, is a critical step in the development of novel therapeutics. This guide provides an in-depth technical comparison of three distinct synthetic strategies for this compound: Asymmetric Mannich Reaction, Asymmetric Conjugate Addition, and Enzymatic Kinetic Resolution. Each pathway is evaluated based on its efficiency, cost-effectiveness, scalability, and environmental impact, providing researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their specific applications.

Asymmetric Mannich Reaction: A Direct Approach to Chiral β-Amino Esters

The Mannich reaction, a three-component condensation, offers a highly convergent and atom-economical route to β-amino carbonyl compounds.[1][2][3] In the context of our target molecule, this involves the reaction of 3-hydroxybenzaldehyde, a methyl ester enolate equivalent, and a Boc-protected amine source. The key to this pathway's success lies in the use of a chiral catalyst to control the stereochemical outcome.

Scientific Rationale

The catalytic cycle of an asymmetric Mannich reaction typically involves the formation of a chiral enolate from the methyl ester precursor, which then adds to an imine generated in situ from 3-hydroxybenzaldehyde and the amine source. Chiral phosphoric acids and chiral diamine-based organocatalysts have proven to be highly effective in promoting this transformation with high enantioselectivity.[4][5][6][7] The catalyst orchestrates the facial selectivity of the nucleophilic attack on the imine, thereby establishing the chiral center.

Experimental Protocol: Organocatalyzed Asymmetric Mannich Reaction

Materials: 3-hydroxybenzaldehyde, Methyl acetate, Di-tert-butyl dicarbonate (Boc₂O), Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP), Molecular Sieves (4Å), Dichloromethane (DCM), Triethylamine (TEA), Saturated aqueous sodium bicarbonate, Brine, Anhydrous sodium sulfate.

Procedure:

  • To a solution of 3-hydroxybenzaldehyde (1.0 eq) and tert-butyl carbamate (1.1 eq) in dry DCM (0.5 M) at room temperature, add the chiral phosphoric acid catalyst (5 mol%).

  • Stir the mixture for 30 minutes, then add methyl acetate (2.0 eq) and triethylamine (1.5 eq).

  • Cool the reaction to 0 °C and stir for 48-72 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Asymmetric Conjugate Addition: A Stepwise but Versatile Pathway

This strategy involves two key steps: the synthesis of a Michael acceptor, methyl 3-(3-hydroxyphenyl)propenoate, followed by the asymmetric conjugate addition of a Boc-protected amine. This pathway offers greater flexibility in optimizing each step independently.

Scientific Rationale

The first step, the synthesis of the α,β-unsaturated ester, can be achieved through various methods, such as a Horner-Wadsworth-Emmons reaction of 3-hydroxybenzaldehyde with a phosphonate ylide. The subsequent crucial step is the asymmetric 1,4-addition of an amine nucleophile. This can be achieved using a chiral catalyst that activates the enoate and directs the incoming nucleophile to one face of the molecule.[8][9][10] Alternatively, a chiral nitrogen source can be used as an auxiliary.

Experimental Protocol: Asymmetric Michael Addition

Step 1: Synthesis of Methyl 3-(3-hydroxyphenyl)propenoate

  • This intermediate can be synthesized via a base-catalyzed condensation of 3-hydroxybenzaldehyde with methyl acrylate.

Step 2: Asymmetric Conjugate Addition of Boc-Amine Materials: Methyl 3-(3-hydroxyphenyl)propenoate, tert-Butyl carbamate, Chiral Diamine Catalyst (e.g., a derivative of (S,S)-1,2-diphenylethylenediamine), a Lewis acid co-catalyst (e.g., Cu(OTf)₂), Toluene, Saturated aqueous ammonium chloride, Brine, Anhydrous magnesium sulfate.

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the chiral diamine catalyst (10 mol%) and Cu(OTf)₂ (10 mol%) in toluene.

  • Add tert-butyl carbamate (1.2 eq) and stir for 30 minutes at room temperature.

  • Cool the mixture to -20 °C and add a solution of methyl 3-(3-hydroxyphenyl)propenoate (1.0 eq) in toluene dropwise.

  • Stir the reaction at -20 °C for 24-48 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired product.

Enzymatic Kinetic Resolution: A Green and Highly Selective Alternative

For syntheses where a racemic mixture is more readily accessible, enzymatic kinetic resolution (EKR) presents a highly efficient and environmentally benign method to obtain the desired enantiomer.[11] This pathway involves the synthesis of racemic this compound, followed by selective enzymatic hydrolysis of one enantiomer.

Scientific Rationale

Lipases, such as Candida antarctica lipase B (CALB), are known to exhibit high enantioselectivity in the hydrolysis of esters.[12][13][14] In a kinetic resolution, the enzyme will preferentially catalyze the hydrolysis of one enantiomer of the racemic ester to the corresponding carboxylic acid, leaving the other enantiomer unreacted. The unreacted ester and the hydrolyzed acid can then be separated, providing access to both enantiomers in high enantiomeric purity.

Experimental Protocol: Enzymatic Kinetic Resolution

Step 1: Synthesis of Racemic this compound

  • The racemic product can be synthesized via a standard, non-asymmetric Mannich reaction or conjugate addition.

Step 2: Lipase-Catalyzed Enantioselective Hydrolysis Materials: Racemic this compound, Immobilized Candida antarctica lipase B (CALB), Phosphate buffer (pH 7.2), tert-Butyl methyl ether (TBME), Sodium bicarbonate solution, Ethyl acetate.

Procedure:

  • Suspend the racemic ester (1.0 eq) in a mixture of phosphate buffer and TBME (1:1 v/v).

  • Add immobilized CALB (e.g., Novozym 435) to the mixture.

  • Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

  • Filter off the immobilized enzyme (which can be washed and reused).

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with ethyl acetate to recover any dissolved ester.

  • The organic layer contains the unreacted (S)-enantiomer of the ester. Wash it with a dilute sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Acidify the aqueous layer to pH 2-3 with dilute HCl and extract with ethyl acetate to isolate the (R)-carboxylic acid.

  • The desired unreacted ester can be further purified by column chromatography.

Comparative Analysis

Parameter Asymmetric Mannich Reaction Asymmetric Conjugate Addition Enzymatic Kinetic Resolution
Overall Yield Moderate to Good (typically 50-80%)Moderate (typically 40-70% over 2 steps)Theoretically max 50% for one enantiomer
Enantioselectivity Good to Excellent (often >90% ee)Good to Excellent (often >90% ee)Excellent (often >99% ee)
Number of Steps 1 (convergent)2 (linear)2 (racemic synthesis + resolution)
Cost of Catalysts Chiral phosphoric acids/diamines can be expensive.[15][16]Chiral ligands and metal salts can be costly.Lipases are generally cost-effective and reusable.[17][18][19]
Scalability Can be challenging due to catalyst loading and reaction times.Generally scalable, with potential for process optimization at each step.Highly scalable, often used in industrial processes.
Green Chemistry Use of organic solvents and potentially toxic catalysts.Involves organic solvents and metal catalysts.Utilizes aqueous media, biodegradable enzymes, and is highly atom-economical.
Advantages Direct, atom-economical.Modular and flexible.High enantiopurity, environmentally friendly, reusable catalyst.
Disadvantages Catalyst cost, optimization can be complex.Longer synthetic route, potential for side reactions.Maximum 50% yield for the desired enantiomer.

Visualizing the Synthetic Workflows

Synthetic_Pathways cluster_0 Asymmetric Mannich Reaction cluster_1 Asymmetric Conjugate Addition cluster_2 Enzymatic Kinetic Resolution A 3-Hydroxybenzaldehyde + Methyl Acetate + Boc-Amine C Methyl 3-(Boc-amino)-3- (3-hydroxyphenyl)propanoate (Enantiomerically Enriched) A->C Direct Condensation B Chiral Phosphoric Acid Catalyst B->C D 3-Hydroxybenzaldehyde + Methyl Acrylate E Methyl 3-(3-hydroxyphenyl)propenoate D->E Condensation G Methyl 3-(Boc-amino)-3- (3-hydroxyphenyl)propanoate (Enantiomerically Enriched) E->G Asymmetric Michael Addition F Boc-Amine + Chiral Catalyst F->G H Racemic Methyl 3-(Boc-amino)-3- (3-hydroxyphenyl)propanoate J (S)-Methyl 3-(Boc-amino)-3- (3-hydroxyphenyl)propanoate H->J Selective Hydrolysis K (R)-3-(Boc-amino)-3- (3-hydroxyphenyl)propanoic Acid H->K Selective Hydrolysis I Lipase (e.g., CALB) I->J I->K

Caption: Comparative workflows for the synthesis of this compound.

Conclusion and Outlook

The choice of synthetic pathway for this compound is contingent upon the specific requirements of the research or development program.

  • The Asymmetric Mannich Reaction is an elegant and direct approach, ideal for laboratory-scale synthesis where atom economy and a convergent route are prioritized. The primary drawback is the often high cost of the chiral organocatalysts.

  • The Asymmetric Conjugate Addition pathway offers greater modularity, allowing for the optimization of each step. This can be advantageous when dealing with sensitive substrates or when a wider range of analogues is desired. However, it is a longer route with potentially lower overall yields.

  • Enzymatic Kinetic Resolution stands out as the most environmentally friendly and often the most cost-effective method for large-scale production, especially given the reusability of the enzyme. The exceptional enantioselectivity is a major advantage, though the theoretical maximum yield of 50% for a single enantiomer must be considered.

Future research in this area will likely focus on the development of more active and less expensive chiral catalysts for the asymmetric Mannich and conjugate addition reactions, as well as the discovery of novel enzymes with enhanced substrate scope and efficiency for kinetic resolutions. The integration of flow chemistry could also offer significant advantages in terms of scalability and process control for all three pathways.

References

Safety Operating Guide

A Guide to the Safe Disposal of Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive guidance for the proper and safe disposal of Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate, a chemical intermediate commonly used in pharmaceutical research and drug development. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. The information herein is synthesized from established safety protocols for similar chemical compounds and general laboratory safety standards mandated by regulatory bodies.

I. Immediate Safety and Hazard Assessment

Before handling this compound, a thorough understanding of its potential hazards is essential. Based on analogous compounds, the primary risks are associated with skin and eye irritation, and potential respiratory irritation if inhaled as a dust or aerosol.[3][5][6]

Hazard Identification and Personal Protective Equipment (PPE)

Hazard ClassificationRecommended Personal Protective Equipment (PPE)
Skin Irritation (Category 2) Chemical-resistant gloves (e.g., nitrile), lab coat.[3][5][6]
Serious Eye Irritation (Category 2) Safety goggles with side-shields or a face shield.[3][5][6]
Specific target organ toxicity — single exposure (Category 3), Respiratory system Use in a well-ventilated area or a chemical fume hood.[3][5][6] If aerosols or dust may be generated, a NIOSH-approved respirator is recommended.
Acute oral toxicity (potential) Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[5]

All laboratory operations involving this compound must be conducted in accordance with a written Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[7][8][9] The CHP should detail standard operating procedures for minimizing exposure and outline emergency protocols.

II. Operational Handling and Storage

Proper handling and storage are paramount to preventing accidental releases and ensuring the stability of the compound.

Handling:

  • Avoid contact with skin and eyes.[3]

  • Do not breathe dust or vapors.[5][6]

  • Use in a well-ventilated area, preferably within a certified chemical fume hood.[8]

  • Ensure that eyewash stations and safety showers are readily accessible.[3]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

  • Keep away from strong oxidizing agents and strong acids, as these may react with the compound.[3][10] The Boc protecting group is labile to acidic conditions.[1][]

III. Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local environmental regulations. The Environmental Protection Agency (EPA) regulates chemical waste disposal under the Resource Conservation and Recovery Act (RCRA).[11][12]

Step 1: Waste Characterization

While not explicitly listed as a hazardous waste, the compound should be treated as a hazardous chemical waste due to its potential irritant properties and the lack of comprehensive toxicity data. It is crucial to avoid drain disposal.[13]

Step 2: Waste Segregation and Collection

  • Designate a Satellite Accumulation Area (SAA): Establish a designated SAA in the laboratory where the waste is generated.[13][14] This area must be under the control of laboratory personnel.

  • Use Appropriate Waste Containers:

    • Collect solid waste in a clearly labeled, sealable, and chemically compatible container.

    • For liquid waste (e.g., solutions in organic solvents), use a labeled, sealable, and compatible solvent waste container. Do not store acids and bases in metal containers.[12]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[12]

  • Segregation: Do not mix this waste with incompatible materials. Specifically, keep it separate from acidic waste to prevent the cleavage of the Boc protecting group.[13]

Step 3: Waste Neutralization (Optional and for Trained Personnel Only)

For laboratories equipped and trained for chemical neutralization, the Boc protecting group can be removed under acidic conditions, and the resulting amino acid derivative could then be further neutralized. However, for most laboratory settings, direct disposal of the compound as chemical waste is the safer and recommended approach.

Step 4: Storage Pending Disposal

  • Store the sealed hazardous waste container in the SAA.

  • The container must remain closed except when adding waste.[13]

  • Waste can be accumulated in the SAA for up to one year, or until the container is full.[13] Once full, it must be moved to a central accumulation area within three days.

Step 5: Final Disposal

Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[12] They will ensure the waste is transported to a permitted treatment, storage, and disposal facility (TSDF).

IV. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access.

  • Don Appropriate PPE: At a minimum, wear a lab coat, gloves, and eye protection.

  • Contain the Spill:

    • For solid spills: Carefully sweep up the material and place it in a labeled hazardous waste container. Avoid generating dust.[10]

    • For liquid spills: Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).[5] Scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[5] Collect all decontamination materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Generation of Waste (Solid or Liquid) characterize Characterize as Hazardous Chemical Waste start->characterize segregate Segregate Waste (Avoid Acids) characterize->segregate container Select & Label Compatible Container segregate->container saa Store in Satellite Accumulation Area (SAA) container->saa full Container Full? saa->full full->saa No ehs Arrange for EHS Pickup full->ehs Yes dispose Final Disposal at TSDF Facility ehs->dispose

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Landscape: A Structural Approach

The potential hazards of Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate can be inferred from its constituent functional groups. The phenolic group, in particular, warrants significant attention. Phenol and its derivatives are known to be corrosive and toxic, capable of causing severe skin burns that may have a delayed onset of pain due to an anesthetic effect.[1][2] Absorption through the skin can lead to systemic toxicity.[1] The Boc-protecting group and the methyl ester are generally less hazardous, but care should still be taken to avoid inhalation of any dust or aerosols and direct skin or eye contact.[3][4]

Key Hazard Considerations:

  • Corrosive and Toxic: The presence of the 3-hydroxyphenyl group suggests that the compound may be corrosive and toxic.[1][2]

  • Skin and Eye Irritant: Similar compounds are known to cause skin and serious eye irritation.[5][6]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment (PPE) plan is mandatory when handling this compound. The selection of appropriate PPE should be based on a thorough hazard assessment of the specific laboratory operations being performed.[7][8]

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton, or Silver Shield for higher concentrations; thicker neoprene for short-term work).[1] Double-gloving is recommended.[8]To prevent skin contact with the potentially corrosive and toxic phenolic group. Nitrile gloves offer limited protection and should be changed immediately upon contamination.[1][8]
Eye and Face Protection Safety glasses with side shields are the minimum requirement.[3][8] A face shield should be worn in addition to safety glasses or goggles when there is a splash hazard.[8]To protect the eyes from splashes of the chemical, which could cause serious and potentially permanent damage.[1]
Body Protection A lab coat, long sleeves, long pants, and closed-toe shoes are the minimum requirements.[1][8] For tasks with a higher potential for splashes, a butyl rubber or neoprene apron is recommended.[1]To protect the skin from accidental contact with the chemical.
Respiratory Protection A NIOSH-approved respirator may be necessary if working with the compound in a poorly ventilated area or if aerosols or dust are generated.[5][9]To prevent inhalation of the compound, which may cause respiratory tract irritation.[5]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial for minimizing risk.

Engineering Controls: The Foundation of Safety
  • Fume Hood: All work involving this compound, especially the handling of stock solutions and dilutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Ventilation: Ensure good general laboratory ventilation.[5]

  • Emergency Equipment: An ANSI-approved eyewash station and safety shower must be readily accessible within a 10-second travel distance from the work area.[1][2]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood prep_weigh Weigh Solid Compound Carefully prep_hood->prep_weigh handle_dissolve Dissolve in Appropriate Solvent prep_weigh->handle_dissolve handle_transfer Use Proper Transfer Techniques handle_dissolve->handle_transfer handle_reaction Monitor Reaction Progress handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe

Caption: Workflow for Safely Handling this compound.

Step-by-Step Protocol:

  • Preparation :

    • Before entering the laboratory, ensure you are wearing the minimum required PPE: a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[8]

    • Conduct all work in a certified chemical fume hood.[1]

    • When weighing the solid compound, do so carefully to avoid creating dust.[3]

  • Handling :

    • Use appropriate chemical-resistant gloves when handling the compound.[1]

    • If a splash is possible, wear a face shield in addition to safety glasses.[8]

    • Use caution when transferring the material to prevent spills.

  • Spill Response :

    • In the event of a small spill, gently sweep up the solid material to avoid creating dust and place it in a sealed, labeled container for disposal.[3]

    • Absorb any remaining residue with an inert material like sand or vermiculite and place it in the same container.[3]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

  • Waste Segregation : Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[3]

  • Waste Container : Collect all waste in a designated, sealed, and properly labeled container.[3] The label should clearly identify the contents, including any known hazards.[3]

  • Licensed Disposal : Arrange for the disposal of the chemical waste through a licensed chemical waste disposal company, as facilitated by your EHS office.[3]

Conclusion

While this compound may not have a dedicated SDS, a proactive and informed approach based on its chemical structure provides a solid foundation for its safe handling. By implementing these engineering controls, consistently using the appropriate PPE, and adhering to the outlined operational and disposal plans, researchers can confidently and safely advance their scientific endeavors. Always consult with your institution's EHS office for specific guidance and protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.